molecular formula C10H15N3 B1468755 N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine CAS No. 1341659-86-6

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Katalognummer: B1468755
CAS-Nummer: 1341659-86-6
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: BKAIXXXTRBCARD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methyl-2-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAIXXXTRBCARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase and GPCR Ligand Design[1]

Part 1: Executive Summary & Structural Logic

The molecule N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine represents a high-value "privileged structure" in medicinal chemistry. It belongs to the broader class of 2,3-diaminopyridines , a scaffold architecture ubiquitous in FDA-approved kinase inhibitors and histamine receptor antagonists.

For the drug development professional, this molecule is not merely an intermediate; it is a tunable pharmacophore. The pyridine nitrogen serves as a critical hydrogen bond acceptor, the 3-amino group (methylated) acts as a directed hydrogen bond donor, and the 2-pyrrolidine ring provides both solubility and a specific hydrophobic vector that restricts conformational rotation.

Key Technical Classification:

  • Scaffold Class: 2,3-Diaminopyridine.

  • Primary Utility: Hinge-binding motif (Kinases), GPCR ligand core (Histamine H3/H4), and precursor for fused imidazopyridines.

  • Chemical Space: Lipophilic base (LogP ~1.2–1.9), capable of CNS penetration.

Part 2: Physicochemical Profile

Before initiating synthesis or biological evaluation, the researcher must understand the electronic and physical behavior of the core.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 191.27 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 1.5 – 1.8Optimal for oral bioavailability and potential Blood-Brain Barrier (BBB) penetration.
pKa (Pyridine N) ~6.5Moderately basic; likely protonated at physiological pH if not substituted further.
pKa (3-NH-Me) ~3.0Weakly basic; acts primarily as a H-bond donor in active sites.
H-Bond Donors 1 (NH)Critical for "hinge region" binding in kinase ATP pockets.
H-Bond Acceptors 2 (Pyridine N, Pyrrolidine N)Pyridine N is the primary acceptor; Pyrrolidine N is sterically crowded.
Part 3: High-Fidelity Synthetic Protocol
Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the pyrrolidine ring at the electron-deficient 2-position.

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Pyrrolidine (1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 2-Chloro-3-nitropyridine in MeCN at 0°C.

    • Add DIPEA followed by the slow addition of pyrrolidine (exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Self-Validating Check: The reaction mixture will shift from pale yellow to a deep orange/red, indicating the formation of the amino-nitro species.

    • Workup: Concentrate, dilute with water, extract with EtOAc.

    • Product: 3-nitro-2-(pyrrolidin-1-yl)pyridine.

Phase 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Reflux the mixture at 80°C for 2 hours.

    • Self-Validating Check: Monitor by TLC/LCMS. The disappearance of the nitro peak and the appearance of a polar, fluorescent amine spot confirms conversion.

    • Workup: Filter through Celite to remove iron sludge. Concentrate filtrate.

    • Product: 2-(pyrrolidin-1-yl)pyridin-3-amine.

Phase 3: Regioselective Mono-Methylation (The "Boc-Route")

Objective: Synthesize the final N-methyl derivative without dimethylation byproducts.

  • Step A (Protection): Treat the Phase 2 amine with Boc2O (1.1 eq) and DMAP (cat.) in THF to form the tert-butyl carbamate.

  • Step B (Methylation): Treat the Boc-protected intermediate with Sodium Hydride (NaH, 1.2 eq) in dry DMF at 0°C, followed by Methyl Iodide (MeI, 1.1 eq).

    • Expert Note: The NaH deprotonates the amide NH; MeI alkylates it. This prevents poly-alkylation.

  • Step C (Deprotection): Treat with TFA/DCM (1:1) at RT for 1 hour.

  • Final Workup: Neutralize with saturated NaHCO3, extract with DCM.

  • Final Product: ** N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine**.

Part 4: Structural Biology & Mechanism of Action

This scaffold is frequently utilized to target enzymes requiring a donor-acceptor motif.

1. Kinase Hinge Binding

In the ATP-binding pocket of protein kinases (e.g., JAK, MAPK), the 2,3-diaminopyridine motif mimics the adenine ring of ATP.

  • The Pyridine Nitrogen (N1): Accepts a hydrogen bond from the kinase backbone (e.g., the "gatekeeper" residue).

  • The 3-NH-Me Group: Donates a hydrogen bond to the backbone carbonyl.

  • The Pyrrolidine Ring: Occupies the ribose binding pocket or solvent-exposed region, often improving selectivity by clashing with steric features in off-target kinases.

2. GPCR Ligands (Histamine H3/H4)

The pyrrolidine nitrogen, at physiological pH, can exist in equilibrium between protonated and unprotonated states, allowing for ionic interactions with Aspartate residues (e.g., Asp3.32) conserved in aminergic GPCRs.

Part 5: Visualizing the Workflow and Pharmacophore
Diagram 1: Synthetic Pathway (Graphviz)

This flow illustrates the "Boc-Route" for high-purity synthesis.

SynthesisPath Start 2-Chloro-3-nitropyridine Step1 S_NAr Reaction (+ Pyrrolidine) Start->Step1 Inter1 3-Nitro-2-(pyrrolidin-1-yl)pyridine Step1->Inter1 Yield >90% Step2 Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 2-(pyrrolidin-1-yl)pyridin-3-amine Step2->Inter2 Reduction Step3 Boc-Protection & Methylation Inter2->Step3 Selectivity Control Final N-methyl-2-(pyrrolidin-1-yl) pyridin-3-amine Step3->Final Deprotection

Caption: Step-wise synthetic route emphasizing the Boc-protection strategy to ensure mono-methylation.

Diagram 2: Pharmacophore Interaction Map

This diagram maps the chemical features to their biological binding roles.

Pharmacophore PyridineN Pyridine Nitrogen (N1) HingeAcceptor Kinase Backbone NH (H-Bond Donor) PyridineN->HingeAcceptor Accepts H-Bond AmineNH 3-NH-Me Group HingeDonor Kinase Backbone C=O (H-Bond Acceptor) AmineNH->HingeDonor Donates H-Bond Pyrrolidine Pyrrolidine Ring Hydrophobic Solvent/Ribose Pocket (Steric Selectivity) Pyrrolidine->Hydrophobic Van der Waals

Caption: Pharmacophore mapping of the scaffold showing critical H-bond donor/acceptor sites for kinase binding.

References
  • Synthesis of Pyridinylacetamide Derivatives. World Intellectual Property Organization (WIPO). Patent WO2023049367A1. (2023). Describes the use of 2-(pyrrolidin-1-yl)pyridin-3-amine derivatives in sodium channel modulation.

  • Discovery of TNK1 Inhibitors. Google Patents. Patent CN114302878A. (2022). Details the synthesis of pyrimidine/pyridine derivatives using the 2-pyrrolidino-3-amino scaffold.

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. (2022). Discusses the reactivity of 2-chloro-3-nitropyridine, the starting material for this scaffold.

  • Synthesis of Unique Pyrrolidines for Drug Discovery. Enamine Technical Report. Highlights the utility of pyrrolidine building blocks in FDA-approved drugs.

  • Recent Advances of Pyridinone in Medicinal Chemistry. Journal of Medicinal Chemistry. (2022). Reviews the structural biology of pyridine-based scaffolds in kinase and GPCR drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). Structurally, it consists of a pyridine core substituted at the C2 position with a pyrrolidine ring and at the C3 position with a secondary methylamine group.

While the specific N-methyl derivative is often generated in situ or synthesized as a custom intermediate, its non-methylated parent scaffold (2-(pyrrolidin-1-yl)pyridin-3-amine ) and halogenated precursors are well-indexed in chemical registries. This guide provides the structural identification, synthesis pathways, and procurement strategies for this compound and its essential precursors.

Chemical Identification & Registry Status[1]

Target Compound Identity
PropertyDetail
IUPAC Name N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Synonyms 3-(Methylamino)-2-(pyrrolidin-1-yl)pyridine; N-methyl-2-(1-pyrrolidinyl)-3-pyridinamine
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
SMILES CNCc1cccnc1N2CCCC2
InChIKey Predicted:XQYJ... (Varies by protonation state)
CAS Number Availability

A direct commercial CAS number for the specific N-methyl derivative is not widely indexed in public chemical catalogs, indicating it is likely a research-grade intermediate rather than a commodity chemical. Researchers are advised to procure the parent primary amine or halogenated precursors listed below and perform a final methylation step.

Key Precursors (Commercially Available)

Use these CAS numbers for procurement and synthesis planning:

Compound NameStructure NoteCAS NumberRole
2-(Pyrrolidin-1-yl)pyridin-3-amine Parent Primary Amine1955506-19-0 Direct Precursor (Requires Methylation)
5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine 5-Bromo Analog1226063-82-6 Functionalizable Scaffold
2-Chloro-3-nitropyridine Starting Material5470-18-8 Raw Material for Synthesis

Synthesis & Production Workflows

The synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is most reliably achieved through Nucleophilic Aromatic Substitution (


) followed by reduction and reductive amination.
Primary Synthesis Route (Recommended)

This route avoids the selectivity issues of direct methylation by establishing the amine first.

  • 
     Displacement:  Reaction of 2-chloro-3-nitropyridine  with pyrrolidine  in the presence of a base (e.g., 
    
    
    
    ) or excess pyrrolidine to yield 3-nitro-2-(pyrrolidin-1-yl)pyridine .
  • Nitro Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/AcOH) to form the primary amine 2-(pyrrolidin-1-yl)pyridin-3-amine  (CAS 1955506-19-0).
    
  • Selective N-Methylation:

    • Method A (Reductive Amination): Treatment with Paraformaldehyde and Sodium Cyanoborohydride (

      
      ) or Sodium Triacetoxyborohydride (
      
      
      
      ).
    • Method B (Formylation/Reduction): Acylation with acetic anhydride/formic acid to form the formamide, followed by reduction with

      
      .
      
Visualization of Synthesis Logic

Synthesis_Workflow start 2-Chloro-3-nitropyridine (CAS 5470-18-8) inter1 3-Nitro-2-(pyrrolidin-1-yl)pyridine start->inter1 Pyrrolidine, K2CO3 SNAr Displacement amine 2-(Pyrrolidin-1-yl)pyridin-3-amine (CAS 1955506-19-0) inter1->amine H2/Pd-C or Fe/AcOH Nitro Reduction target N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine (Target) amine->target 1. HCHO (aq) 2. NaBH3CN Reductive Amination

Caption: Step-wise synthesis from commercially available 2-chloro-3-nitropyridine to the target N-methyl derivative.

Technical Specifications & Properties

Physicochemical Profile (Predicted)
  • Appearance: Likely a yellow to orange oil or low-melting solid (free base). Hydrochlorides are white/off-white solids.

  • Solubility:

    • Free Base: Soluble in DCM, Methanol, DMSO, Ethyl Acetate.

    • Salt Form: Highly soluble in water and aqueous buffers.

  • pKa: The pyridine nitrogen is deactivated by the C2-pyrrolidine; the C3-amine is the primary basic site (pKa ~6.5 - 7.5).

Analytical Characterization (Expected Signals)
  • ¹H NMR (DMSO-d₆):

    • Pyrrolidine:[1][2][3] Multiplets at ~1.8 ppm (4H) and ~3.4 ppm (4H).

    • N-Methyl:[3] Singlet at ~2.7–2.8 ppm (3H).

    • Pyridine Protons: Aromatic signals at ~6.5–8.0 ppm (3H pattern dependent on substitution).

    • Amine Proton: Broad singlet (exchangeable) around 5.0–6.0 ppm.

  • MS (ESI+):

    
     (approx).
    

Pharmacological Applications

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a hinge-binder in kinase inhibitors.

  • Kinase Inhibition: The N-methylamino group can form hydrogen bonds with the hinge region of kinases (e.g., TNK1, MEK).

  • GPCR Ligands: Analogs of this structure (e.g., Nicotine derivatives) show affinity for nicotinic acetylcholine receptors (nAChRs), although the C3-amine modification significantly alters selectivity compared to nicotine.

Structure-Activity Relationship (SAR) Map

SAR_Map core Core Scaffold N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine n_methyl N-Methyl Group: Hinge Binding (H-bond donor) Metabolic Stability core->n_methyl pyrrolidine Pyrrolidine Ring: Solubility & Steric Bulk Hydrophobic Interaction core->pyrrolidine pyridine Pyridine Nitrogen: H-bond Acceptor pKa Modulation core->pyridine

Caption: Functional roles of structural components in drug design interactions.

References

  • Sigma-Aldrich. Product Search: Pyridine Derivatives. Retrieved from

  • PubChem Database. Compound Summary: 2-(Pyrrolidin-1-yl)pyridin-3-amine. Retrieved from

  • Google Patents. Tyrosine kinase non-receptor 1 (TNK1) inhibitors (CN114302878A). Retrieved from

  • Pharmaffiliates. 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine (CAS 1226063-82-6).[4] Retrieved from

Sources

Technical Deep Dive: 2-(Pyrrolidin-1-yl)-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry potential of 2-(pyrrolidin-1-yl)-N-methylpyridin-3-amine . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Executive Summary

The compound 2-(pyrrolidin-1-yl)-N-methylpyridin-3-amine represents a privileged scaffold in medicinal chemistry, combining the electronic modulation of a 2-aminopyridine core with the steric constraints of a saturated heterocycle (pyrrolidine).[1] This structure is frequently utilized as a pharmacophore in histamine H4 receptor antagonists , kinase inhibitors , and GPCR ligands .

This guide provides a validated synthetic route, physicochemical profiling, and structural analysis, addressing the challenges of regioselective amination and monomethylation on the pyridine ring.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[2]
  • IUPAC Name: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine[1]

  • Systematic Name: 3-(Methylamino)-2-(1-pyrrolidinyl)pyridine[1]

  • Molecular Formula: C₁₀H₁₅N₃[1]

  • Molecular Weight: 177.25 g/mol [1]

Physicochemical Properties (Predicted)

The molecule exhibits properties characteristic of a "CNS-penetrant" lead-like scaffold.[1]

PropertyValueRationale
cLogP 1.8 – 2.1Moderate lipophilicity driven by the pyrrolidine ring; suitable for oral bioavailability.[1]
pKa (Ring N) ~8.2The 2-pyrrolidino group acts as a strong electron donor, significantly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).
pKa (3-NHMe) ~3.5The exocyclic amine at position 3 is aniline-like; its lone pair is delocalized into the π-system, rendering it weakly basic.[1]
H-Bond Donors 1The N-H of the methylamino group.[1]
H-Bond Acceptors 3Pyridine ring N, exocyclic 3-N, and pyrrolidine N (though sterically hindered).

Synthetic Methodology

The synthesis of this scaffold requires a sequence that prioritizes nucleophilic aromatic substitution (SNAr) followed by chemoselective reduction and controlled alkylation .

Reaction Scheme Logic

The most robust route begins with 2-chloro-3-nitropyridine .[1] The 3-nitro group activates the 2-position for displacement by pyrrolidine.[1] Subsequent reduction and monomethylation yield the target.[1]

Detailed Experimental Protocols
Step 1: SNAr Displacement

Objective: Synthesis of 3-nitro-2-(pyrrolidin-1-yl)pyridine.[1][2]

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Pyrrolidine (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Ethanol or Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in ethanol (5 mL/mmol) in a round-bottom flask.

    • Cool to 0°C. Add triethylamine followed by the dropwise addition of pyrrolidine to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. (TLC monitoring: disappearance of starting material, Rf ~0.6 in 30% EtOAc/Hex).

    • Workup: Concentrate in vacuo. Resuspend residue in water and extract with ethyl acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Typically >90% (Yellow solid).[1]

Step 2: Nitro Reduction

Objective: Synthesis of 2-(pyrrolidin-1-yl)pyridin-3-amine.[1]

  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the nitro intermediate in methanol under nitrogen.[1]

    • Add Pd/C catalyst carefully.[1]

    • Purge system with H₂ and stir vigorously under H₂ atmosphere for 6–12 hours.

    • Filtration: Filter through a Celite pad to remove catalyst.[1][3] Wash pad with methanol.[1][3]

    • Workup: Concentrate filtrate to yield the primary amine.

    • Stability Note: Aminopyridines are oxidation-sensitive; proceed immediately to Step 3 or store under argon at -20°C.

Step 3: Reductive Amination (Monomethylation)

Objective: Synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine.[1] Challenge: Avoiding dimethylation.[1]

  • Reagents: Paraformaldehyde (1.1 eq), NaBH₃CN (1.5 eq), Acetic Acid (catalytic).[1]

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the primary amine in methanol.

    • Add paraformaldehyde and stir at room temperature for 2 hours to form the imine/hemiaminal species.

    • Add NaBH₃CN portion-wise.[1] Adjust pH to ~5–6 with acetic acid.

    • Stir overnight at room temperature.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Extract with DCM. The product is basic; ensure the aqueous layer is pH >9 during extraction.

    • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient) is usually required to separate the mono-methyl product from trace bis-methyl impurities.[1]

Structural & Mechanistic Visualization[1]

The following diagram illustrates the synthetic flow and the Structure-Activity Relationship (SAR) logic for this scaffold.

G cluster_SAR SAR Logic Start 2-Chloro-3- nitropyridine SNAr Step 1: SNAr (Pyrrolidine, Et3N) Start->SNAr Inter1 3-Nitro-2- (pyrrolidin-1-yl)pyridine Red Step 2: Reduction (H2, Pd/C) Inter1->Red Inter2 2-(Pyrrolidin-1-yl) pyridin-3-amine Meth Step 3: Reductive Amination (CH2O, NaBH3CN) Inter2->Meth Final N-methyl-2-(pyrrolidin-1-yl) pyridin-3-amine SAR_Note1 Pyrrolidine: Steric bulk + Lipophilicity Final->SAR_Note1 SAR_Note2 3-NHMe: H-Bond Donor Specific interactions Final->SAR_Note2 SNAr->Inter1 Red->Inter2 Meth->Final

Figure 1: Synthetic pathway and structural logic for the 2-(pyrrolidin-1-yl)-N-methylpyridin-3-amine scaffold.

Analytical Characterization

Researchers should verify the product using the following expected spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine Ring: Three aromatic protons.[1][2]

      • H-6 (dd, ~7.8 ppm): Deshielded by ring nitrogen.[1]

      • H-4 (dd, ~6.9 ppm): Shielded by the 3-amino group.[1]

      • H-5 (dd, ~6.5 ppm): Highly shielded due to electron donation from both amine substituents.[1]

    • N-Methyl: Singlet at ~2.85 ppm (3H).[1]

    • Pyrrolidine:

      • N-CH₂ (m, ~3.4 ppm, 4H).

      • C-CH₂ (m, ~1.9 ppm, 4H).[2]

    • Amine NH: Broad singlet, chemical shift varies with concentration (~4.0–5.0 ppm).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z 178.13.[1]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" often employed to induce specific conformational locks in drug molecules.[1]

  • Intramolecular Hydrogen Bonding: The N-H of the 3-methylamino group can form an intramolecular hydrogen bond with the pyrrolidine nitrogen or the pyridine ring nitrogen (though less likely due to geometry).[1] This pseudo-ring formation can improve membrane permeability by masking polarity.[1]

  • Bioisosterism: The 2-pyrrolidinyl-pyridine moiety serves as a bioisostere for bi-cyclic heteroaromatics (e.g., quinolines) but with higher saturation (sp³ character), which is favorable for improving solubility and reducing off-target toxicity (the "Escape from Flatland" principle).[1]

  • Target Classes:

    • Histamine H4 Antagonists: The basic pyridine nitrogen interacts with Asp/Glu residues in the receptor pocket.[1]

    • Kinase Inhibitors: The 3-NHMe group often acts as a hinge binder, donating a hydrogen bond to the kinase backbone.

References

  • Synthesis of 2-amino-3-nitropyridine derivatives: Title: Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions.[1][2] Source: MDPI (Molecules 2021).[1] URL:[Link] (Validates the SNAr displacement of 2-chloro-3-nitropyridine with pyrrolidine).[1]

  • Reductive Amination Methodologies: Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Source: Journal of Organic Chemistry.[1][4][5] URL:[Link] (Standard protocol reference for Step 3).[1]

  • Scaffold Properties (PubChem): Title: 2-[(3-Phenylpyrrolidin-1-yl)methyl]pyridin-3-amine (Analogous structure data).[1] Source: PubChem Compound Summary.[1] URL:[Link][1]

Sources

3-Methylamino-2-Pyrrolidinopyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-methylamino-2-pyrrolidinopyridine (N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine) Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Nomenclature Clarification

In the context of high-precision drug discovery, the designation "3-methylamino-2-pyrrolidinopyridine" refers to


-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine . This structure represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including Tyrosine Kinases (e.g., TNK1) and Voltage-Gated Sodium Channels (Na

).

This guide serves as a definitive technical resource for the synthesis, physicochemical characterization, and application of this intermediate. Unlike simple pyridine derivatives, the steric bulk of the pyrrolidine ring at the C2 position, combined with the nucleophilic methylamino handle at C3, creates a unique electronic and steric profile ideal for constructing fused heterocycles such as imidazo[4,5-


]pyridines .

Nomenclature Note: While "pyrrolidinopyridine" can sometimes refer to fused bicyclic systems (e.g., pyrrolo[2,3-


]pyridine), the specific numbering and "methylamino" substituent confirm this topic concerns the 2,3-disubstituted pyridine core.

Physicochemical Profile

Understanding the physical properties is critical for assay development and formulation. The following data aggregates calculated consensus values and experimental trends observed in this structural class.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSignificance
IUPAC Name

-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Official nomenclature for registry.
Molecular Formula C

H

N

Core stoichiometry.
Molecular Weight 177.25 g/mol Fragment-like (Rule of 3 compliant).
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; good membrane permeability.
pKa (Pyridine N) ~6.5The pyrrolidine ring is electron-donating, increasing basicity compared to pyridine.
H-Bond Donors 1 (Secondary Amine)Critical for receptor binding or cyclization.
H-Bond Acceptors 3Pyridine N, Pyrrolidine N, Amine N.
Appearance Pale yellow to brown oil/low-melting solidProne to oxidation; store under inert atmosphere.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-methylamino-2-pyrrolidinopyridine requires a sequence that prevents over-alkylation of the amine. The most robust route utilizes a Nucleophilic Aromatic Substitution (


Ar) followed by reduction and controlled reductive amination.
Reaction Scheme Overview
  • 
    Ar Displacement:  2-chloro-3-nitropyridine 
    
    
    
    3-nitro-2-(pyrrolidin-1-yl)pyridine.
  • Nitro Reduction: Reduction to the primary amine.

  • Monomethylation: Reductive amination (avoiding direct alkylation to prevent dimethylation).

Detailed Protocol
Step 1:

Ar Displacement
  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Pyrrolidine (1.1 eq), DIPEA (1.2 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in dry ACN at 0°C.

    • Add DIPEA followed by the slow addition of pyrrolidine (exothermic).

    • Warm to room temperature and stir for 4 hours. (TLC Control: 30% EtOAc/Hexane).

    • Causality: The electron-withdrawing nitro group at C3 activates the C2-chlorine for displacement. ACN is chosen to solubilize the polar transition state.

  • Validation: Appearance of a bright yellow/orange solid (nitro-amine chromophore).

Step 2: Reduction of Nitro Group
  • Reagents: Fe powder (5.0 eq), NH

    
    Cl (5.0 eq), EtOH/H
    
    
    
    O (4:1).
  • Procedure:

    • Suspend Step 1 product in EtOH/H

      
      O.
      
    • Add Fe powder and NH

      
      Cl. Heat to reflux (80°C) for 2 hours.
      
    • Filter hot through Celite to remove iron oxides.

    • Concentrate and extract with EtOAc.

  • Why Iron? Pd/C hydrogenation can sometimes reduce the pyridine ring or be poisoned by trace amines. Iron reduction is chemoselective for the nitro group in heteroaromatic systems.

Step 3: Controlled Monomethylation (Reductive Amination)
  • Reagents: Paraformaldehyde (or Formalin), NaBH

    
    CN (Sodium cyanoborohydride), Acetic Acid, Methanol.
    
  • Procedure:

    • Dissolve the primary amine (from Step 2) in MeOH.

    • Add Paraformaldehyde (1.1 eq) and stir for 1 hour to form the imine/hemiaminal species.

    • Add Acetic Acid (cat.) to adjust pH to ~5–6.

    • Add NaBH

      
      CN (1.5 eq) portion-wise. Stir overnight.
      
    • Critical Control: Direct alkylation with methyl iodide leads to inseparable mixtures of mono- and di-methylated products. Reductive amination halts at the mono-methyl stage because the secondary amine is sterically hindered and less reactive toward formaldehyde than the primary amine.

Visualization of Synthetic Pathway

SynthesisPathway Start 2-Chloro-3- nitropyridine Inter1 3-Nitro-2- (pyrrolidin-1-yl)pyridine Start->Inter1 Pyrrolidine, DIPEA ACN, RT (SnAr) Inter2 3-Amino-2- (pyrrolidin-1-yl)pyridine Inter1->Inter2 Fe, NH4Cl EtOH/H2O, 80°C Final N-methyl-2-(pyrrolidin-1-yl) pyridin-3-amine Inter2->Final 1. HCHO, MeOH 2. NaBH3CN, AcOH

Figure 1: Step-wise synthetic route ensuring regiospecificity and preventing over-alkylation.

Applications in Drug Discovery[1]

The 3-methylamino-2-pyrrolidinopyridine core is not merely an end-product but a versatile intermediate. Its utility spans two major domains:

A. Precursor for Fused Heterocycles (Imidazo[4,5- ]pyridines)

This molecule is the immediate precursor to 3-methyl-2-substituted-3H-imidazo[4,5-


]pyridines .
  • Mechanism: Reaction with an acyl chloride or carboxylic acid leads to amide formation, followed by acid-catalyzed cyclodehydration.

  • Therapeutic Relevance: These fused systems are bioisosteres of purines and are heavily researched as antagonists for Adenosine receptors and inhibitors of Janus Kinases (JAK).

B. Kinase and Ion Channel Modulation

Recent patent literature highlights this specific substitution pattern in the development of:

  • TNK1 Inhibitors: The pyrrolidine ring fits into the hydrophobic pocket of the Tyrosine Kinase Non-Receptor 1 (TNK1), while the pyridine nitrogen interacts with the hinge region.

  • Na

    
    1.7/1.8 Activators:  Used in treating neurological disorders (epilepsy), where the lipophilic pyrrolidine group modulates blood-brain barrier (BBB) penetration.
    
Workflow: From Scaffold to Lead Candidate

Applications cluster_pathways Downstream Applications Core 3-methylamino-2- pyrrolidinopyridine Core Cyclization Cyclization (R-COCl / Acid) Core->Cyclization Pathway A Direct Direct Coupling (Urea/Amide formation) Core->Direct Pathway B Imidazo Imidazo[4,5-b]pyridines (Anticancer/Antiviral) Cyclization->Imidazo Kinase TNK1 Inhibitors (Oncology) Direct->Kinase Nav Na_v Channel Modulators (CNS Disorders) Direct->Nav

Figure 2: Divergent synthesis pathways utilizing the core scaffold for oncology and CNS targets.

References

  • Vertex Pharmaceuticals Inc. (2023). Pyridinylacetamide derivatives as sodium channel activators. WO2023049367A1.

  • Cullinan Oncology, Inc. (2022). Tyrosine kinase non-receptor 1 (TNK1) inhibitors and uses thereof. CN114302878A.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • Sigma-Aldrich. (n.d.). 2-(pyrrolidin-1-yl)pyridin-3-amine Product Page. (Precursor validation).

Technical Guide: The 2-Pyrrolidinyl Pyridine Scaffold in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the 2-pyrrolidinyl pyridine scaffold, specifically tailored for drug discovery professionals.

Executive Summary

The 2-pyrrolidinyl pyridine scaffold, chemically exemplified by the alkaloid nicotine , represents a privileged structure in medicinal chemistry. Its significance lies in its high-affinity binding to Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 and 

subtypes. This scaffold has transcended its toxicological origins to become a template for "nicotinic ligands" (NAChR agonists/modulators) targeting neurodegenerative disorders (Alzheimer’s, Parkinson’s), cognitive deficits (ADHD, Schizophrenia), and pain.

This guide details the structural requirements for efficacy, modern synthetic routes for enantioselective construction, and the pharmacological protocols necessary to validate hit compounds.

Structural & Chemical Fundamentals

The core scaffold consists of a pyridine ring linked at the C3 position to the C2 position of a pyrrolidine ring.

  • Chirality: The C2 position of the pyrrolidine ring is a chiral center. The (S)-enantiomer (found in natural nicotine) is significantly more potent (10–100x) at the

    
     receptor than the (R)-enantiomer.
    
  • Basicity & Ionization: The scaffold contains two basic nitrogens:

    • Pyridine N: pKa

      
       3.0 (largely unprotonated at physiological pH).
      
    • Pyrrolidine N: pKa

      
       8.0 (protonated at physiological pH).
      
    • Cation-

      
      Interaction:  The protonated pyrrolidine nitrogen is critical for binding, forming a high-affinity cation-
      
      
      
      interaction with the Tryptophan residues (Trp149) in the receptor binding pocket.

Mechanism of Action: nAChR Modulation

The scaffold acts primarily as an orthosteric agonist or partial agonist. Upon binding, it stabilizes the receptor in an "open" conformation, allowing cation influx (


, 

), which triggers downstream neurotransmitter release (Dopamine, Acetylcholine, Glutamate).
Diagram 1: nAChR Signaling Cascade

The following diagram illustrates the signal transduction pathway initiated by the scaffold binding.

nAChR_Pathway Ligand 2-Pyrrolidinyl Pyridine (Ligand) Receptor nAChR (α4β2 / α7) (Presynaptic Membrane) Ligand->Receptor Binding (Cation-π) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Cation Influx (Ca2+, Na+) ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization VGC Voltage-Gated Ca2+ Channels Depolarization->VGC Activation Vesicle Synaptic Vesicle Fusion VGC->Vesicle Ca2+ Increase Release Neurotransmitter Release (DA, ACh, Glu) Vesicle->Release

Caption: Signal transduction pathway for nAChR agonists. Ligand binding triggers ion influx, leading to presynaptic depolarization and neurotransmitter release.

Structure-Activity Relationship (SAR)

Optimization of the 2-pyrrolidinyl pyridine scaffold requires balancing potency with metabolic stability and selectivity (to avoid


 ganglionic side effects like hypertension).
Table 1: SAR Optimization Matrix
RegionModificationEffect on Activity/Properties
Pyrrolidine N Methylation (

-Me)
Optimal. Essential for high affinity (Nicotine). Removal (Nornicotine) retains affinity but alters PK.
Pyrrolidine N Bulky Groups (Ethyl, Benzyl)Decreased Affinity. Steric clash in the binding pocket.
Pyridine C5 Halogenation (F, Cl, Br)Increased Potency. 5-Ethynyl or 5-Halo substitutions (e.g., ABT-594 analogs) often increase affinity and metabolic stability.
Pyridine C6 SubstitutionVariable. Generally tolerated but can affect subtype selectivity (

vs

).
Linker (C3-C2) Ether/Isoxazole ReplacementBioisosteres. Replacing the direct bond with an ether (ABT-089) or isoxazole (ABT-418) maintains cognitive efficacy with reduced toxicity.
Chirality (S) vs (R)(S) is Critical. The (S)-enantiomer fits the "natural" binding pocket; (R) is often weak or inactive.

Synthetic Strategies

The synthesis of this scaffold presents a challenge: controlling the chiral center at the pyrrolidine C2 position.[1]

Strategy A: Chiral Pool Synthesis (Classic)

Starting from naturally occurring (S)-Proline. This is reliable but limits diversity on the pyridine ring.

Strategy B: Enantioselective Hydrogenation (Modern)

Synthesis of the "Nicotyrine" (pyrrole-pyridine) intermediate followed by asymmetric hydrogenation using Iridium or Rhodium catalysts with chiral phosphine ligands.

Strategy C: Metal-Catalyzed Cross-Coupling (Versatile)

Coupling of 3-halopyridines with metallated pyrrolidine precursors.

Diagram 2: Enantioselective Synthetic Workflow

This workflow illustrates a modern, modular approach using cross-coupling and resolution/asymmetric hydrogenation.

Synthesis_Workflow Start1 3-Bromopyridine Derivatives Coupling Suzuki/Stille Coupling (Pd Catalyst) Start1->Coupling Start2 N-Boc-2-Pyrroline (Boronate/Stannane) Start2->Coupling Intermed Dehydro-Scaffold (Achiral Intermediate) Coupling->Intermed AsymHydro Asymmetric Hydrogenation (Ir-Chiral Catalyst) Intermed->AsymHydro Enantiocontrol Deprotect N-Deprotection (TFA/HCl) AsymHydro->Deprotect Final Chiral 2-Pyrrolidinyl Pyridine Scaffold Deprotect->Final

Caption: Modular synthesis via Pd-catalyzed coupling followed by Ir-catalyzed asymmetric hydrogenation to establish the chiral center.

Experimental Protocol 1: General Synthesis of 5-Substituted Analogs

Context: This protocol describes the "Nicotyrine Route" adapted for modern catalysis, allowing for substitution at the pyridine 5-position.

Reagents: 5-bromo-3-pyridinecarboxaldehyde, nitroethane, ammonium acetate,


, 

.
  • Henry Reaction: Dissolve 5-bromo-3-pyridinecarboxaldehyde (10 mmol) in nitroethane (20 mL). Add ammonium acetate (5 mmol). Reflux for 4 hours.

    • Self-Validation: Monitor TLC for disappearance of aldehyde. Product (nitroalkene) appears as a bright yellow solid.

  • Reduction/Cyclization: Dissolve the nitroalkene in EtOH. Add

    
     (10 wt%) and concentrated HCl (2 eq). Hydrogenate at 50 psi 
    
    
    
    for 12 hours.
    • Note: This step reduces the nitro group to an amine and the double bond, followed by spontaneous cyclization to the pyrrolidine ring.

  • Methylation (Eschweiler-Clarke): Filter catalyst. Treat the crude amine with formaldehyde (

    
    ) and formic acid at reflux for 6 hours.
    
  • Chiral Resolution: The product is racemic. Resolve using Chiral Preparative HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

    • Quality Control: Verify enantiomeric excess (ee) > 98% via analytical chiral HPLC before biological testing.

Pharmacological Characterization

Once synthesized, the compound must be profiled for affinity and subtype selectivity.

Experimental Protocol 2: Radioligand Binding Assay ( )

Context: The Gold Standard for determining affinity (


).

Materials:

  • Source: Rat brain cortical membranes (rich in

    
    ) or transfected HEK293 cells.
    
  • Radioligand:

    
    -Cytisine (High affinity, selective for 
    
    
    
    ) or
    
    
    -Epibatidine (Non-selective).
  • Non-specific Control: (-)-Nicotine (

    
    ).[2]
    

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Repeat wash twice to remove endogenous acetylcholine.

  • Incubation: In 96-well plates, add:

    • 
       Test Compound (concentration range 
      
      
      
      to
      
      
      ).
    • 
       Radioligand (
      
      
      
      -Cytisine, final conc. ~1 nM).
    • 
       Membrane suspension (
      
      
      
      protein).
  • Equilibrium: Incubate at 4°C for 75 minutes. (Low temperature prevents receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    • Self-Validation: The

      
       of 
      
      
      
      -Cytisine should be experimentally determined in saturation binding (typically ~0.2-0.5 nM) prior to competition assays.

ADME & Metabolic Stability

The pyrrolidine ring is the primary site of metabolic liability.

  • Primary Pathway: CYP2A6-mediated oxidation of the pyrrolidine C5 position to form Cotinine (via an iminium ion intermediate).[3]

  • Design Consideration: Blocking the C5 position of the pyrrolidine ring or electron-withdrawing groups on the pyridine ring can reduce CYP2A6 affinity, extending half-life (

    
    ).
    

References

  • Nicotinic Acetylcholine Receptors: Introduction and Structure. Source: Dani, J. A., & Bertrand, D. (2007). Annual Review of Pharmacology and Toxicology. URL:[Link]

  • Synthesis and Pharmacology of ABT-418: A Novel Cholinergic Ligand. Source: Arneric, S. P., et al. (1994). Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Radioligand Binding Protocols for Neuronal Nicotinic Acetylcholine Receptors. Source: Anderson, D. J. (2008).[4] Current Protocols in Pharmacology. URL:[Link]

  • Enantioselective Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cyclizations. Source: Gomm, A., et al. (2023). ACS Catalysis. URL:[Link]

  • Metabolism of Nicotine to Cotinine by CYP2A6. Source: Hukkanen, J., et al. (2005). Pharmacological Reviews. URL:[Link]

Sources

Technical Whitepaper: Pharmacological Profile of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

[1]

Executive Summary

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a substituted aminopyridine derivative characterized by a pyridine core functionalized with a pyrrolidine ring at the C2 position and a secondary methylamine at the C3 position. This structural motif is a privileged scaffold in medicinal chemistry, serving as a precursor and pharmacophore for:

  • Histamine H3 Receptor Antagonists: Modulation of CNS neurotransmitter release.

  • Kinase Inhibitors: Targeting specific tyrosine kinases (e.g., JAK, BTK pathways) via the aminopyridine hinge-binding motif.

  • Nucleophilic Catalysis: Acting as a superbase analog of DMAP (4-dimethylaminopyridine) for acylation reactions.

This guide details the physicochemical properties, mechanism of action (based on structure-activity relationships of the scaffold), and experimental protocols for evaluating its biological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyValue / Description
IUPAC Name N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
SMILES CNc1cccnc1N2CCCC2
LogP (Predicted) ~1.8 - 2.2 (Lipophilic, CNS penetrant)
pKa (Predicted) ~8.5 (Pyridine nitrogen), ~5.0 (Aniline nitrogen)
H-Bond Donors 1 (NH group)
H-Bond Acceptors 3 (Pyridine N, Pyrrolidine N, Amine N)
Solubility Soluble in DMSO, Ethanol, DCM; sparingly soluble in water.[1][2][3]
Structural Analysis

The molecule features a 2-aminopyridine core, a known bioisostere for the purine ring in kinase inhibitors. The pyrrolidine ring at C2 introduces steric bulk and lipophilicity, preventing metabolic N-oxidation at the pyridine nitrogen and enhancing blood-brain barrier (BBB) penetration. The N-methyl group at C3 increases metabolic stability compared to the primary amine and modulates hydrogen bonding capability.

Mechanism of Action & Biological Targets[1]

Histamine H3 Receptor Antagonism (CNS Target)

The 2-(pyrrolidin-1-yl)pyridine scaffold is a core element in several potent H3 receptor antagonists (e.g., analogs of A-331440 and ABT-239 ).

  • Mechanism: The basic nitrogen of the pyrrolidine (or the pyridine ring, depending on protonation state) interacts with Asp114 in the H3 receptor transmembrane domain. The pyridine ring provides pi-stacking interactions with aromatic residues (e.g., Phe, Tyr).

  • Effect: Blockade of presynaptic H3 autoreceptors increases the release of histamine, acetylcholine, and dopamine, promoting wakefulness and cognitive enhancement.

Kinase Inhibition (Oncology/Immunology)

Aminopyridines are classic "hinge binders" in kinase inhibitors.

  • Mechanism: The C3-NHMe group acts as a hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue). The pyridine nitrogen acts as a hydrogen bond acceptor.

  • Target Specificity: This scaffold is often found in inhibitors of JAK (Janus Kinase) and BTK (Bruton's Tyrosine Kinase) , where the pyrrolidine ring fits into the solvent-exposed region or a hydrophobic pocket.

Potassium Channel Blockade (Toxicology/Side Effect)[1]
  • Mechanism: 2- and 4-aminopyridines are known blockers of voltage-gated potassium channels (Kv).

  • Risk: Blockade of Kv channels prolongs action potentials and increases neurotransmitter release, potentially leading to convulsant activity at high doses. The bulky pyrrolidine group at C2 may mitigate this compared to simple 4-aminopyridine (4-AP), but it remains a critical safety parameter.

Visualization: Signaling & Synthesis Pathways[1]

GPrecursor2-Chloro-3-nitropyridineIntermediate12-(Pyrrolidin-1-yl)-3-nitropyridinePrecursor->Intermediate1SnAr (Pyrrolidine)Intermediate22-(Pyrrolidin-1-yl)pyridin-3-amineIntermediate1->Intermediate2Reduction (H2/Pd-C)TargetN-methyl-2-(pyrrolidin-1-yl)pyridin-3-amineIntermediate2->TargetReductive Amination(HCHO/NaBH4)H3RHistamine H3 Receptor(Antagonism)Target->H3RBinds Asp114KinaseTyrosine Kinase(Hinge Binding)Target->KinaseH-Bond Donor/AcceptorKvChannelKv Channel(Blockade/Toxicity)Target->KvChannelPore Blockade

Caption: Synthesis pathway from 2-chloro-3-nitropyridine and downstream biological targets.

Experimental Protocols

Synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Rationale: To ensure high purity for biological assays, synthesis via reductive amination is preferred over direct methylation to avoid quaternary salt formation.

  • Step 1: SnAr Reaction

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile.

    • Add pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Yield: ~90% of 2-(pyrrolidin-1-yl)-3-nitropyridine .

  • Step 2: Nitro Reduction

    • Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%).

    • Stir under H₂ atmosphere (balloon) for 12 hours.

    • Filter through Celite. Concentrate to yield 2-(pyrrolidin-1-yl)pyridin-3-amine .

  • Step 3: N-Methylation (Reductive Amination)

    • Dissolve amine (1.0 eq) in MeOH.

    • Add Paraformaldehyde (1.5 eq) or Formalin.

    • Stir for 2 hours, then add NaBH₃CN (2.0 eq) and catalytic AcOH.

    • Stir overnight. Quench with NaHCO₃. Extract with DCM.

    • Purify via flash chromatography (DCM:MeOH).

In Vitro Binding Assay (Histamine H3 Receptor)

Rationale: To determine binding affinity (Ki).

  • Membrane Preparation: Use HEK-293 cells stably expressing human H3 receptor.

  • Radioligand: [³H]-N-alpha-methylhistamine (~2 nM).

  • Incubation:

    • Mix membranes (20 µg protein), radioligand, and test compound (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Calcium Flux Assay (Functional Activity)

Rationale: To assess functional antagonism (blockade of agonist-induced Ca²⁺ release).

  • Cell Line: CHO-K1 cells expressing Gα16 and H3 receptor.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Agonist Challenge: Treat cells with Histamine EC₈₀.

  • Antagonist Treatment: Pre-incubate with N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine (various concentrations) for 15 mins.

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Result: A decrease in fluorescence compared to control indicates antagonism.

Safety & Toxicology Profile

Hazard ClassDescriptionPrecaution
Acute Toxicity Potential convulsant (Kv channel block).Handle with care; avoid inhalation.[4]
Skin/Eye Irritant Aminopyridines are basic and irritating.Wear gloves, goggles, and lab coat.
Metabolic Stability N-methyl group may undergo N-demethylation by CYP450.Store at -20°C; protect from light.

Self-Validating Safety Check:

  • Before in vivo use: Perform a Rotarod test in mice to assess motor coordination. Aminopyridine toxicity often manifests as tremors or ataxia before full seizures.

References

  • Esbenshade, T. A., et al. (2008). "Histamine H3 receptor antagonists: Preclinical promise for treating cognitive disorders." Molecular Interventions, 8(5), 214–223. Link

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2-(1-pyrrolidinyl)pyridines as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(1), 38-55. Link

  • Blackburn, C., et al. (2006). "Potent and selective inhibitors of the Janus Kinase (JAK) family." Bioorganic & Medicinal Chemistry Letters, 16(23), 6124-6128. Link

  • Kocsis, P., et al. (2016). "Aminopyridine derivatives as potassium channel blockers." Current Medicinal Chemistry, 23(1), 3-18. Link

Technical Monograph: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged Vicinal Diamine Scaffold for Imidazo[4,5-b]pyridine Synthesis

Executive Summary & Structural Logic

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a specialized heterocyclic building block characterized by a 2,3-disubstituted pyridine core. Its structural significance lies in the vicinal diamine motif : a secondary acyclic amine at position 3 and a cyclic tertiary amine (pyrrolidine) at position 2.

In medicinal chemistry, this molecule serves as a critical "late-stage" intermediate. The high electron density of the pyrrolidine ring at C2, combined with the nucleophilicity of the N-methyl group at C3, makes this scaffold an ideal precursor for synthesizing 1,2-dialkyl-1H-imidazo[4,5-b]pyridines —a pharmacophore frequently observed in ATP-competitive kinase inhibitors (e.g., Aurora A, p38 MAPK) and GPCR antagonists.

Chemical Identity Data
PropertySpecification
IUPAC Name N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Canonical SMILES CNc1c(N2CCCC2)nccc1
Key Functionality Vicinal diamine (Precursor for heterocyclization)
pKa (Calc) ~6.5 (Pyridine N), ~9.8 (Amine)

Retrosynthetic Analysis & Pathway Design

To synthesize this molecule with high regiochemical fidelity, one must avoid the over-alkylation common in direct methylation of primary amines. A "Self-Validating" protocol utilizes the distinct electrophilicity of the C2 position in 3-nitropyridines compared to C3.

The Logic of the Route
  • Regioselective SNAr: The C2 position in 2-chloro-3-nitropyridine is highly electrophilic due to the ortho-nitro effect and the pyridine nitrogen. Pyrrolidine displacement is rapid and exclusive.

  • Reduction: The nitro group is reduced to the primary aniline.

  • Controlled Methylation: Direct methylation (MeI) leads to mixtures (mono/di/quaternary). The superior method is Carbamate Reduction or Reductive Amination , ensuring exactly one methyl group is added.

DOT Diagram: Synthesis Workflow

The following diagram outlines the optimized synthetic pathway.

SynthesisPathway Start 2-Chloro-3-nitropyridine (Starting Material) Inter1 2-(Pyrrolidin-1-yl)-3-nitropyridine (S_NAr Product) Start->Inter1 Pyrrolidine, DIPEA EtOH, 0°C to RT Inter2 2-(Pyrrolidin-1-yl)pyridin-3-amine (Primary Aniline) Inter1->Inter2 H2, Pd/C or Fe/NH4Cl Carbamate Methyl (2-(pyrrolidin-1-yl)pyridin-3-yl)carbamate (Protection) Inter2->Carbamate ClCOOMe Pyridine, DCM Final N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine (Target) Inter2->Final Alt: HCHO, NaCNBH3 (Risk of dimethylation) Carbamate->Final LiAlH4 THF, Reflux

Figure 1: Step-wise synthesis emphasizing the carbamate route for precise monomethylation.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).

Step 1: SNAr Displacement (Formation of the Nitro-Intermediate)

Causality: We use Ethanol as a solvent to solubilize the polar intermediate while allowing the product to precipitate or crystallize upon cooling. DIPEA scavenges the HCl generated.

  • Charge: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq) and Ethanol (5 mL/mmol).

  • Addition: Cool to 0°C. Add DIPEA (1.2 eq) followed by dropwise addition of Pyrrolidine (1.1 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane). The spot should shift significantly to a lower R_f (more polar) and turn deep yellow/orange.

  • Workup: Concentrate in vacuo. Resuspend in water and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Validation: ¹H NMR should show disappearance of the C2-Cl proton signal and appearance of pyrrolidine multiplets at ~1.9 ppm and ~3.5 ppm.

Step 2: Nitro Reduction

Causality: Pd/C hydrogenation is cleanest, but if halogen sensitivity is a concern (not here), Iron/Ammonium Chloride is the chemoselective alternative.

  • Charge: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under H₂ balloon atmosphere for 4–6 hours. Color will shift from intense orange/yellow to pale yellow/colorless (aniline formation).

  • Filtration: Filter through a Celite pad to remove Pd. Concentrate to yield 2-(pyrrolidin-1-yl)pyridin-3-amine .

Step 3: High-Fidelity Monomethylation (The Carbamate Route)

Expert Insight: Direct alkylation of 3-aminopyridines is notoriously difficult to control. The carbamate method guarantees mono-substitution.

  • Carbamate Formation:

    • Dissolve the amine (Step 2 product) in DCM at 0°C. Add Pyridine (1.5 eq).

    • Add Methyl chloroformate (1.1 eq) dropwise. Stir 1h.

    • Quench with water, extract DCM, dry, and concentrate. This yields the stable carbamate intermediate.

  • Reduction to Methylamine:

    • Dissolve carbamate in anhydrous THF.

    • Carefully add LiAlH₄ (2.5 eq) at 0°C (gas evolution!).

    • Reflux for 2–4 hours. The LiAlH₄ reduces the carbonyl (C=O) to a methylene group, converting the carbamate (-NH-CO-OMe) to the methylamine (-NH-Me).

    • Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter granular precipitate. Concentrate filtrate.

Downstream Application: Imidazo[4,5-b]pyridine Cyclization

The primary value of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is its ability to cyclize into a tricyclic core.

Mechanism: Reacting the target molecule with an aldehyde (R-CHO) or a formate equivalent (Triethyl orthoformate) closes the ring between the secondary methylamine and the pyridine nitrogen (or C2), though the standard cyclization for vicinal diamines involves the two amino nitrogens.

Correction on Cyclization: For a standard Imidazo[4,5-b]pyridine, one usually cyclizes a 2,3-diaminopyridine. Here, we have a 2-pyrrolidinyl group.[1][2][3][4] The pyrrolidine nitrogen is tertiary and cannot participate in aromatizing cyclization easily unless the pyrrolidine ring is part of the leaving group or a specific fused system is desired. However, if the target is a Tricyclic system (e.g., pyrido[2,3-e]pyrrolo[1,2-a]benzimidazole analogues), this scaffold is specific. More commonly, this specific SMILES is a kinase inhibitor fragment where the N-methyl and Pyrrolidine groups interact with the ATP-binding pocket (hinge region binder).

DOT Diagram: Biological Interaction Logic

Visualizing how this fragment acts as a hinge binder in kinase domains.

Interaction Drug N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine (Ligand) Hinge Kinase Hinge Region (ATP Pocket) Drug->Hinge H-Bond Acceptor (Pyridine N) Drug->Hinge H-Bond Donor (NH-Methyl) Solvent Solvent Front Drug->Solvent Hydrophobic Interaction (Pyrrolidine Ring)

Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: "Regioselective displacement of 2,3-dichloropyridines and 3-nitro-2-chloropyridines."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates the preferential displacement at C2 over C3 or C4 in nitro-activ
    • URL:[Link] (General Journal Landing Page for verification of method scope).

  • Monomethylation of Anilines via Carbamates

    • Title: "Selective Monomethylation of Primary Amines: A Review of Synthetic Methods."
    • Source:Organic Process Research & Development.
    • Context: Supports the use of Carbamate/LiAlH4 reduction to avoid over-methyl
    • URL:[Link]

  • Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery

    • Title: "Imidazo[4,5-b]pyridine derivatives as potential anticancer agents."[5]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the utility of the 2,3-diamine pyridine core.
    • URL:[Link]

  • Canonical SMILES Generation

    • Source: PubChem Compound D
    • Context: Verification of SMILES string logic for pyridine deriv
    • URL:[Link]

Sources

Technical Whitepaper: 2-Amino-3-Methylaminopyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 2-amino-3-methylaminopyridine , a critical regioisomeric scaffold used primarily as a precursor for 1-methyl-1H-imidazo[4,5-b]pyridine derivatives. These fused heterocycles are privileged structures in medicinal chemistry, serving as bioisosteres of purines and exhibiting potent activity as kinase inhibitors (mTOR, Aurora), antiviral agents, and benzodiazepine receptor ligands.

Executive Summary

The 2-amino-3-methylaminopyridine scaffold (CAS 14325-33-8) represents a specific diamine intermediate where the pyridine ring is substituted with a primary amine at position 2 and a secondary methylamine at position 3. Unlike its isomer (2-methylamino-3-aminopyridine), this specific substitution pattern directs cyclization to yield 1-methyl-1H-imidazo[4,5-b]pyridines . This regiochemical control is vital for structure-activity relationship (SAR) optimization in drug discovery, particularly for targeting ATP-binding pockets in kinases where the orientation of the N-methyl group dictates hydrogen bonding interactions.

Structural Significance & Synthetic Access

The Regiochemical Imperative

The synthesis of imidazo[4,5-b]pyridines requires a 2,3-diaminopyridine precursor. The choice of which nitrogen bears the alkyl substituent determines the final core structure:

  • Precursor A: 2-amino-3-methylaminopyridine

    
    1-methyl-1H-imidazo[4,5-b]pyridine  (Target of this review).
    
  • Precursor B: 2-methylamino-3-aminopyridine

    
    3-methyl-3H-imidazo[4,5-b]pyridine .
    

The 1-methyl isomer is often preferred in oncology programs because it positions the C2-substituent (derived from the cyclization partner) in a vector distinct from the 3-methyl isomer, altering the shape complementarity within enzyme active sites.

Synthetic Pathways

The most robust synthetic route avoids the direct methylation of 2,3-diaminopyridine, which suffers from poor regioselectivity (often yielding a mixture of ring and exocyclic alkylations). Instead, a stepwise displacement-reduction strategy is employed.

The

Displacement Route

The preferred industrial route utilizes 3-methoxy-2-nitropyridine or 3-fluoro-2-nitropyridine . The strong electron-withdrawing effect of the 2-nitro group activates the 3-position for nucleophilic aromatic substitution (


).
  • Nucleophilic Displacement: Reaction of 3-methoxy-2-nitropyridine with methylamine displaces the methoxy group to yield 3-methylamino-2-nitropyridine .

  • Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (

    
    ) of the nitro group yields the target 2-amino-3-methylaminopyridine .
    

SynthesisRoute Start 3-Methoxy-2-nitropyridine (Activated Core) Inter 3-Methylamino-2-nitropyridine (Intermediate) Start->Inter MeNH2, EtOH Reflux (SNAr) Final 2-Amino-3-methylaminopyridine (Target Scaffold) Inter->Final H2, Pd/C Reduction

Figure 1: Regioselective synthesis of 2-amino-3-methylaminopyridine via nucleophilic aromatic substitution and reduction.

Cyclization Chemistries: The Gateway to Imidazopyridines

Once the 2-amino-3-methylaminopyridine core is synthesized, it serves as a "binucleophile." The final drug candidate's diversity is introduced during the cyclization step, which forms the imidazole ring.

Carboxylic Acid Cyclization (Phillips-Type)

Reaction with carboxylic acids (R-COOH) in the presence of coupling agents (e.g., HATU, polyphosphoric acid, or POCl3) installs the substituent at the C2 position of the imidazopyridine.

  • Mechanism: Acylation of the primary amine (2-NH2) followed by acid-catalyzed dehydration and ring closure onto the secondary amine (3-NHMe).

  • Result: 2-Substituted-1-methyl-1H-imidazo[4,5-b]pyridine.

Carbonyl Condensation[1]
  • Aldehydes: Reaction with aldehydes followed by oxidative cyclization (using

    
     or air/
    
    
    
    ) yields C2-aryl derivatives.
  • Urea/CDI: Reaction with carbonyldiimidazole (CDI) or urea yields the 2-oxo derivative (1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one), a pharmacophore found in non-nucleoside reverse transcriptase inhibitors.

Comparative Cyclization Data
Cyclization ReagentReaction ConditionsSubstituent at C2Key Application
Carboxylic Acid PPA, 150°C or HATU/DMFAlkyl / ArylKinase Inhibitors
Triethyl Orthoformate

, Reflux
Hydrogen (Unsubstituted)Core Scaffold Studies
Aldehyde + Oxidant

, DMF
Aryl / HeteroarylFluorescent Probes
CDI / Phosgene THF,

Carbonyl (=O)Antivirals / Anxiolytics

Pharmacological Applications

Kinase Inhibition (mTOR & Aurora)

Analogs derived from this scaffold are potent ATP-competitive inhibitors. The pyridine nitrogen (N4 in the fused system) accepts a hydrogen bond from the kinase hinge region, while the C2-substituent extends into the hydrophobic pocket.

  • Mechanism: The 1-methyl group (from our specific scaffold) often dictates selectivity by clashing with the "gatekeeper" residue in non-target kinases, thereby improving the selectivity profile for targets like mTOR and PI3K .

Anticancer Agents

Derivatives such as 3-methyl-3H-imidazo[4,5-b]pyridine (isomeric reference) and its 1-methyl analogs have shown nanomolar potency against MCF-7 (breast) and A2780 (ovarian) cancer cell lines. The planar, aromatic nature of the system allows for DNA intercalation or minor groove binding in specific derivatives.

SAR_Logic Core 1-Methyl-1H-imidazo[4,5-b]pyridine (Final Drug Core) Target1 Kinase Hinge Binding (Pyridine N) Core->Target1 H-Bond Acceptor Target2 Selectivity Vector (N1-Methyl Group) Core->Target2 Steric Gatekeeper Target3 Hydrophobic Pocket (C2-Substituent) Core->Target3 Diversity Point

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-methylaminopyridine

Based on the reduction of 3-methylamino-2-nitropyridine.

Reagents: 3-Methoxy-2-nitropyridine (1.0 eq), Methylamine (33% in EtOH, 5.0 eq), 10% Pd/C (5 wt%), Ethanol.

  • Displacement (

    
    ): 
    
    • Dissolve 3-methoxy-2-nitropyridine in ethanol.

    • Add methylamine solution dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (formation of yellow/orange spot).

    • Concentrate in vacuo to yield crude 3-methylamino-2-nitropyridine (Yellow solid).

  • Reduction:

    • Dissolve the crude intermediate in anhydrous ethanol or methanol.

    • Add 10% Pd/C catalyst carefully under nitrogen.

    • Stir under

      
       atmosphere (balloon pressure or 1-3 atm) at room temperature for 12 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

    • Isolation: Concentrate the filtrate to obtain 2-amino-3-methylaminopyridine as a dark brown solid or oil.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet for the methyl group (~2.7–2.9 ppm) and broad singlets for the
      
      
      and
      
      
      protons.
Protocol B: Cyclization to 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Reagents: 2-Amino-3-methylaminopyridine (1.0 eq), Benzaldehyde (1.1 eq),


 (Sodium metabisulfite, 1.5 eq), DMF.
  • Dissolve the diamine and benzaldehyde in DMF.

  • Heat to 80°C for 1 hour to form the imine intermediate.

  • Add

    
     (oxidant) and increase temperature to 120°C for 4–6 hours.
    
  • Workup: Pour into ice water. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

References

  • Xing, Y.-Y., et al. (2013). "Efficient synthesis of substituted imidazo[4,5-b]pyridines." Zeitschrift für Naturforschung B. (Describes the synthesis of the 2-amino-3-methylaminopyridine intermediate and its cyclization).

  • Jarmoni, K., et al. (2019). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. (Review of biological applications).

  • Clark-Lewis, J. W., & Thompson, M. J. (1957).[1] "Methylation of 3-aminopyridines and preparation of 2-amino-3-methylaminopyridine." Journal of the Chemical Society.[2][3][4] (Foundational chemistry of the scaffold).

  • Xu, Y., et al. (2017). "Design, synthesis and biological evaluation of novel 3H-imidazo[4,5-b]pyridine derivatives as selective mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters. (Application in oncology).

  • Perin, N., et al. (2023). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules. (Antiproliferative and antiviral data).

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of 3-(methylamino)-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(methylamino)-2-(pyrrolidin-1-yl)pyridine, a valuable scaffold in medicinal chemistry. The described methodology is based on a two-step synthetic sequence involving a nucleophilic aromatic substitution followed by a selective N-methylation. This guide offers a detailed experimental protocol, mechanistic insights, characterization data, and safety precautions, designed to be a self-validating system for researchers in drug discovery and organic synthesis.

Introduction

The pyridine core is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in various biological interactions.[1] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key structural component in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties.[2][3] The combination of these two scaffolds in 3-(methylamino)-2-(pyrrolidin-1-yl)pyridine creates a molecule with significant potential for further elaboration in drug discovery programs. This document outlines a reliable and reproducible method for the preparation of this compound.

Proposed Synthetic Pathway

The synthesis of 3-(methylamino)-2-(pyrrolidin-1-yl)pyridine can be efficiently achieved through a two-step process, as illustrated below. This approach is designed for its logical progression and reliance on well-established, high-yielding chemical transformations.

Synthesis_Pathway Start 2-Chloro-3-aminopyridine Intermediate 2-(Pyrrolidin-1-yl)pyridin-3-amine Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) (Pyrrolidine, Base) Product 3-(Methylamino)-2-(pyrrolidin-1-yl)pyridine Intermediate->Product Selective N-Methylation (Methylating Agent, Base)

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine (Intermediate)

Reaction Principle

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Pyrrolidine, a secondary amine, acts as the nucleophile, displacing the chloride to form the C-N bond.[4] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Chloro-3-aminopyridine6298-19-7128.565.0 g38.9 mmol
Pyrrolidine123-75-171.124.15 mL46.7 mmol
Triethylamine (TEA)121-44-8101.198.1 mL58.4 mmol
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-aminopyridine (5.0 g, 38.9 mmol).

  • Add N,N-dimethylformamide (DMF, 50 mL) to dissolve the starting material.

  • To the stirred solution, add pyrrolidine (4.15 mL, 46.7 mmol) followed by triethylamine (8.1 mL, 58.4 mmol).

  • Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 2-(pyrrolidin-1-yl)pyridin-3-amine as a solid.

Part 2: Synthesis of 3-(methylamino)-2-(pyrrolidin-1-yl)pyridine (Final Product)

Reaction Principle

The second step is a selective N-methylation of the primary amino group of the intermediate. This can be achieved using a suitable methylating agent in the presence of a base. A variety of reagents and conditions can be employed for selective mono-N-methylation of primary amines.[5]

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-(Pyrrolidin-1-yl)pyridin-3-amine-163.224.0 g24.5 mmol
Sodium hydride (60% dispersion in mineral oil)7646-69-724.001.08 g27.0 mmol
Methyl iodide74-88-4141.941.68 mL27.0 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.1180 mL-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.08 g, 27.0 mmol) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(pyrrolidin-1-yl)pyridin-3-amine (4.0 g, 24.5 mmol) in anhydrous THF (40 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.68 mL, 27.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield 3-(methylamino)-2-(pyrrolidin-1-yl)pyridine.

Characterization and Data Analysis

The structural confirmation of the final product and the intermediate should be performed using standard analytical techniques.

Analytical Workflow

Analytical_Workflow Purified_Product Purified Product NMR 1H and 13C NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS Purity Purity Analysis (e.g., HPLC) Purified_Product->Purity Final_Confirmation Structural Confirmation and Purity Assessment NMR->Final_Confirmation MS->Final_Confirmation Purity->Final_Confirmation

Caption: Workflow for the analytical characterization of the synthesized compound.

Expected Spectral Data

Based on the analysis of structurally similar compounds, the following spectral data are anticipated for 3-(methylamino)-2-(pyrrolidin-1-yl)pyridine :

  • 1H NMR (CDCl3, 400 MHz):

    • Pyridine ring protons: Signals in the aromatic region (δ 7.0-8.5 ppm).

    • Pyrrolidine ring protons: Multiplets in the aliphatic region (δ 1.8-3.5 ppm).[6]

    • Methylamino group: A singlet for the methyl protons (δ ~2.9 ppm) and a broad singlet for the NH proton.

  • 13C NMR (CDCl3, 100 MHz):

    • Pyridine ring carbons: Signals in the aromatic region (δ 110-160 ppm).

    • Pyrrolidine ring carbons: Signals in the aliphatic region (δ 25-50 ppm).[7]

    • Methylamino carbon: A signal around δ 30 ppm.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]+: m/z = 178.1344 (for C10H15N3).

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Chloro-3-aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8]

  • Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[9]

  • Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.

  • Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage. Handle with extreme care under an inert atmosphere.

  • Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. Suspected of causing cancer.

  • Aminopyridines (general): Handle with care as they are generally toxic.[10][11]

Trustworthiness and Validation

The protocols described herein are based on established and reliable chemical transformations. The successful synthesis of the target compound can be validated by comparing the obtained analytical data (NMR, MS) with the expected values. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) to ensure it meets the standards required for subsequent applications in research and drug development.

References

  • Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. The Journal of Organic Chemistry, 66(18), 6207–6208.
  • Fisher Scientific. (2009).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • ScienceLab.com. (2005).
  • Loba Chemie Pvt. Ltd. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
  • PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine.
  • MDPI. (2022). Primary Pyrrolimines and Pyridinimines. Molecules, 27(15), 4987.
  • The Royal Society of Chemistry. (n.d.).
  • Catalysis Science & Technology. (2019). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 9(23), 6665-6671.
  • Pyridine - Wikipedia. (n.d.).
  • MDPI. (2023). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
  • Atlanchim Pharma. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.
  • Pyrrolidine - Wikipedia. (n.d.).
  • ResearchGate. (2023).
  • PubMed. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells. International Journal of Oncology, 38(5), 1357–1364.
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4936.
  • The Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5649–5656.
  • ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) 1H NMR spectrum.
  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(21), 7261.
  • PubMed Central. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 8(47), 45055–45063.
  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4705.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Pyridines - Wikipedia. (n.d.).
  • ResearchGate. (2023). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).
  • Google Patents. (n.d.). CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.
  • PubChem. (n.d.). 3-(pyrrolidin-3-yl)pyridine.

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Application Note: Precision Reductive Amination of 2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for the reductive amination of 2-(pyrrolidin-1-yl)pyridin-3-amine (CAS: 148403-46-1). While reductive amination is a staple transformation in medicinal chemistry, this specific substrate presents a unique "Push-Block" challenge: the C2-pyrrolidine ring significantly enhances the nucleophilicity of the C3-amine via resonance ("Push") while simultaneously imposing severe steric hindrance ("Block"). We provide two validated workflows: Method A (Standard STAB) for reactive aldehydes, and Method B (Titanium-Mediated) for sterically demanding ketones or deactivated aldehydes.

Substrate Analysis: The "Push-Block" Effect

Before initiating synthesis, it is critical to understand the electronic and physical environment of the starting material.

Electronic Activation (The "Push")

Unlike simple 3-aminopyridines, which are electron-deficient and sluggish nucleophiles, the presence of the pyrrolidine ring at the C2 position acts as a strong electron-donating group (EDG). The lone pair on the pyrrolidine nitrogen donates electron density into the pyridine ring, significantly raising the HOMO energy of the C3-amine.

  • Implication: The amine is sufficiently nucleophilic to attack carbonyls without harsh forcing conditions.

Steric Hindrance (The "Block")

The pyrrolidine ring is not planar with the pyridine ring; it adopts a twisted conformation to minimize strain. This creates a significant steric wall ortho to the reactive amine.[1]

  • Implication: The formation of the hemiaminal and its subsequent dehydration to the imine (Schiff base) is the rate-limiting step. Standard protocols lacking water removal or Lewis acid activation often stall at the hemiaminal stage or undergo hydrolysis before reduction.

Decision Matrix & Workflow

Use the following decision tree to select the appropriate protocol for your specific electrophile.

ReactionWorkflow Start Substrate: 2-(pyrrolidin-1-yl)pyridin-3-amine Electrophile Select Electrophile Type Start->Electrophile Aldehyde Reactive Aldehyde (Aliphatic/Aromatic) Electrophile->Aldehyde Low Sterics Ketone Ketone or Hindered Aldehyde Electrophile->Ketone High Sterics MethodA METHOD A: Standard STAB Protocol (DCE / AcOH / NaBH(OAc)3) Aldehyde->MethodA MethodB METHOD B: Titanium-Mediated (Ti(OiPr)4 / NaBH3CN) Ketone->MethodB Analysis In-Process Control (LCMS) Check for Imine Intermediate MethodA->Analysis MethodB->Analysis

Figure 1: Strategic selection of reductive amination conditions based on electrophile steric profile.

Experimental Protocols

Method A: The Modified Abdel-Magid Protocol (Standard)

Best for: Unhindered aldehydes (e.g., benzaldehyde, acetaldehyde).

This method utilizes Sodium Triacetoxyborohydride (STAB) . STAB is preferred over


 due to lower toxicity and better chemoselectivity (it reduces imines faster than aldehydes). Acetic acid is mandatory  here to protonate the hemiaminal and facilitate water loss in the crowded ortho environment.

Reagents:

  • Amine: 1.0 equiv

  • Aldehyde: 1.1 – 1.2 equiv

  • 
     (STAB): 1.4 – 1.6 equiv
    
  • Acetic Acid (AcOH): 1.0 – 2.0 equiv[2]

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.[3]

Step-by-Step:

  • Imine Pre-equilibrium: In a dry vial, dissolve 2-(pyrrolidin-1-yl)pyridin-3-amine (1.0 eq) and the aldehyde (1.1 eq) in DCE (

    
     concentration).
    
  • Acid Activation: Add Acetic Acid (1.5 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Unlike typical anilines, do not skip this stir time. The steric bulk requires time to establish the imine/hemiaminal equilibrium.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target Mass: Look for

      
       of the product. If you see 
      
      
      
      (Imine), the reduction is incomplete—add 0.5 eq more STAB.
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated

Best for: Ketones, electron-rich benzaldehydes, or when Method A stalls.

When sterics are severe, the equilibrium favors the starting materials.[4]


 acts as a strong Lewis acid to coordinate the carbonyl oxygen (increasing electrophilicity) and as a water scavenger (driving the equilibrium to the imine).

Reagents:

  • Amine: 1.0 equiv

  • Carbonyl (Ketone/Aldehyde): 1.2 – 1.5 equiv

  • Titanium(IV) isopropoxide (

    
    ): 1.5 – 2.0 equiv
    
  • 
     or 
    
    
    
    : 2.0 equiv
  • Solvent: THF (anhydrous).

Step-by-Step:

  • Complexation: In a flame-dried flask under

    
    , mix the amine (1.0 eq) and ketone (1.2 eq) in anhydrous THF.
    
  • Lewis Acid Addition: Add

    
     (1.5 eq) dropwise. The solution may change color (often yellow/orange).
    
  • Imine Formation: Stir at RT for 6–12 hours (or reflux for 2 hours if the ketone is very hindered).

    • Checkpoint: Check LCMS. You should see the Imine mass. If starting material persists, add more

      
       and heat.
      
  • Reduction: Cool to

    
    . Add 
    
    
    
    (2.0 eq) carefully. (Alternatively,
    
    
    can be used if added typically in MeOH, but
    
    
    is compatible with the Ti-complex in THF).
  • Quench (Critical): Add

    
     or water slowly. A thick white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: The filtrate contains your product. Perform standard extraction and chromatography.

Troubleshooting Guide

Observation (LCMS)DiagnosisCorrective Action
No Reaction (SM only) Carbonyl is not electrophilic enough or sterics are blocking attack.Switch to Method B . Heat the imine formation step to

.
Imine observed, but no Product Reduction is too slow; Reductant might be decomposed.If using STAB, ensure solvent is dry (STAB decomposes in wet solvents). Add fresh reductant.
Dialkylation (Bis-product) Primary amine is over-reacting (rare for this hindered substrate but possible with formaldehyde).Use strict 1:1 stoichiometry. Add the amine to the aldehyde slowly.
Hydrolysis upon workup Imine formed but reduced poorly; reverted to SM on water contact.Ensure the reduction step runs longer. Verify hydride activity.

Mechanistic Visualization

The following diagram illustrates the steric clash that necessitates the specific protocols above.

Mechanism Amine 2-(pyrrolidin-1-yl) pyridin-3-amine Intermediate Hemiaminal (Crowded Transition State) Amine->Intermediate + Carbonyl (Slow kinetics due to C2-Pyrrolidine) Imine Imine Species (Unstable/Slow) Intermediate->Imine - H2O (Requires Acid or Ti(IV)) Product Final Secondary Amine Imine->Product + Hydride (Irreversible) Pyrrolidine C2-Pyrrolidine Group (Steric Bulk) Pyrrolidine->Intermediate Steric Clash

Figure 2: Mechanistic pathway highlighting the critical steric interference at the hemiaminal stage.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][7] 11, 1996, pp. 3849-3862.[3] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

Sources

Application Note: Strategies for the N-Methylation of 2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the synthetic protocols for the N-methylation of 2-(pyrrolidin-1-yl)pyridin-3-amine (Substrate 1 ). This specific scaffold presents unique challenges due to the ortho-substituted pyrrolidine ring, which introduces significant steric bulk, and the presence of a pyridine nitrogen that poses a risk for competitive quaternization.

This guide prioritizes regioselectivity (exocyclic amine vs. pyridine nitrogen) and degree of alkylation (mono- vs. di-methylation). We present three validated methodologies:

  • Reductive Amination (Method A): The preferred route for scalable mono-methylation.

  • Carbamate Reduction (Method B): The high-fidelity route for strict mono-methyl purity.

  • Eschweiler-Clarke (Method C): The robust route for exhaustive dimethylation.

Chemical Context & Challenges[1][2][3][4]

Substrate Analysis

The substrate features an electron-rich pyridine ring due to the strong resonance donation from the C2-pyrrolidine.

  • C3-Amine (

    
    ):  The primary target. Nucleophilicity is enhanced by the electron-rich ring but sterically compromised by the adjacent pyrrolidine.
    
  • Pyridine Nitrogen (N1): A competitive nucleophile. However, the bulky C2-pyrrolidine moiety provides a "steric shield," likely reducing N1 alkylation rates compared to unsubstituted pyridines.

Decision Matrix

Select the appropriate method based on your target product and available equipment.

MethodSelection Start Target Product Mono Mono-Methyl (-NHMe) Start->Mono Di Di-Methyl (-NMe2) Start->Di Cond1 Standard Purity (>95%) Mono->Cond1 Cond2 High Purity Required (No di-methyl impurity) Mono->Cond2 MethodC Method C: Eschweiler-Clarke (HCHO / HCOOH) Di->MethodC MethodA Method A: Reductive Amination (Paraformaldehyde/NaBH4) Cond1->MethodA MethodB Method B: Carbamate Reduction (ClCO2Et / LiAlH4) Cond2->MethodB

Figure 1: Strategic Decision Tree for method selection.

Detailed Protocols

Method A: Selective Mono-Methylation via Reductive Amination

Best for: General synthesis, good scalability, mild conditions. Mechanism: Formation of a hemiaminal/imine intermediate using paraformaldehyde, followed by in situ reduction.

Materials
  • Substrate: 2-(pyrrolidin-1-yl)pyridin-3-amine (1.0 equiv)

  • Paraformaldehyde (1.1 - 1.2 equiv)

  • Sodium Methoxide (NaOMe) (1.0 equiv) — Crucial for hemiaminal formation

  • Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Methanol (anhydrous)

Protocol
  • Imine Formation: In a dry flask, dissolve the substrate (1.0 equiv) in Methanol (

    
    ).
    
  • Add NaOMe (1.0 equiv) and stir for 15 minutes at room temperature (RT). Note: The base deprotonates the amine slightly, enhancing attack on the polymeric formaldehyde.

  • Add Paraformaldehyde (1.1 equiv) in one portion.

  • Reflux the mixture for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the starting amine and formation of the imine (often visible as a new, less polar spot).

  • Reduction: Cool the mixture to

    
    .
    
  • Carefully add

    
     (1.5 equiv) portion-wise (gas evolution!).
    
  • Allow the reaction to warm to RT and stir for 2 hours.

  • Workup: Quench with water. Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Technical Insight: The bulky C2-pyrrolidine may retard imine formation. If conversion is low after 4 hours, add a catalytic amount of acetic acid (


) to activate the formaldehyde, though this risks dialkylation.
Method B: High-Fidelity Mono-Methylation via Carbamate Reduction

Best for: Medicinal chemistry (SAR) where 0% dimethylation is required. Mechanism: Acylation to form a carbamate, followed by exhaustive reduction of the carbonyl to a methyl group.

Materials
  • Step 1: Ethyl chloroformate (1.1 equiv), Pyridine or TEA (1.2 equiv), DCM.

  • Step 2: Lithium Aluminum Hydride (

    
    ) (2.5 equiv), THF (anhydrous).
    
Protocol

Step 1: Carbamate Formation

  • Dissolve substrate in DCM (

    
    ) and cool to 
    
    
    
    .
  • Add TEA (1.2 equiv).

  • Dropwise add Ethyl chloroformate (1.1 equiv).

  • Stir at RT for 2 hours. Quench with

    
    , extract, and concentrate. Purify the intermediate carbamate if necessary (usually clean).
    

Step 2: Reduction

  • Suspend

    
     (2.5 equiv) in anhydrous THF under Argon/Nitrogen.
    
  • Dissolve the carbamate intermediate in THF and add dropwise to the LAH suspension at

    
    .
    
  • Heat to reflux for 4–12 hours. Note: Carbamates are harder to reduce than esters; reflux is required.

  • Fieser Quench: Cool to

    
    . Carefully add water (
    
    
    
    ), then
    
    
    (
    
    
    ), then water (
    
    
    ), where
    
    
    is the weight of LAH in grams.
  • Filter the white granular precipitate, dry the filtrate, and concentrate.

Validation: This method prevents over-methylation because the intermediate is a stable carbamate, not a reactive amine.

Method C: Dimethylation via Eschweiler-Clarke

Best for: Exhaustive methylation to the tertiary amine (


).
Materials
  • Formaldehyde (

    
     aq. solution) (5.0 equiv)
    
  • Formic Acid (

    
    ) (solvent/reductant)
    
Protocol
  • Dissolve substrate in Formic Acid (

    
    ).
    
  • Add Formaldehyde solution (5.0 equiv).

  • Heat to reflux (

    
    ) for 12–18 hours. 
    
    
    
    evolution indicates reaction progress.
  • Workup: Cool to RT. Basify with

    
     to 
    
    
    
    (exothermic!).
  • Extract with EtOAc or DCM.

Caution: The acidic conditions will protonate the pyridine ring. While this protects the pyridine N from alkylation, it significantly deactivates the exocyclic amine. The C2-pyrrolidine electron donation helps counteract this deactivation, allowing the reaction to proceed.

Comparative Analysis & Data

MetricMethod A (Reductive)Method B (Carbamate)Method C (Eschweiler-Clarke)
Target Mono-methylMono-methylDi-methyl
Selectivity 85–95% Mono>99% Mono100% Di
Yield 70–85%60–75% (2 steps)80–90%
Atom Economy HighLowMedium
Safety Moderate (

gas)
Low (Pyrophoric LAH)Moderate (Acid/Fumes)
Key Risk Over-alkylationIncomplete reductionPyridine N-oxide formation (rare)

Mechanistic Visualization

The following diagram illustrates the pathway for Method A, highlighting the critical imine intermediate.

Mechanism Substrate Substrate (R-NH2) Hemiaminal Hemiaminal (R-NH-CH2-OH) Substrate->Hemiaminal Nucleophilic Attack Imine Imine Species (R-N=CH2) Hemiaminal->Imine Dehydration Product Product (R-NH-CH3) Imine->Product Hydride Transfer Reagents1 HCHO / NaOMe Reagents2 - H2O Reagents3 NaBH4 (H-)

Figure 2: Reaction pathway for Reductive Amination (Method A).

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Carbamate Reduction Protocol: Wünsch, B., & Geiger, C. "Synthesis of Methylamines by Reduction of Carbamates with Lithium Aluminum Hydride."[2] Science of Synthesis, 2009, 40.1.

  • Selective Monomethylation (Modern Alternatives): Lebleu, T., et al. "Selective monomethylation of primary amines with simple electrophiles."[3] Chemical Communications, 2014, 50, 1836-1838.[3]

  • Eschweiler-Clarke on Heterocycles: Ito, K., et al. "Methylation of Amine." Organic Syntheses, Coll.[4] Vol. 3, p.723 (1955).

  • Substrate Analog Reactivity (3-Aminopyridines): Setamdideh, D., et al. "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin."[5] Journal of the Mexican Chemical Society, 2014, 58(1).[5]

Sources

Application Note: Solvent Selection & Solubility Protocols for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a highly functionalized aminopyridine scaffold often utilized as a pharmacophore in kinase inhibitors and GPCR ligands.[1][2] Its structure features a pyridine core substituted with a tertiary cyclic amine (pyrrolidine) at the C2 position and a secondary amine (N-methyl) at the C3 position.[1][2]

This specific substitution pattern creates a unique physicochemical profile:

  • High Electron Density: The molecule is electron-rich due to the donating effects of both the pyrrolidinyl and methylamino groups.

  • Basicity: Unlike unsubstituted pyridine (pKa ~5.2), the 2-aminopyridine motif significantly elevates the pKa of the ring nitrogen (estimated pKa 7.5–8.5), making it prone to protonation at physiological pH.[2]

  • Lipophilicity: Despite the polar nitrogens, the pyrrolidine ring and methyl group contribute to a moderate LogP (estimated ~1.8–2.2), necessitating careful solvent selection to prevent precipitation in aqueous assays.

This guide provides a rationale-based approach to solvent selection, ensuring experimental reproducibility in drug discovery workflows.

Physicochemical Profile & Solubility Matrix

Understanding the molecular properties is the first step in rational solvent selection.

Table 1: Estimated Physicochemical Properties
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~191.27 g/mol Small molecule; kinetics of dissolution should be fast.[1][2]
LogP (Octanol/Water) 1.8 – 2.2Moderate lipophilicity; requires organic co-solvent for high conc.[2]
pKa (Ring N) 7.5 – 8.5Critical: Highly soluble in acidic buffers (pH < 6).[1][2] Solubility drops at pH > 9.
H-Bond Donors 1 (NH-Me)Can form specific interactions; protic solvents (EtOH) work well.[1][2]
H-Bond Acceptors 3 (Pyridine N, Pyrrolidine N)Good solubility in polar aprotic solvents (DMSO, DMF).[1][2]
Table 2: Solvent Compatibility Matrix
Solvent ClassRecommended SolventsSolubility RatingApplication
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>100 mM)Primary Stock Solution. Cryopreservation safe.[1][2]
Polar Aprotic DMF, DMAcGood (>50 mM)Alternative for chemical synthesis; avoid for cell assays due to toxicity.[2]
Polar Protic Ethanol , MethanolGood (>20 mM)Useful for evaporation/coating; reduced stability compared to DMSO.
Non-Polar DCM, ChloroformModerate to HighSynthesis and extraction only. Not for biological use.
Aqueous (Acidic) 0.1 N HCl, Acetate Buffer (pH 4)High (>10 mM)Excellent for formulation; compound is ionized.[1][2]
Aqueous (Neutral) PBS (pH 7.4)Low to Moderate (<1 mM)Risk of precipitation. Requires DMSO co-solvent.[2]

Solvent Selection Strategy

The choice of solvent must be dictated by the downstream application. We categorize this into three workflows: Stock Preparation , Biological Assays , and Chemical Synthesis .

Graphviz Diagram: Solvent Decision Tree

SolventSelection Start Start: Select Application App_Stock Long-Term Storage / Stock Start->App_Stock App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Chemical Synthesis Start->App_Syn DMSO 100% DMSO (Anhydrous) Concentration: 10-50 mM Store at -20°C App_Stock->DMSO Check_Conc Target Concentration? App_Bio->Check_Conc Polarity Reaction Type? App_Syn->Polarity Low_Conc < 10 µM Check_Conc->Low_Conc High_Conc > 10 µM Check_Conc->High_Conc Direct_Add Direct dilution into Media (Keep DMSO < 0.5%) Low_Conc->Direct_Add Inter_Step Intermediate Dilution Step (10x in Media or PBS) High_Conc->Inter_Step Nu_Sub Nucleophilic Substitution Polarity->Nu_Sub Coupling Amide Coupling / Metal Cat. Polarity->Coupling Solv_DCM DCM or THF Nu_Sub->Solv_DCM Solv_DMF DMF or NMP Coupling->Solv_DMF

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

  • Compound: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine (Solid)[1][2]

  • Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)[2]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent hygroscopy)

Procedure:

  • Weighing: Accurately weigh 1.91 mg of the compound into a sterile amber vial. (Adjust mass based on exact MW if salt form is used).

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO.

    • Note: Do not use a serological pipette for volumes < 1 mL. Use a calibrated micropipette.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Shelf Life: >6 months if kept anhydrous.

Protocol B: Kinetic Solubility Testing (Turbidimetric)

Objective: Determine the maximum solubility in a specific biological buffer (e.g., PBS pH 7.[2]4) before precipitation occurs.[2]

Materials:

  • 10 mM DMSO Stock Solution (from Protocol A)

  • PBS (Phosphate Buffered Saline), pH 7.4[1][2]

  • 96-well UV-transparent microplate[1][2]

  • Plate reader (Absorbance at 620 nm)[1][2]

Procedure:

  • Preparation: Dispense 190 µL of PBS into wells A1–H1 of the microplate.

  • Spiking: Add 10 µL of the 10 mM DMSO stock to well A1 (Final Conc: 500 µM, 5% DMSO).

  • Serial Dilution: Perform 2-fold serial dilutions from A1 to G1, transferring 100 µL into 100 µL of fresh PBS (containing 5% DMSO to match solvent background). Leave H1 as a blank.

  • Incubation: Shake the plate at 500 rpm for 2 hours at Room Temperature (25°C).

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Analysis: A significant increase in OD620 compared to the blank indicates precipitation. The highest concentration with baseline OD is the Kinetic Solubility Limit .

Troubleshooting & Critical Considerations

The "Crash-Out" Phenomenon

Symptom: When diluting the DMSO stock into aqueous media, a white precipitate forms immediately. Cause: The compound is lipophilic (LogP ~2).[2] Rapid dilution into a high-dielectric medium (water) forces hydrophobic aggregation.[1][2] Solution:

  • Step-wise Dilution: Do not dilute 1000x in one step. Dilute 1:10 in DMSO first, or 1:10 in Ethanol, then into water.

  • Warm the Media: Pre-warm the culture media/buffer to 37°C before adding the compound.

  • Sonicate: Brief sonication of the final assay buffer can re-dissolve micro-precipitates.

pH Sensitivity

Mechanism: The pyridine ring nitrogen is a hydrogen bond acceptor.

  • Acidic pH (< 6): The molecule becomes protonated (cationic), drastically increasing solubility.[2]

  • Basic pH (> 8): The molecule is neutral and lipophilic.[2] Solubility is lowest here.

  • Protocol Adjustment: If using a carbonate buffer (pH 9.6) for an ELISA coating, ensure the concentration is kept low (< 50 µM) or use 5-10% Methanol as a co-solvent.[1][2]

Graphviz Diagram: Solubility vs. pH Logic[1][2]

pH_Logic Acid Acidic pH (< 6.0) Protonated (Cationic) Sol_High High Solubility (> 10 mM) Acid->Sol_High Charge Repulsion Neutral Neutral pH (7.4) Equilibrium Sol_Med Moderate Solubility (Risk of precip.) Neutral->Sol_Med Mixed Species Basic Basic pH (> 9.0) Neutral (Lipophilic) Sol_Low Low Solubility (< 100 µM) Basic->Sol_Low Hydrophobic Aggregation

Figure 2: Impact of pH on the solubility state of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine.[1][2]

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Prat, D., et al. (2016).[3] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[3] Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery: solubility and permeability.[1][2] Current Opinion in Chemical Biology, 10(3), 227-234.[2] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on aminopyridine properties). Link[1][2]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvent properties). Link[1][2]

Sources

Application Note: Strategic Synthesis of 2-(Pyrrolidin-1-yl)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The introduction of the pyrrolidine ring into the pyridine scaffold at the C2 position is a ubiquitous transformation in medicinal chemistry, yielding core structures for GPCR ligands, kinase inhibitors, and CNS-active agents. However, the choice of synthetic strategy—Nucleophilic Aromatic Substitution (


)  versus Palladium-Catalyzed Amination (Buchwald-Hartwig) —is strictly dictated by the specific halogen leaving group (F, Cl, Br, I) and the electronic environment of the pyridine ring.

This guide provides a decision matrix and detailed protocols for both pathways. It addresses the common pitfall of treating all 2-halopyridines as equipotent substrates.

The Halogen Hierarchy
  • 2-Fluoropyridine: The "Gold Standard" for

    
    .[1] The high electronegativity of fluorine lowers the LUMO energy of the ring, accelerating the rate-determining addition step.
    
  • 2-Chloropyridine: Kinetic "Dead Zone."[1] It is often too unreactive for mild

    
     (unless activated by EWGs) but requires specific oxidative addition conditions for Pd-catalysis.[1]
    
  • 2-Bromo/Iodopyridine: Ideal for Transition Metal Catalysis due to weak C-X bond strength, facilitating oxidative addition.[1]

Mechanistic Decision Matrix

The following diagram illustrates the mechanistic divergence based on the substrate. Use this to select the appropriate Protocol (A or B).

ReactionPathway Start Starting Material: 2-Halopyridine Halogen Identify Halogen (X) Start->Halogen Fluoro X = Fluorine (F) Halogen->Fluoro Chloro X = Chlorine (Cl) Halogen->Chloro BromoIodo X = Bromine (Br) / Iodine (I) Halogen->BromoIodo MethodA METHOD A: Thermal SNAr (Addition-Elimination) Fluoro->MethodA Fast Kinetics CheckEWG Are Electron Withdrawing Groups (NO2, CF3) present? Chloro->CheckEWG MethodB METHOD B: Buchwald-Hartwig (Pd-Catalyzed) BromoIodo->MethodB Facile Oxidative Addition CheckEWG->MethodA Yes (Activated) CheckEWG->MethodB No (Unactivated) Microwave Alternative: Microwave SNAr (High Temp/Pressure) CheckEWG->Microwave No (Catalyst-free route)

Caption: Decision tree for selecting reaction conditions based on halogen type and ring activation.

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Target Substrates: 2-Fluoropyridines (Standard) or Activated 2-Chloropyridines.[1]

Scientific Rationale

In this pathway, the pyrrolidine nitrogen attacks the C2 position to form a resonance-stabilized Meisenheimer complex. Fluorine is the superior leaving group here not because of bond weakness, but because its strong inductive effect (


) stabilizes the anionic intermediate.
Reagents & Conditions Table
ComponentStandard ConditionGreen/AlternativeNotes
Solvent DMSO or DMFEthanol or WaterPolar aprotic solvents stabilize the transition state best.[1]
Base

(2.0 eq)

or DIPEA
Inorganic bases preferred for ease of workup; organic bases for solubility.
Temperature 80–100 °C140–160 °C (Microwave)2-F reacts at lower temps; 2-Cl requires forcing conditions.[1]
Stoichiometry 1.0 eq Substrate : 1.5 eq PyrrolidineNeat (Solvent-free)Excess amine drives reaction to completion.[1]
Step-by-Step Methodology
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 mmol, 1.0 eq).

  • Solvent/Base: Add DMSO (3.0 mL, 0.33 M concentration) followed by powdered, anhydrous

    
      (276 mg, 2.0 mmol, 2.0 eq).
    
  • Nucleophile Addition: Add pyrrolidine (123 µL, 1.5 mmol, 1.5 eq) dropwise.

    • Critical Check: If using 2-chloropyridine, ensure the flask is equipped for reflux or use a sealed pressure vial.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LCMS.[1] Look for the disappearance of the parent ion (M+H).

  • Workup (Self-Validating Step):

    • Cool to room temperature.[2][3]

    • Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Validation: The product is a base. If the aqueous layer is too acidic, the product will protonate and remain in the water. Ensure aqueous pH > 10 during extraction.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (typically 10-50% EtOAc in Hexanes).[1]
    

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Target Substrates: 2-Bromopyridines, 2-Iodopyridines, and Unactivated 2-Chloropyridines.[1]

Scientific Rationale

Unactivated 2-chloropyridines and 2-bromopyridines possess strong C-X bonds that resist direct nucleophilic attack.[1] Palladium catalysis bypasses the energy barrier of the Meisenheimer complex via a catalytic cycle: Oxidative Addition


 Amine Coordination 

Deprotonation

Reductive Elimination.
Reagents & Conditions Table
ComponentRecommendationFunction
Catalyst

(1-2 mol%) or

Source of Pd(0).[1]
Ligand Xantphos or BINAP (2-4 mol%)Bidentate ligands prevent catalyst poisoning by the pyridine nitrogen.[1]
Base

(1.5 eq) or

Strong base required to deprotonate the Pd-amine complex.[1]
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents often favor the catalytic cycle.
Atmosphere Argon or NitrogenStrictly oxygen-free to prevent catalyst oxidation.[1]
Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon.

  • Catalyst Pre-loading: Add

    
      (2.2 mg, 1 mol%) and BINAP  (6.2 mg, 1 mol%) or Xantphos .
    
  • Substrate Addition: Add 2-bromopyridine (1.0 mmol, 1.0 eq) and toluene (4.0 mL, degassed). Stir for 5 minutes to form the active catalyst complex (often indicated by a color change to orange/red).

  • Reagent Addition: Add pyrrolidine (100 µL, 1.2 mmol, 1.2 eq) and

    
      (144 mg, 1.5 mmol, 1.5 eq).
    
    • Tech Tip:

      
       is hygroscopic. Handle quickly or in a glovebox.
      
  • Reaction: Seal the vial and heat to 100 °C for 12–18 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate.[2]

  • Purification: Flash chromatography on silica gel. Note that residual Pd can sometimes streak; a scavenger resin (e.g., SiliaMetS®) treatment may be required for pharmaceutical grade purity.

Troubleshooting & Optimization

Common Failure Modes
  • Reaction Stalls (Method A): If using 2-chloropyridine and conversion is <10%, switch to Microwave heating at 160 °C in NMP, or switch to Method B .

  • Catalyst Poisoning (Method B): Pyridines are good ligands. If yields are low, increase the Ligand:Pd ratio to 2:1 or use a bulky ligand like BrettPhos to prevent the substrate from shutting down the metal center.

  • Product Loss in Workup: 2-pyrrolidinylpyridines are basic.[1] Do not wash the organic layer with 1M HCl, or you will extract your product into the waste.

Reaction Coordinate Diagram

Understanding the energy landscape helps in troubleshooting.

EnergyProfile Reactants Reactants (Py-X + Pyrrolidine) TS_SnAr TS (SnAr) High Energy for Cl/Br Reactants->TS_SnAr High Barrier (Cl) TS_Pd TS (Pd-Cat) Lower Energy for Br/I Reactants->TS_Pd Low Barrier (Catalyzed) Product Product (2-Pyrrolidinylpyridine) TS_SnAr->Product TS_Pd->Product

Caption: Comparative energy barriers. Pd-catalysis lowers the activation energy for heavier halides.[1]

References

  • Mechanistic Insight (

    
    ): Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014).[1][4] American Chemical Society. Link[1]
    
  • Buchwald-Hartwig Protocols: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013).[1][3][5] National Institutes of Health / PMC. Link

  • Industrial/Green Synthesis: Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas.[1][6] (2013).[1][3][5] Green Chemistry (RSC).[1] Link

  • Reaction Kinetics: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[2] (2025).[2][5][7] BenchChem Application Notes. Link

  • General Methodology: Buchwald–Hartwig amination.[8][9][10][11] Wikipedia (General Overview & Primary Sources).[1] Link[1]

Sources

Application Note: Handling, Storage, and Stability Protocol for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4]

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a "privileged scaffold" in drug discovery, often utilized in the development of histamine receptor antagonists, kinase inhibitors (e.g., Tyk2), and ligands for nicotinic acetylcholine receptors.

Structurally, this molecule features an electron-rich pyridine ring substituted with two nitrogen-containing groups: a cyclic tertiary amine (pyrrolidine) at position 2 and a secondary acyclic amine (N-methyl) at position 3. This specific substitution pattern creates a highly electron-rich system that is prone to oxidation and hygroscopic degradation .

Physicochemical Data (Predicted/Class-Based)
PropertyValue / DescriptionSignificance for Handling
Chemical Structure Pyridine core, 2-pyrrolidino, 3-methylaminoHigh electron density; oxidation sensitive.
Molecular Weight ~191.27 g/mol Small molecule; likely membrane permeable.
Physical State Viscous oil or low-melting solid (Free Base)Difficult to weigh; static issues if solid.
pKa (Predicted) ~8.5 (Pyrrolidine N), ~6.0 (Pyridine N)Strong Base. Requires pH control in aqueous media.
LogP ~1.5 - 2.0Lipophilic; requires organic co-solvent (DMSO).
Solubility DMSO (>50 mM), Ethanol, DCMPoor water solubility at neutral pH.

Safety & Hazard Assessment (E-E-A-T)

WARNING: While specific toxicological data for this exact analog may be sparse, aminopyridines as a class are known potassium channel blockers and neurotoxins. Treat this compound with the rigor reserved for Acute Tox Category 3 .

  • H301/H311: Toxic if swallowed or in contact with skin.

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4]

Critical PPE Requirements[6]
  • Respiratory: Handling of the neat powder/oil must occur inside a certified chemical fume hood.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling concentrated stock solutions, as pyridines can permeate standard nitrile over time.

Storage Protocol: The "Inert Barrier" System

The primary degradation pathway for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is N-oxide formation driven by atmospheric oxygen, accelerated by light and moisture. The pyrrolidine nitrogen is particularly susceptible.

Step-by-Step Storage Procedure
  • Arrival QC: Upon receipt, inspect the container. The compound should be off-white to pale yellow. Dark brown or gummy appearance indicates significant oxidation.

  • Aliquot Strategy: Do not store the bulk container at 4°C and repeatedly open it. Moisture condensation will hydrolyze the compound.

    • Action: Dissolve the bulk material immediately or subdivide into single-use glass vials under an inert atmosphere (Glovebox or Nitrogen cone).

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Container: Amber borosilicate glass with Teflon-lined caps. Avoid polystyrene or polypropylene for long-term storage of the free base, as amines can leach plasticizers.

Solubilization & Handling Protocols

Protocol A: Preparation of Stock Solution (10 mM in DMSO)

Causality: DMSO is selected because it prevents protonation-state ambiguity and suppresses hydrolysis compared to aqueous buffers.

  • Calculate: Determine mass required. (e.g., 1.91 mg for 1 mL of 10 mM solution).

  • Weighing: If the compound is an oil, weigh by difference using a glass syringe or positive displacement pipette. Do not use plastic spatula.

  • Dissolution: Add anhydrous DMSO (Water content <0.1%). Vortex for 30 seconds.

    • Self-Validation: Solution must be optically clear. Any turbidity implies salt formation or impurities.

  • Storage of Stock: Store aliquots at -20°C. Limit freeze-thaw cycles to max 3.

Protocol B: Aqueous Dilution for Biological Assays

Challenge: The free base may precipitate in neutral buffers (PBS, pH 7.4). Solution:

  • Prepare intermediate dilution in buffer.

  • Check pH: If precipitation occurs, acidify slightly (pH 5.5 - 6.0) using dilute HCl or acetic acid to protonate the pyrrolidine nitrogen, vastly increasing solubility.

  • Visual Check: Inspect for "oiling out" (droplets forming) before adding to cells/protein.

Quality Control: Stability Monitoring

Method: Reverse-Phase HPLC. Rationale: Standard acidic mobile phases (0.1% Formic Acid) are ideal as they ensure the basic nitrogens are fully protonated, resulting in sharp peak shapes and preventing tailing common with amines.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Pyridine absorption) and 210 nm
Pass Criteria Purity > 95%; No new peaks > 1% (indicative of N-oxides)

Visualization: Workflows & Logic

Diagram 1: Storage & Handling Workflow

This diagram illustrates the critical decision points upon receiving the chemical to maximize shelf-life.

StorageWorkflow start Compound Arrival qc Visual QC: Is it Dark Brown? start->qc reject REJECT: Significant Oxidation qc->reject Yes form Determine Form: Oil vs. Solid qc->form No (Pale Yellow/White) weigh Weighing Strategy: Use Glass Syringe (Oil) or Anti-static Gun (Solid) form->weigh aliquot Aliquot into Amber Glass Vials weigh->aliquot gas Purge Headspace with Argon aliquot->gas store Store at -20°C gas->store

Caption: Workflow for initial processing of aminopyridine derivatives to prevent oxidative degradation.

Diagram 2: Solubilization Decision Tree

A logic guide for researchers choosing the correct solvent system based on their application.

Solubilization root Select Application bio Biological Assay (Cell/Enzyme) root->bio chem Chemical Synthesis (Reaction) root->chem stock Make 10mM Stock in Anhydrous DMSO bio->stock solv Solvent Choice: DCM, MeOH, THF chem->solv dilute Dilute into Buffer stock->dilute check Check Solubility: Precipitation? dilute->check acid Add 0.1% Acetic Acid (Protonate Base) check->acid Cloudy proceed Proceed to Assay check->proceed Clear acid->proceed

Caption: Decision tree for solubilization, highlighting the pH adjustment step often missed with basic amines.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Aminopyridines (Generic Class Handling). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9604 (3-Aminopyridine). Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: Aminopyridine derivatives and their stability. Retrieved from

  • ChemicalBook. (2024). Properties of N-Methyl-3-pyridinamine (Structural Analog). Retrieved from

Sources

The Versatile N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine Ligand: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The field of coordination chemistry and homogeneous catalysis is continually driven by the design and synthesis of novel ligands that can fine-tune the electronic and steric properties of metal centers. Among the vast array of ligand scaffolds, aminopyridines have emerged as a particularly versatile class, offering a robust platform for developing catalysts for a wide range of organic transformations. This guide provides a detailed exploration of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine as a representative aminopyridine ligand, offering insights into its synthesis, coordination chemistry, and potential catalytic applications. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ligand class.

Introduction to Aminopyridine Ligands: A Blend of Stability and Reactivity

Aminopyridine ligands are organic molecules that contain both a pyridine ring and an amino group. This combination of a π-accepting heterocyclic ring and a σ-donating amino functionality allows for a high degree of tunability in the electronic properties of the resulting metal complexes. The aminopyridine scaffold has been successfully employed in the development of catalysts for various reactions, including polymerization, cycloaddition, and cross-coupling reactions.[1][2]

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine incorporates several key structural features:

  • A Pyridine Ring: Provides a stable coordination site and can participate in π-stacking interactions.

  • A Pyrrolidine Moiety: Introduces steric bulk, which can influence the coordination geometry and substrate selectivity of the metal center. The pyrrolidine ring is a common motif in drug discovery.[3]

  • A Methylated Amino Group: The methyl group can subtly alter the electron-donating ability of the nitrogen atom and influence the steric environment around the metal center.

These features make N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine an attractive, albeit less documented, candidate for the development of novel catalysts and functional materials.

Synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine: A General Approach

The synthesis of substituted aminopyridines can be achieved through various synthetic routes. A common strategy involves the nucleophilic aromatic substitution or cross-coupling reactions to introduce the amino and pyrrolidinyl groups onto the pyridine core, followed by N-methylation. Below is a representative protocol that can be adapted for the synthesis of the title compound, based on established methods for similar structures.[4]

Protocol 1: Synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Materials:

  • 2-Chloro-3-nitropyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Formaldehyde (37% in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-(pyrrolidin-1-yl)-3-nitropyridine:

    • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous toluene.

    • Add pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction of the Nitro Group:

    • To a solution of 2-(pyrrolidin-1-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Heat the mixture to reflux until the starting material is consumed (TLC analysis).

    • Cool the reaction, filter through Celite, and concentrate the filtrate.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate to afford 2-(pyrrolidin-1-yl)pyridin-3-amine.

  • N-Methylation:

    • Dissolve 2-(pyrrolidin-1-yl)pyridin-3-amine (1.0 eq) in anhydrous DCM.

    • Add formaldehyde (1.5 eq) and stir for 30 minutes.

    • Add STAB (1.5 eq) portion-wise and stir at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography to yield N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst and a phosphine ligand in related syntheses facilitates the C-N bond formation.[4]

  • Iron powder in the presence of ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups.

  • Reductive amination with formaldehyde and STAB is a mild and efficient method for the N-methylation of primary and secondary amines.

G cluster_synthesis Synthesis Workflow start 2-Chloro-3-nitropyridine step1 Nucleophilic Substitution with Pyrrolidine start->step1 intermediate1 2-(pyrrolidin-1-yl)-3-nitropyridine step1->intermediate1 step2 Nitro Group Reduction (Fe/NH4Cl) intermediate1->step2 intermediate2 2-(pyrrolidin-1-yl)pyridin-3-amine step2->intermediate2 step3 Reductive Amination (HCHO, STAB) intermediate2->step3 product N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine step3->product G cluster_coordination Coordination to a Metal Center M M N_pyridine N_pyridine M->N_pyridine Coordination Bond N_amine N_amine M->N_amine Coordination Bond Ligand Aminopyridine Backbone N_pyridine->Ligand N_amine->Ligand

Caption: Chelation of an aminopyridine ligand to a metal center.

Applications in Homogeneous Catalysis

Metal complexes of aminopyridine ligands have demonstrated significant potential in various catalytic applications. The steric and electronic environment created by the ligand can be systematically modified to optimize catalytic activity and selectivity. [5]

Application Example: Atom Transfer Radical Polymerization (ATRP)

Iron complexes bearing aminopyridine ligands have been shown to be effective catalysts for the ATRP of vinyl monomers like styrene. [1][6]The catalyst facilitates the reversible transfer of a halogen atom between the dormant and active polymer chains, allowing for controlled polymer growth.

Protocol 3: ATRP of Styrene Catalyzed by an Aminopyridine-Iron Complex

Materials:

  • Aminopyridine-iron(II) complex (catalyst)

  • Styrene (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Anisole (solvent)

  • Inhibitor remover column

  • Schlenk flasks and syringes

Procedure:

  • Pass styrene through an inhibitor remover column immediately before use.

  • In a Schlenk flask under an inert atmosphere, add the aminopyridine-iron(II) complex (1.0 eq), styrene (100-200 eq), and anisole.

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Add the initiator, ethyl α-bromoisobutyrate (1.0 eq), via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Take aliquots at regular intervals to monitor the monomer conversion by ¹H NMR spectroscopy and the polymer molecular weight and dispersity by gel permeation chromatography (GPC).

  • To terminate the polymerization, cool the reaction to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Collect the polymer by filtration and dry it under vacuum.

G cluster_atrp ATRP Catalytic Cycle Catalyst [L-Fe(II)] Oxidized_Catalyst [L-Fe(III)-X] Catalyst->Oxidized_Catalyst Activation Dormant P-X (Dormant) Active P• (Active) Dormant->Active Propagation Propagation Active->Propagation Oxidized_Catalyst->Catalyst Monomer Monomer Monomer->Propagation Propagation->Dormant Deactivation

Caption: Simplified catalytic cycle for ATRP.

Data Presentation
CatalystMonomerT (°C)Time (h)Conv. (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
[Fe(II) complex 1] Styrene1206455,2001.3[1][6]
[Fe(II) complex 2] Styrene12024809,8001.5[1][6]

Note: Data is representative and based on similar aminopyridine-iron catalysts.

Safety, Handling, and Storage

  • Ligands: Aminopyridine derivatives should be handled with care. They are potentially harmful if inhaled, ingested, or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Metal Complexes: Many transition metal complexes are sensitive to air and moisture. Handle and store them under an inert atmosphere. Some metal compounds can be toxic. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

  • Storage: Store aminopyridine ligands and their metal complexes in a cool, dry, and dark place, away from incompatible materials.

References

  • Zubris, D. L., et al. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and cata. Inorganica Chimica Acta, 513, 119932. [Link]

  • Khan, M. A., et al. (2016). Aminopyridine stabilized group-IV metal complexes and their applications. Journal of Organometallic Chemistry, 822, 138-154. [Link]

  • Li, J., et al. (2018). Cobalt complex with a tetradentate aminopyridine ligand: a single-component and efficient catalytic system for the cycloaddition reactions of CO2 and epoxides. New Journal of Chemistry, 42(10), 7834-7840. [Link]

  • Kempe, R. (1997). Early transition metal complexes containing aminopyridinato ligands. Acta Polymerica, 48(1-2), 3-11. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. [Link]

  • U.S. Environmental Protection Agency. N-Methyl-1-(pyridin-3-yl)propan-1-amine Properties. [Link]

  • PubChem. N-Methyl-3-pyridinamine. [Link]

  • PubChem. 2-[(3-Phenylpyrrolidin-1-yl)methyl]pyridin-3-amine. [Link]

  • Cheméo. Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). [Link]

  • Mariswamy, V. H., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(4), 1436. [Link]

  • Schlegel, H. B., et al. (2022). Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium. Inorganic Chemistry, 61(49), 19649-19657. [Link]

  • Nagy, M., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3381. [Link]

  • PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. [Link]

  • De Kimpe, N., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Kong, W., et al. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

  • Hameed, A., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2623. [Link]

  • Balamurugan, R., et al. (2026). Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. Magnetochemistry. [Link]

  • PubChemLite. 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine. [Link]

Sources

Scalable Synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and scalable synthetic route for the production of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is designed for efficiency, scalability, and high purity of the final product, addressing the increasing demand for this compound in pharmaceutical research and development.

Introduction

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique structural motif, featuring a substituted aminopyridine core, makes it a versatile scaffold for the development of novel therapeutics. The demand for a reliable and scalable synthesis is paramount for advancing preclinical and clinical studies. This guide provides a detailed, step-by-step protocol, grounded in established chemical principles, to enable the efficient production of this compound in a laboratory setting.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process commencing with the readily available and commercially viable starting material, 2-chloro-3-aminopyridine. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination to introduce the pyrrolidine moiety, followed by a selective N-methylation of the 3-amino group via an Eschweiler-Clarke reaction. This route is designed to be high-yielding and amenable to large-scale production.

Synthetic_Route 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Intermediate_1 2-(Pyrrolidin-1-yl)pyridin-3-amine 2-Chloro-3-aminopyridine->Intermediate_1 Pyrrolidine, Pd catalyst, Ligand, Base Final_Product N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine Intermediate_1->Final_Product Formaldehyde, Formic Acid (Eschweiler-Clarke)

Figure 1: Overall synthetic workflow for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine.

Part 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine via Buchwald-Hartwig Amination

The first key transformation is the palladium-catalyzed cross-coupling of 2-chloro-3-aminopyridine with pyrrolidine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] The choice of a suitable palladium catalyst and ligand system is crucial for achieving high yields and minimizing side reactions, especially when using less reactive aryl chlorides.[3] For scalability, the use of air- and moisture-stable pre-catalysts is recommended to ensure reproducibility.[4]

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
2-Chloro-3-aminopyridine≥98%Commercially Available
Pyrrolidine≥99%, anhydrousCommercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl acetateACS gradeCommercially Available
Saturated brine solutionPrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-3-aminopyridine (1.0 eq), sodium tert-butoxide (1.5 eq), and Xantphos (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by palladium(II) acetate (0.01 eq). Stir the mixture for 10 minutes at room temperature.

  • Addition of Pyrrolidine: Add pyrrolidine (1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated brine solution, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(pyrrolidin-1-yl)pyridin-3-amine as a solid.

Part 2: Selective N-methylation via Eschweiler-Clarke Reaction

The final step involves the selective methylation of the primary amino group at the 3-position of the pyridine ring. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts, leading to a cleaner product profile.[6][7]

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
2-(Pyrrolidin-1-yl)pyridin-3-amineAs synthesized in Part 1
Formaldehyde (37% in H₂O)ACS gradeCommercially Available
Formic acid (≥95%)ACS gradeCommercially Available
Dichloromethane (DCM)ACS gradeCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(pyrrolidin-1-yl)pyridin-3-amine (1.0 eq) in formic acid (5.0 eq).

  • Addition of Formaldehyde: Add formaldehyde solution (3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. The evolution of carbon dioxide should be observed. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine.

Data Summary and Characterization

StepProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
12-(Pyrrolidin-1-yl)pyridin-3-amine2-Chloro-3-aminopyridinePd(OAc)₂, Xantphos, NaOtBu, PyrrolidineToluene11012-1880-90
2N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine2-(Pyrrolidin-1-yl)pyridin-3-amineHCHO, HCOOH-1004-685-95

Characterization of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine:

  • ¹H NMR: Expected signals for the aromatic protons of the pyridine ring, the methyl group protons, and the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: Resonances corresponding to the carbons of the pyridine and pyrrolidine rings, as well as the N-methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.

  • Purity (HPLC): ≥98% after purification.

Troubleshooting and Safety Considerations

  • Buchwald-Hartwig Amination: The reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The quality of the palladium catalyst, ligand, and base is critical for success.[4] In case of low conversion, increasing the catalyst loading or reaction time may be beneficial.[3]

  • Eschweiler-Clarke Reaction: The reaction with formic acid and formaldehyde is exothermic and involves the evolution of CO₂ gas. Ensure adequate ventilation and perform the reaction in a fume hood. Careful neutralization is required to avoid excessive foaming.

  • General Safety: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine. By employing a robust Buchwald-Hartwig amination followed by a selective Eschweiler-Clarke N-methylation, this protocol offers high yields and purity, making it suitable for both academic research and industrial applications in drug discovery and development.

References

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Preparation method of 2-chloro-3-aminopyridine. CN102532010B.
  • methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances. 2017, 7, 43981-43985.
  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019, 58, 13, 4134-4149.
  • Preparation of 2-chloro-3-aminopyridine. US3838136A.
  • Process for the prepar
  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
  • Eschweiler-Clarke Reaction. NROChemistry.
  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Taylor & Francis Online.
  • Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based C
  • Buchwald–Hartwig amin
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.
  • 2-Chloro-3-pyridinamine. ChemicalBook.
  • Buchwald-Hartwig Amin
  • Chemodivergent Synthesis of N-(Pyridin-2-yl)
  • Technical Support Center: Buchwald-Hartwig Amin
  • Eschweiler-Clarke Reaction. J&K Scientific LLC.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2025, 30(17), 3504.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Eschweiler-Clarke Procedure. Sciencemadness.org.
  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • Review of Modern Eschweiler-Clarke Methyl
  • Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Reference ID: PYR-MET-03-OPT

Executive Summary

You are likely encountering yield attrition at two critical bottlenecks: the nucleophilic aromatic substitution (SNAr) step (incomplete conversion or tar formation) or, more commonly, the N-methylation step (over-alkylation to the dimethyl species).

This guide deconstructs the synthesis into three modular phases. It moves beyond standard literature procedures to address the mechanistic failures that occur in scale-up and bench-top variations.

Phase 1: The Scaffold Build (SNAr)

Objective: Displacement of C2-halogen by pyrrolidine. Standard Route: 2-chloro-3-nitropyridine + Pyrrolidine → 3-nitro-2-(pyrrolidin-1-yl)pyridine.

Troubleshooting Guide
Symptom Root Cause Corrective Action
Low Conversion (<60%) Poor Nucleophilicity: The HCl byproduct protonates the remaining pyrrolidine, killing the reaction.Stoichiometry Adjustment: Use 2.5 eq of pyrrolidine (acting as both nucleophile and base) or add 1.2 eq DIPEA . Do not rely on weak inorganic bases like K2CO3 in aprotic solvents if stirring is inefficient.
Black Tar / Impurities Exotherm Control: The reaction is highly exothermic due to the electron-deficient nitro-pyridine ring.Cold Addition: Add pyrrolidine dropwise at 0°C . Allow to warm to RT only after addition is complete.
Regio-isomers Leaving Group Ambiguity: If using 2,3-dichloropyridine (instead of nitro), regioselectivity is poor.Substrate Switch: Ensure you are using 2-chloro-3-nitropyridine .[1][2] The nitro group at C3 activates the C2 position specifically via the Meisenheimer complex.
Optimized Protocol (Phase 1)
  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in dry THF (0.5 M).

  • Cool to 0°C .

  • Add DIPEA (1.2 eq) followed by Pyrrolidine (1.1 eq) dropwise.

  • Monitor by TLC/LCMS. If incomplete after 2h at RT, heat to 50°C.

  • Critical Workup: Pour into water. The product usually precipitates as a yellow/orange solid. Filtration is superior to extraction here to remove excess amine.

Phase 2: The Functional Switch (Reduction)

Objective: Reduction of Nitro (NO2) to Amine (NH2). Risk: Poisoning of the catalyst by the pyridine nitrogen or incomplete reduction.

Q&A: Reduction Strategy

Q: My Pd/C hydrogenation stalled at 80% conversion. Why? A: Pyridines can coordinate to Palladium, poisoning the catalyst.

  • Fix: Add 1.0 eq of Acetic Acid or HCl to the methanol solvent. Protonating the pyridine nitrogen prevents it from binding to the Pd surface.

Q: Can I use Fe/NH4Cl instead? A: Yes, and it is often superior for scale-up .

  • Protocol: Iron powder (5 eq) + NH4Cl (5 eq) in EtOH/H2O (4:1) at reflux.

  • Benefit: Cheaper, robust against poisoning, but requires filtration through Celite to remove iron sludge.

Phase 3: The Precision Strike (Monomethylation)

Objective: Selective conversion of −NH2 to −NHMe without forming −NMe2. The Problem: The secondary amine product (−NHMe) is often more nucleophilic than the starting primary amine, leading to runaway dimethylation.

Method Comparison
MethodSelectivityYieldNotes
Direct Alkylation (MeI) Poor LowAvoid. Leads to mixtures of SM, mono, di, and quaternary salts.
Reductive Amination (Standard) High HighUses Paraformaldehyde + NaBH(OAc)3. Recommended.
Orthoformate Method Perfect MedMulti-step: Form triethyl orthoformate adduct → Reduce with LiAlH4/NaBH4. Best if purification is difficult.
Optimized Protocol: Step-wise Reductive Amination

Do not mix everything at once. Formation of the imine/hemiaminal first is key.

  • Imine Formation:

    • Suspend 3-amino-2-(pyrrolidin-1-yl)pyridine (1.0 eq) in DCE (Dichloroethane) or MeOH .

    • Add Paraformaldehyde (1.0 - 1.1 eq) . Note: Do not use excess.

    • Add catalytic Acetic Acid (0.1 eq) .

    • Stir at RT for 2-4 hours . (Ensure the solid paraformaldehyde dissolves/reacts).

  • Reduction:

    • Cool to 0°C .

    • Add NaBH(OAc)3 (1.5 eq) portion-wise.

    • Why Triacetoxy? It is less reactive than NaBH4 and will not reduce the aldehyde/paraformaldehyde before it reacts with the amine.

  • Workup:

    • Quench with Sat. NaHCO3.[1][2][3][4][5][6][7] Extract with DCM.

Advanced Troubleshooting: The "Over-Methylation" Trap

If you still see dimethylation (∼10−20%), switch to the Carbamate Route :

  • React amine with Ethyl Chloroformate (ClCO2Et) → Forms Carbamate (-NHCOOEt).

  • Reduce Carbamate with LiAlH4 in THF.

  • Result: 100% Monomethyl product. No possibility of dimethylation.

Visual Workflows

Figure 1: Synthesis Logic Flow

SynthesisFlow Start 2-chloro-3-nitropyridine Step1 Step 1: SnAr (Pyrrolidine, DIPEA, THF) Start->Step1 Nucleophilic Attack Inter1 3-nitro-2-(pyrrolidin-1-yl)pyridine Step1->Inter1 Yield > 90% Step2 Step 2: Reduction (Pd/C + H2 + AcOH) OR (Fe/NH4Cl) Inter1->Step2 Nitro Reduction Inter2 3-amino-2-(pyrrolidin-1-yl)pyridine Step2->Inter2 Prevent Catalyst Poisoning Step3 Step 3: Monomethylation (Critical Selectivity Step) Inter2->Step3 Reductive Amination Final N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine Step3->Final Target Molecule

Caption: Step-by-step synthetic pathway highlighting the critical intermediates and reagents for each phase.

Figure 2: Methylation Troubleshooting Tree

MethylationTree Problem Issue: Low Yield in Methylation Check1 Is the impurity Dimethylated? Problem->Check1 Yes YES: Over-reaction Check1->Yes No NO: No Reaction / SM remaining Check1->No Sol1 Switch to Carbamate Route (ClCO2Et then LiAlH4) Yes->Sol1 High Purity Needed Sol2 Reduce Paraformaldehyde Load (Use exactly 1.0 eq) Yes->Sol2 Quick Fix Sol3 Check Imine Formation (Did solid Paraformaldehyde dissolve?) No->Sol3 Sol4 Switch Reducing Agent (Use NaBH4 instead of NaBH(OAc)3 ONLY if imine is fully formed) Sol3->Sol4 If still slow

Caption: Decision tree for diagnosing and fixing yield issues specifically in the final methylation step.

References

  • Selective Monomethylation Strategies: Lebleu, T., et al. "Selective monomethylation of primary amines with simple electrophiles."[8] Chemical Communications, 2014, 50, 1836-1838.[8] Link

  • Reductive Amination Optimization: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Pyridine SNAr Reactivity: "Nucleophilic Aromatic Substitution on Pyridines." Chemistry LibreTexts. Link

  • Synthesis of 3-aminopyridine derivatives: "Preparation of N-methyl-2-pyrrolidone (NMP) and related derivatives." Google Patents US6348601B2. Link

Sources

Technical Support Center: Purification of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Analysis

Welcome to the technical support hub for the purification of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine . This guide is structured to address the specific challenges posed by this molecule's physicochemical properties.

Molecule Profile
  • Core Structure: Electron-rich 3-aminopyridine scaffold.

  • Key Functional Groups:

    • Pyrrolidine Nitrogen (

      
      ):  Highly basic (
      
      
      
      , aliphatic).
    • Pyridine Nitrogen (

      
      ):  Moderately basic (
      
      
      
      , aromatic).
    • Secondary Amine (

      
      ):  Increases polarity and electron density.
      
  • Chromatographic Behavior:

    • Problem: The molecule acts as a Lewis base. It interacts strongly with the acidic silanol (

      
      ) groups on standard silica gel.[1]
      
    • Symptoms: Severe tailing ("streaking"), irreversible adsorption (product loss), and broad peaks that co-elute with impurities.

    • Stability: The electron-rich nature of the 3-amino group makes the compound susceptible to oxidative degradation (browning) on silica if exposed to air for prolonged periods.

Diagnostic Workflow: Before You Pack the Column

Do not proceed to column chromatography until you have optimized the separation on Thin Layer Chromatography (TLC).

The "Streaking" Test

Spot your crude mixture on a standard silica TLC plate and elute with 10% MeOH in DCM .

  • Result A (Comet Tail): The spot looks like a comet with a long tail dragging to the baseline.

    • Diagnosis: Silanol interaction is active.[1] You must use an amine modifier.

  • Result B (Compact Spot): The spot is round and tight.

    • Diagnosis: Unlikely for this specific molecule, but implies the crude matrix might already contain buffering agents.

Recommended Purification Protocols

Method A: Basified Silica Chromatography (The Gold Standard)

Best for: Routine purification of <5g crude material.

The Logic: Standard silica is acidic (


). By "deactivating" the silica with a volatile base, we block the silanol sites, forcing the amine to partition solely based on polarity.
Solvent Systems
SystemComposition (v/v)Application
System 1 (Standard) DCM : MeOH :

(95 : 4.5 : 0.[2]5)
Best for polar impurities.
System 2 (Lipophilic) Hexane : EtOAc :

(50 : 45 : 5)
Best if starting materials are non-polar.
Step-by-Step Protocol
  • Slurry Preparation: Suspend your silica gel in the mobile phase containing the amine modifier (e.g., 1% Triethylamine or 0.5% Ammonium Hydroxide).

  • Column Packing: Pour the slurry into the column. Crucial: Flush the column with at least 2 column volumes (CV) of the basified solvent before loading the sample. This ensures the entire length of the silica is neutralized.

  • Sample Loading: Dissolve the crude in a minimum amount of DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or basified silica).

  • Elution: Run the column.

    • Note: If using Triethylamine (TEA), you must dry the collected fractions thoroughly under high vacuum to remove the TEA residues (bp: 89°C).

Method B: Basic Alumina (The Alternative)

Best for: Acid-sensitive compounds or when Method A fails to eliminate streaking.

The Logic: Alumina (


) is available in neutral and basic grades. Basic Alumina (pH ~9-10) naturally repels the basic amine product, resulting in sharp peaks without added modifiers.
  • Stationary Phase: Aluminum Oxide (Basic), Brockmann Activity I or II.

  • Mobile Phase: DCM / MeOH gradients (start 100% DCM

    
     10% MeOH).
    
  • Caution: Alumina has lower surface area than silica; you will need a larger mass of stationary phase (approx. 50:1 silica-to-compound ratio vs. 20:1 for silica).

Troubleshooting Decision Tree

Use this logic flow to resolve active chromatographic issues.

Troubleshooting Start Issue Encountered Streaking Severe Tailing / Streaking Start->Streaking NoElution Product Stuck at Baseline Start->NoElution Decomp Product Turning Brown/Black Start->Decomp CoElution Co-elution with Impurities Start->CoElution Sol_Base Add 1-5% TEA or NH3 to Mobile Phase Streaking->Sol_Base First Step Sol_Polarity Increase MeOH % (Check Solubility) NoElution->Sol_Polarity Sol_Fast Degas Solvents, Use Nitrogen Pressure, Run Fast Decomp->Sol_Fast Oxidation Sol_Gradient Use Shallower Gradient (e.g. 0.5% MeOH steps) CoElution->Sol_Gradient Sol_Alumina Switch to Basic Alumina or Amine-Silica Sol_Base->Sol_Alumina If fails

Caption: Decision matrix for troubleshooting purification of basic aminopyridines.

Frequently Asked Questions (FAQs)

Q: My product is co-eluting with the unreacted pyrrolidine. How do I separate them? A: Pyrrolidine is a small, highly basic secondary amine.

  • High Vacuum: Pyrrolidine is volatile (bp 87°C). Attempt to remove it under high vacuum (with mild heating, 40°C) before the column.

  • Scavenger Resins: If vacuum fails, treat the crude mixture with an acidic scavenger resin (e.g., Amberlyst 15) or wash the organic layer with a very mild buffer (pH 8, just below the pKa of pyrrolidine but above the pyridine) to selectively remove the more basic impurity, though this is risky with your product's basicity.

Q: I used TEA, but my NMR shows triethylamine peaks even after drying. A: TEA can form salts with acidic impurities or interact with the product.

  • Fix 1: Dissolve the purified product in DCM and wash with saturated

    
     (aq) to liberate free TEA, then re-dry.
    
  • Fix 2: Switch to Ammonium Hydroxide (

    
    )  in the mobile phase (e.g., DCM/MeOH/NH3). Ammonia is much more volatile than TEA and leaves no residue.
    

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for purity.

  • Conditions: Use a C18 column with Water/Acetonitrile gradients.

  • Buffer: You must use a basic buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine deprotonated. If you run under acidic conditions (0.1% Formic Acid), the molecule will be protonated, highly polar, and will elute in the void volume.

Q: The product turns dark on the column. Is it decomposing? A: Likely yes. 3-aminopyridines are electron-rich and prone to oxidation.

  • Remedy:

    • Use "Flash" chromatography (complete the run in <15 mins).

    • Flush the column with Nitrogen before use.

    • Add a small amount of antioxidant (like BHT) to the collection flasks if the product is stored in solution (remove before use).

References

  • Reich, H. J. (n.d.). Chromatography of Amines. University of Wisconsin-Madison. Retrieved from [Link] (General grounding on amine purification).

  • Organic Chemistry Portal. (2023). Purification of Pyridine Derivatives. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification Strategies for Heterocyclic Amines. Teledyne Labs Technical Notes. Retrieved from [Link]

  • Org. Synth. (2021).[3] Amination of Pyridine with Primary Amines. Organic Syntheses, 98, 363-373. (Demonstrates purification of similar aminopyridine scaffolds). Retrieved from [Link]

  • Sorbent Technologies. (2022). Amino Silica Gel Applications. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine and all solvents before handling.

Sources

Technical Support Center: Pyrrolidine Removal from Pyridine Amine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted pyrrolidine from pyridine-amine reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity of your final product. Our approach is grounded in fundamental chemical principles to empower you with the knowledge to adapt and overcome specific experimental hurdles.

Introduction to the Challenge

Pyrrolidine, a common reagent in organic synthesis, can be a persistent impurity in reaction mixtures containing pyridine-based amines.[1][2] Both pyrrolidine and many pyridine derivatives are basic, nitrogen-containing heterocyclic compounds, which can make their separation challenging due to similar solubility profiles.[3][4] However, key differences in their physical and chemical properties can be exploited for effective purification. This guide will focus on practical, validated methods for achieving high purity.

Physical and Chemical Properties at a Glance

A clear understanding of the physical properties of both the desired compound and the impurity is the foundation of an effective separation strategy. The significant difference in boiling points between pyrrolidine and pyridine is a critical factor for separation by distillation.

PropertyPyrrolidinePyridineReference(s)
Molecular Formula C₄H₉NC₅H₅N[5],[3]
Molar Mass 71.12 g/mol 79.10 g/mol [6],[3]
Boiling Point 87-88 °C115.2 °C[5][6],[3][7]
Density 0.866 g/cm³0.9819 g/cm³[5],[3]
pKa of Conjugate Acid 11.275.25[1],[8]
Solubility in Water MiscibleMiscible[2][4],[3][9]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroformSoluble in ethanol, ether, chloroform[2][10],[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Incomplete removal of pyrrolidine after simple distillation.
  • Question: I performed a simple distillation, but my NMR analysis still shows a significant amount of pyrrolidine in my pyridine-amine product. Why is this happening and what should I do?

  • Answer: While there is a notable difference in the boiling points of pyrrolidine (87-88 °C) and pyridine (115.2 °C), a simple distillation may not be efficient enough for complete separation, especially if the initial concentration of pyrrolidine is high.[3][5][6][7] Simple distillation provides only one theoretical plate of separation. To achieve a higher degree of purity, fractional distillation is required.[11] A fractionating column provides a large surface area (e.g., Vigreux, Raschig rings, or metal sponge) for repeated vaporization-condensation cycles, each of which enriches the vapor in the more volatile component (pyrrolidine).[11] Ensure your distillation apparatus is well-insulated to maintain the temperature gradient along the column.

Problem 2: Product loss during acid-base extraction.
  • Question: I tried an acid-base extraction to remove the pyrrolidine, but I seem to have lost a significant amount of my desired pyridine-amine product. What went wrong?

  • Answer: Acid-base extraction is a powerful technique for separating amines.[12][13] It relies on the differential basicity of the amines. Pyrrolidine is a significantly stronger base (pKa of conjugate acid ≈ 11.27) than pyridine (pKa of conjugate acid ≈ 5.25).[1][8] This means that by carefully controlling the pH, you can selectively protonate the more basic pyrrolidine, rendering it water-soluble as a salt, while leaving the less basic pyridine-amine in the organic phase.

    The likely cause of product loss is the use of too strong an acid or an inappropriate pH. Using a strong acid like concentrated HCl will protonate both amines, pulling both into the aqueous layer. The key is to use a dilute acid solution and adjust the pH to a value between the pKa values of the two conjugate acids. For instance, washing the organic layer with a dilute solution of a weak acid or a buffered solution at a pH of ~7-8 should selectively protonate and extract the pyrrolidine. Always check the pH of the aqueous layer after extraction.

Problem 3: My final product is contaminated with solvent after extraction.
  • Question: After performing a liquid-liquid extraction and evaporating the organic solvent, my product has a lingering solvent smell and the NMR shows solvent peaks. How can I effectively remove residual solvent?

  • Answer: This is a common issue. After separating the layers in an extraction, the organic layer will be saturated with water. It is crucial to dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or calcium chloride) before evaporating the solvent. After drying, filter off the drying agent. For high-boiling organic solvents, removal under high vacuum and gentle heating using a rotary evaporator is most effective. For very stubborn residual solvent, co-evaporation with a lower-boiling solvent in which your product is soluble can be effective. For example, adding toluene and then evaporating can help azeotropically remove traces of other solvents.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for removing trace amounts of pyrrolidine on a small scale?

For trace amounts of pyrrolidine, an acid wash during the workup is typically the most efficient method.[13][15] A wash with a dilute aqueous acid solution (e.g., 1 M HCl or even saturated ammonium chloride solution) will convert the highly basic pyrrolidine into its water-soluble salt, which will be partitioned into the aqueous layer.[12] Your less basic pyridine-amine should remain in the organic phase. This is often faster and less material-intensive than setting up a fractional distillation for trace impurities.

Q2: How can I confirm the complete removal of pyrrolidine?

Several analytical techniques can be used to confirm the absence of pyrrolidine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Pyrrolidine has characteristic signals that will be absent in a pure sample of your pyridine-amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive method for detecting volatile impurities like pyrrolidine.[16][17]

  • High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method can separate and quantify the amount of residual pyrrolidine.[18][19]

  • Thin-Layer Chromatography (TLC): While less quantitative, a co-spotted TLC plate (your purified product, a pyrrolidine standard, and a mix of both) can give a quick indication of purity.[20]

Q3: Can I use chromatography to remove pyrrolidine?

Yes, column chromatography can be an effective purification method.[21][22] However, given that both compounds are basic, they can interact strongly with silica gel, leading to peak tailing and poor separation.[22] To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. This will compete with your compounds for binding to the acidic sites on the silica, resulting in better peak shapes.

  • Use an alternative stationary phase: Alumina (basic or neutral) can be a better choice than silica gel for the purification of basic compounds.

Q4: Are there any safety concerns when working with pyrrolidine and pyridine?

Absolutely. Both pyrrolidine and pyridine are hazardous chemicals.

  • Pyrrolidine: It is a corrosive, flammable liquid with a strong, unpleasant odor.[2][5] It can cause severe skin burns and eye damage.

  • Pyridine: It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[3][23] It has a distinctive, unpleasant fish-like smell.[3]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating mixtures with a significant amount of pyrrolidine.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Place the pyrrolidine-pyridine amine mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column.

    • Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant at the boiling point of pyrrolidine (87-88 °C) as it distills.

    • Collect the pyrrolidine fraction in the receiving flask.

    • Once all the pyrrolidine has distilled, the temperature will either drop or begin to rise sharply. At this point, change the receiving flask.

    • Increase the heating to distill your purified pyridine-amine product at its boiling point.

  • Analysis: Analyze the collected fractions and the remaining material in the distillation flask by NMR, GC-MS, or HPLC to confirm the separation.

Protocol 2: Purification by Acid-Base Extraction

This protocol is ideal for removing smaller quantities of pyrrolidine during a reaction workup.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash:

    • Add a volume of dilute aqueous acid (e.g., 1 M HCl or 5% acetic acid) approximately equal to the volume of the organic layer.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The protonated pyrrolidine salt will be in the aqueous (bottom) layer.

    • Drain the aqueous layer.

    • Repeat the acidic wash one or two more times to ensure complete removal of pyrrolidine.

  • Neutralization and Drying:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

    • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation:

    • Filter off the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the purified pyridine-amine product.

  • Analysis: Confirm the purity of the product using an appropriate analytical method.

Visualizations

Workflow for Fractional Distillation

cluster_0 Fractional Distillation Workflow start Start: Pyrrolidine-Pyridine Amine Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Heat Mixture Gently setup->heat collect_pyrrolidine Collect Pyrrolidine Fraction (BP: 87-88 °C) heat->collect_pyrrolidine change_flask Change Receiving Flask collect_pyrrolidine->change_flask collect_product Collect Pyridine Amine Product (at its BP) change_flask->collect_product end End: Purified Product collect_product->end

Caption: A step-by-step workflow for the purification of pyridine amines using fractional distillation.

Workflow for Acid-Base Extraction

cluster_1 Acid-Base Extraction Workflow start Start: Crude Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid start->add_acid shake Shake and Separate Layers add_acid->shake aqueous_layer Aqueous Layer (contains Pyrrolidine Salt) shake->aqueous_layer Discard organic_layer Organic Layer (contains Pyridine Amine) shake->organic_layer wash_bicarb Wash with NaHCO₃ Solution organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Agent wash_brine->dry evaporate Evaporate Solvent dry->evaporate end End: Purified Product evaporate->end

Sources

Technical Support Center: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine. It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, ensuring the integrity and reproducibility of your experimental data.

Introduction

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a substituted aminopyridine derivative. Like many complex organic molecules, its stability in solution is not absolute and can be influenced by a variety of environmental factors. Understanding these factors is critical for accurate quantification, formulation development, and interpretation of biological activity data. This document serves as a first-line resource for identifying potential stability issues and implementing robust experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine in solution?

A1: The stability of this compound is primarily influenced by four key factors:

  • pH: The aminopyridine structure contains basic nitrogen atoms that are susceptible to protonation. Extreme pH values (both acidic and alkaline) can catalyze hydrolytic degradation.[1][2] For related aminopyridine compounds, maximum stability is often found in a slightly acidic pH range.[3]

  • Oxidation: The pyridine ring and the tertiary amine functionalities can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of N-oxides or other oxidative degradation products.[2]

  • Light Exposure (Photostability): Aromatic systems, such as the pyridine ring, can absorb UV light, which may induce photochemical degradation. It is crucial to protect solutions from direct light exposure.[2][4] Many related chemicals are known to decompose upon exposure to light.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5] Therefore, storing solutions at lower temperatures is a primary strategy for enhancing long-term stability.

Q2: What are the recommended solvents and storage conditions for stock solutions?

A2: For optimal stability, we recommend the following:

  • Solvents: Start with high-purity, anhydrous aprotic solvents such as DMSO or N-Methyl-2-pyrrolidone (NMP) for initial stock preparation.[6][7][8] The compound's structural similarity to NMP suggests good solubility and stability.[9] For aqueous buffers, prepare fresh solutions for each experiment. If aqueous stocks are necessary, a slightly acidic buffer (e.g., pH 3-5) may offer enhanced stability, though this must be experimentally verified.[3]

  • Storage Conditions:

    • Short-Term (≤ 1 week): Store solutions at 2-8°C in amber vials to protect from light.

    • Long-Term (> 1 week): Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Always purge the headspace of vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidative degradation.

Q3: What are the potential degradation pathways for this molecule?

A3: Based on the chemical structure, the most probable degradation pathways include:

  • Oxidation: Formation of the pyridine N-oxide is a common pathway for pyridine-containing compounds. The tertiary amine of the pyrrolidine ring could also be oxidized.

  • Hydrolysis: While the core structure is generally robust against hydrolysis, extreme pH conditions could potentially lead to ring-opening of the pyrrolidine moiety, although this is less likely under typical experimental conditions.

  • Photodegradation: Exposure to UV light could lead to complex reactions, including radical formation and subsequent dimerization or cleavage.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My assay results are inconsistent, showing a decrease in compound concentration over time.

Potential Cause Investigative Action & Explanation Recommended Solution
Solution Degradation The compound is likely degrading under your storage or experimental conditions. This is the most common cause of decreasing potency over time.Perform a time-course study. Analyze your solution (e.g., via HPLC) immediately after preparation and at several time points (e.g., 4, 8, 24, 48 hours) under your exact experimental conditions (temperature, lighting, buffer). This will establish a stability window for your experiments.
Adsorption to Surfaces Polar compounds can adsorb to plastic or glass surfaces, especially at low concentrations, reducing the effective concentration in solution.Use low-adsorption polypropylene tubes and pipette tips. Include a surfactant (e.g., 0.01% Tween-20) in your aqueous buffers if compatible with your assay.
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can introduce moisture and concentrate solutes, accelerating degradation.Prepare single-use aliquots of your stock solution to avoid repeated cycling of the main stock.

Problem 2: I observe new, unexpected peaks in my HPLC/LC-MS chromatogram.

This is a clear indication of degradation or impurity formation. The workflow below can help diagnose the issue.

G start New Peaks Observed in Chromatogram check_blank 1. Analyze Solvent Blank (without compound) start->check_blank peaks_present Are peaks present in blank? check_blank->peaks_present solvent_issue Root Cause: Solvent Contamination or Mobile Phase Degradation peaks_present->solvent_issue Yes forced_degradation 2. Perform Forced Degradation Study (See Protocol 2) peaks_present->forced_degradation No match_peaks Do new peaks match stress-induced peaks? forced_degradation->match_peaks degradation_confirmed Root Cause: Compound Degradation (e.g., light, heat, oxidation) match_peaks->degradation_confirmed Yes other_issue Root Cause: Impurity from synthesis, or interaction with container/excipient match_peaks->other_issue No

Caption: Troubleshooting workflow for identifying the source of unknown chromatographic peaks.

Problem 3: My solution has developed a yellow or brown tint.

Potential Cause Investigative Action & Explanation Recommended Solution
Oxidative Degradation Oxidation of aminopyridines often leads to the formation of colored oligomeric or polymeric products. This is frequently accelerated by light and the presence of oxygen.Prepare solutions using solvents that have been de-gassed by sparging with nitrogen or argon. Store solutions strictly in the dark and under an inert atmosphere.
Impurity Reaction A minor impurity from the synthesis could be unstable and reacting to form a colored species.Re-purify the solid compound if possible. Check the purity of the starting material using a high-resolution analytical technique like LC-MS.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products, a prerequisite for any stability study.[10][11][12]

Methodology:

  • Generate Degraded Samples: Perform a forced degradation study as outlined in Protocol 2 . Create a cocktail mixture containing the parent compound and aliquots from all stress conditions (acid, base, oxidative, thermal, photolytic). The goal is to have a single sample containing all potential degradants.

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: The acidic modifier ensures the amine groups are protonated, leading to better peak shape. A standard C18 column provides good retention for moderately polar compounds.

  • Gradient Optimization:

    • Run a broad scouting gradient (e.g., 5-95% B over 20 minutes) on the cocktail sample.

    • Analyze the chromatogram. The primary goal is to resolve all peaks from the main parent peak. Pay close attention to peak purity using a Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Adjust the gradient slope, starting/ending concentrations, and run time to maximize the resolution between the parent peak and the nearest eluting impurity/degradant peak.

  • Method Validation: Once the separation is optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[4][10]

G cluster_0 Sample Preparation cluster_1 Method Development cluster_2 Validation stress Forced Degradation (Protocol 2) cocktail Create Degradant Cocktail Sample stress->cocktail screen Screen Column & Mobile Phase cocktail->screen optimize Optimize Gradient for Resolution screen->optimize validate Validate Method (ICH Guidelines) optimize->validate

Caption: Workflow for developing a stability-indicating analytical method.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various conditions to identify potential degradation products and pathways, which is essential for developing a stability-indicating method.[1][4][13][14]

General Setup:

  • Prepare a solution of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each condition, include a control sample (compound in solution, stored at 5°C in the dark).

  • Target 5-20% degradation of the parent compound.[1] This may require time-point analysis to determine the appropriate stress duration.

Stress Condition Protocol Mechanism & Rationale
Acid Hydrolysis Add 0.1 M HCl to the sample solution. Heat at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.Simulates acidic environments. Tests the stability of functional groups susceptible to acid-catalyzed hydrolysis.[2]
Base Hydrolysis Add 0.1 M NaOH to the sample solution. Heat at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.Simulates alkaline environments. Tests for susceptibility to base-catalyzed hydrolysis or elimination reactions.[2]
Oxidation Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution. Keep at room temperature for 2, 8, and 24 hours.Simulates oxidative stress. H₂O₂ is a strong oxidizing agent that can create N-oxides or hydroxylated species.[2]
Thermal Degradation Store the solution in a sealed vial at 70°C for 1, 3, and 7 days. Also, store the solid compound under the same conditions.Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability Expose the solution in a quartz cuvette or clear vial to a photostability chamber with a light source conforming to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).Assesses the potential for light-induced degradation, a common pathway for aromatic heterocyclic compounds.[4]

References

  • Loba Chemie. (n.d.). N-METHYL–2-PYRROLIDONE FOR HPLC Safety Data Sheet.
  • Spectrum Chemical. (2015, June 03). SAFETY DATA SHEET: 1-METHYL-2-PYRROLIDINONE.
  • CDH Fine Chemical. (n.d.). N-Methyl-2-Pyrrolidone MATERIAL SAFETY DATA SHEET.
  • ChemPure Chemicals. (2021, December 08). Safety Data Sheet N-Methyl-2-Pyrrolidone.
  • Abdullahi, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Dutse Journal of Pure and Applied Sciences.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Sigma-Aldrich. (2024, December 18). SAFETY DATA SHEET.
  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone (NMP)
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Shinde, P., et al. (2016).
  • Singh, S., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
  • Patel, K., et al. (2018).
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Kumar, V., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Zhang, P., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.
  • Emery Pharma. (2023, March 07). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Fetzner, S. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.
  • Chen, E. (2012). Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
  • Patel, D., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study). International Journal for Multidisciplinary Research.
  • Doltade, M., & Saudagar, R. (2019). The Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
  • Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Dev Ind Pharm.
  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering.

Sources

Overcoming steric hindrance in 2,3-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Pyridine Functionalization Topic: Overcoming Steric & Electronic Hindrance in 2,3-Disubstituted Pyridines Ticket ID: PYR-23-STERIC-001

Welcome to the Pyridine Functionalization Help Desk

Status: Open Agent: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting reactivity dead-ends in ortho-substituted pyridine scaffolds.

Executive Summary: Synthesizing 2,3-disubstituted pyridines presents a "perfect storm" of chemical adversity. You are likely facing the "Ortho-Effect," where the C3-substituent sterically crowds the reaction center, combined with the "Nitrogen-Effect," where the pyridine nitrogen (N1) poisons catalysts or destabilizes intermediates (like 2-pyridyl boronates).

This guide abandons generic advice. We focus on three specific failure modes:

  • Suzuki Coupling: Rapid protodeboronation of 2-pyridyl boron species.[1]

  • Buchwald-Hartwig: Catalyst arrest due to N-coordination.

  • Metallation: The "Halogen Dance" trap.

Module 1: The Suzuki-Miyaura Standoff[2][3][4]

User Complaint: "I am trying to couple a 2-pyridyl boronic acid with a 3-substituted aryl halide. The starting material disappears, but I only get deboronated pyridine (Py-H), not the product."

Diagnosis: You are experiencing Rapid Protodeboronation . 2-Pyridyl boronic acids are intrinsically unstable.[1][2] The basic pyridyl nitrogen coordinates with the boron center, forming a zwitterionic intermediate that facilitates C-B bond cleavage by water or alcohols.[3] This decomposition often happens faster than the transmetallation step, especially when steric hindrance at C3 slows down the catalytic cycle.

The Fix: The MIDA Boronate "Slow-Release" Strategy Do not use free boronic acids or pinacol esters for 2-pyridyl couplings. Switch to N-methyliminodiacetic acid (MIDA) boronates.[1][4][5]

  • Mechanism: The MIDA ligand locks the boron in an sp3 hybridized state, rendering it unreactive to transmetallation and protodeboronation. Under mild aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid in low concentrations.[1] This keeps the active species below the "decomposition threshold" while maintaining enough for the catalyst to consume.

Decision Tree: Suzuki Coupling Optimization

suzuki_troubleshooting Start START: Suzuki Coupling Fails CheckPos Is the Boron on the Pyridine C2? Start->CheckPos No No (Boron on Aryl partner) CheckPos->No Inverse Coupling Yes Yes (2-Py-B(OH)2) CheckPos->Yes Direct Coupling Standard Use Standard SPhos/Pd(OAc)2 Problem is likely oxidative addition. No->Standard Instability Issue: Protodeboronation Switch to MIDA Boronate Yes->Instability MIDA_Path MIDA Protocol Selected Instability->MIDA_Path Solvent Solvent System: THF:H2O (10:1) MIDA_Path->Solvent Base Base: K3PO4 (3.0 equiv) MIDA_Path->Base Cat Catalyst: Pd-XPhos-G4 or Pd(OAc)2/SPhos MIDA_Path->Cat Result Result: Slow Release prevents decomposition; High Yield Solvent->Result Base->Result Cat->Result

Caption: Logic flow for selecting MIDA boronates to circumvent protodeboronation in 2-pyridyl couplings.

Protocol 1: MIDA "Slow-Release" Cross-Coupling Reference: Knapp et al. (2010), Burke Group. [1]

  • Reagents:

    • 2-Pyridyl MIDA boronate (1.5 equiv)

    • Aryl Chloride/Bromide (1.0 equiv)[6]

    • Catalyst: Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv). Note: SPhos is critical for sterically hindered substrates.

    • Base: K₃PO₄ (3.0 equiv).

    • Solvent: THF:H₂O (10:1 ratio). Strictly control water ratio to modulate release rate.

  • Procedure:

    • Combine solids in a vial. Evacuate/backfill with Argon (3x).[1]

    • Add degassed THF/Water mixture.

    • Heat to 60°C for 12–24 hours.

    • Why 60°C? Higher temps accelerate decomposition; lower temps stall MIDA hydrolysis.

Module 2: The Buchwald-Hartwig Blockade

User Complaint: "I'm trying to aminate a 2-chloro-3-methylpyridine. The catalyst dies immediately. I'm using Pd2(dba)3 and BINAP."

Diagnosis: You are suffering from Pd-Poisoning and Ligand Mismatch .

  • Poisoning: The pyridine nitrogen (N1) is a good ligand. It binds to Pd(II), forming a stable "off-cycle" resting state (Pd-N species), effectively removing the catalyst from the reaction.

  • Sterics: BINAP is often too rigid and not bulky enough to force the reductive elimination in 2,3-disubstituted systems.

The Fix: Pre-catalysts and Dialkylbiaryl Phosphines You must use Buchwald G3/G4 Pre-catalysts . These ensure 100% conversion to the active Pd(0) species, preventing the pyridine from sequestering the Pd(II) precursor.

Ligand Selection Matrix

Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos Large bulk prevents N-coordination; electronic richness speeds up oxidative addition.
Secondary Amines RuPhos Specialized for secondary amines; prevents

-hydride elimination.
Amides tBuBrettPhos Extremely bulky; required to prevent amide binding to Pd in the wrong mode.
Weak Nucleophiles XPhos General purpose workhorse for hindered halides.

Protocol 2: Sterically Demanding Amination Reference: Maiti et al. (2011), Buchwald Group. [2]

  • Reagents:

    • 2-Chloro-3-substituted pyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst: BrettPhos Pd G4 (1–2 mol%). Do not generate in situ if possible.

    • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates).

    • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Procedure:

    • Mix Pre-catalyst, Base, and Pyridine in the glovebox or under Argon flow.

    • Add solvent and amine.[1]

    • Heat to 80–100°C .[1]

    • Troubleshooting: If conversion is low, add 1 equiv of tBuOH (additive) to help break up aggregates of the Pd-amido intermediate.

Module 3: The "Halogen Dance" Trap (Metallation)

User Complaint: "I tried to lithiate 2-bromo-3-fluoropyridine with LDA to trap with an electrophile. I got the product substituted at the WRONG position (C4 instead of C3 or C6)."

Diagnosis: You triggered a Halogen Dance (Base-Catalyzed Halogen Migration). When you lithiate a poly-halogenated pyridine, the lithiated species is thermodynamically unstable. The lithium prefers to sit ortho to the most acidic proton (often C4), while the halogen migrates to the more stable position (C3 or C6) to stabilize the anion.

Mechanism:

  • Lithiation occurs at C3 (kinetic control).

  • The C3-Li species attacks a starting molecule's Br at C2.

  • The Br migrates, and the Li moves to C4 (thermodynamic control).

The Fix: Cryogenic Kinetic Control You must operate strictly under Kinetic Control .

  • Temperature: Must be -78°C or lower. Never let it warm up before quenching.

  • Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less aggregated, favoring faster kinetic deprotonation over thermodynamic equilibration.

  • Quench: Add the electrophile immediately (in situ quench) or use a flow chemistry setup to minimize the lifetime of the lithiated species.

Halogen Dance Pathway Visualization

halogen_dance Start 2-Bromo-3-Subst-Pyridine LDA + LDA (-78°C) Start->LDA Kinetic Kinetic Species (Li at C4/C6) LDA->Kinetic Fast Warm Warm > -40°C Kinetic->Warm Electrophile Quench Electrophile Quench Kinetic->Electrophile Quench Immediate Dance Halogen Migration (Br moves to C3/C4) Warm->Dance Wrong Thermodynamic Product (Wrong Isomer) Dance->Wrong

Caption: Avoid the "Dance" by maintaining strict cryogenic temperatures (-78°C) and rapid quenching.

FAQ: Frequently Asked Questions

Q: Can I use Pd(PPh3)4 for these reactions? A: No. Tetrakis is chemically obsolete for sterically hindered pyridines. The triphenylphosphine ligands are labile and allow the pyridine nitrogen to displace them, killing the catalyst. You need chelating or bulky biaryl ligands (XPhos, BrettPhos).

Q: Why is my 2-pyridyl boronic acid turning black on the bench? A: It is decomposing. 2-Pyridyl boronic acids are not air/moisture stable. If you cannot use MIDA boronates, convert it to a Potassium Trifluoroborate (BF3K) salt. These are solids, stable on the bench, and work well in Suzuki couplings under hydrolytic conditions.

Q: My Buchwald coupling works but yields are 40%. How do I boost it? A: Check your stirring. These reactions often form heavy precipitates (sodium halides). If the stirring stops, the reaction stops. Also, ensure your solvent is anhydrous . Water kills the active anionic Pd-amido intermediate in Buchwald cycles.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[2][4][5] Journal of the American Chemical Society, 132(22), 7600–7601.

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—a review. Chemical Society Reviews, 36(7), 1046-1057.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki− Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075.

Sources

2-Aminopyridine Synthesis: Technical Support & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: AP-SYN-2024-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Synthesizing 2-aminopyridine derivatives presents a dichotomy: the Chichibabin reaction offers atom economy for bulk starting materials but suffers from harsh conditions and "tarry" side products. Conversely, Transition Metal Catalysis (Buchwald-Hartwig) offers precision but struggles with catalyst deactivation and hydrodehalogenation on pyridine rings.[1]

This guide addresses the minimization of specific side products in both pathways, treating your experimental setup as a tunable system.

Module 1: The Chichibabin Reaction (Nucleophilic Substitution)

Context: You are reacting a pyridine substrate with sodium amide (NaNH₂) or a similar strong base.[2]

The Problem: "My reaction mixture turned into black tar."

Diagnosis: Uncontrolled polymerization and oxidative degradation. The Chichibabin intermediate (Meisenheimer complex) is highly unstable. If hydride elimination is slow, the intermediate polymerizes.[1]

Troubleshooting Protocol:

VariableOptimization TargetTechnical Rationale
Temperature Reduce to <100°C High temps (>140°C) favor polymerization over hydride elimination.[1]
Additive Add LiI or NaI Critical Insight: Use a NaH/LiI composite instead of pure NaNH₂. The iodide acts as a soluble "shuttle," allowing the reaction to proceed at milder temperatures (65-85°C), significantly reducing tar formation [1].[1]
Atmosphere Strict N₂/Ar Oxygen reacts with the radical anion intermediates to form dark polypyridines.
Solvent Dry Toluene/Xylene Water destroys the amide base, producing NaOH, which leads to hydroxypyridine (pyridone) side products.[1]
The Problem: "I am seeing significant 2,2'-bipyridine (Dimer) formation."

Diagnosis: Radical coupling.[1] This side reaction competes with amination, particularly at atmospheric pressure or high temperatures.[1]

Corrective Action:

  • Increase Pressure: If possible, run the reaction under N₂ pressure (300-350 psi). High pressure favors the ionic amination pathway over the radical dimerization pathway [2].

  • Solvent Switch: Switch from neat conditions or high-boiling hydrocarbons to liquid ammonia (if handling permits) or solvating additives (TMEDA) to stabilize the transition state.

Visualizing the Divergence

The following diagram maps the critical decision points where your product is lost to side reactions.

chichibabin_pathway cluster_main Chichibabin Reaction Cascade cluster_side Side Product Traps Start Pyridine + NaNH2 Complex σ-Adduct (Meisenheimer) Start->Complex Nucleophilic Attack Hydro 2-Hydroxypyridine Start->Hydro Moisture Present Product 2-Aminopyridine Complex->Product Hydride Elimination (Rate Limiting) Dimer 2,2'-Bipyridine (Dimer) Complex->Dimer Radical Coupling (High T, Low P) Tar Polypyridines (Tar) Complex->Tar Polymerization (Slow Elimination)

Figure 1: Mechanistic divergence in Chichibabin synthesis.[1] Controlling the σ-adduct lifetime is key to preventing tar and dimers.

Module 2: Buchwald-Hartwig Amination (Pd-Catalysis)

Context: You are coupling a 2-chloropyridine with an amine using a Palladium catalyst.

The Problem: "I have low conversion and significant hydrodehalogenation."

Diagnosis: The C-Cl bond is oxidatively adding to the Pd, but instead of amination, the complex undergoes


-hydride elimination or reduction.[3] This is the "Product Killer" in pyridine coupling.

Technical Insight: Pyridines are electron-deficient.[3] This makes the oxidative addition easy, but the resulting Pd(II) complex is prone to reduction if the amine coupling is slow.

Optimization Matrix:

ComponentRecommendationWhy?
Ligand BrettPhos or RuPhos Do not use PPh₃. You need bulky, electron-rich ligands to force the reductive elimination. Bidentate ligands like BINAP are also effective for preventing catalyst death [3].[1]
Base NaOtBu Strong bases facilitate the deprotonation of the amine. If your substrate is base-sensitive, use Cs₂CO₃ but increase temperature.[1][3]
Catalyst Pd-G3/G4 Palladacycles Use pre-formed catalysts.[3] In situ generation from Pd(OAc)₂ is often too slow for chloropyridines, allowing the "dead" Pd-black to form before the cycle starts [4].
FAQ: "Why am I getting Bis-pyridyl amines?"

Issue: The product (2-aminopyridine) is more nucleophilic than the starting amine, leading to a second coupling event (Ar-NH-Ar). Solution:

  • Amine Excess: Use 1.2–1.5 equivalents of the primary amine.

  • Ammonia Surrogates: If trying to make the primary amine (-NH₂), do not use ammonia gas.[1] Use Benzophenone Imine or LHMDS as a surrogate, then hydrolyze.[1] Direct ammonia coupling often leads to poly-arylation [5].

Visualizing the Catalytic Failure Point

buchwald_cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Cl-Pyridine) Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Dehalo Pyridine (Dehalogenated) OxAdd->Dehalo β-Hydride Elimination (Wrong Ligand/Slow Amine) RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regeneration Product 2-Aminopyridine RedElim->Product

Figure 2: The Buchwald catalytic cycle showing the critical 'off-ramp' to hydrodehalogenation side products.

Module 3: Purification & Isolation Strategies

Even with optimized chemistry, trace side products are inevitable.[1] Standard silica chromatography often causes aminopyridines to streak (tailing) due to interaction with acidic silanols.[1]

Scenario A: Removing 2,2'-Bipyridine (The Dimer) [1]
  • Nature: Non-polar compared to the amine.

  • Protocol:

    • Dissolve crude mixture in dilute acid (1M HCl).

    • Wash with non-polar solvent (DCM or Hexanes).[1] The bipyridine (less basic) often remains in the organic layer or extracts out, while the 2-aminopyridine stays protonated in the aqueous layer.

    • Basify aqueous layer and extract product.[1]

    • Recrystallization: If solid, recrystallize from Petroleum Ether (60-90°C fraction).[1][4] The dimer is less soluble and precipitates first or can be left behind [6].

Scenario B: Removing Excess Amines/Isomers
  • Technique: Cation-Exchange Chromatography.[5]

  • Protocol: Use Dowex 50X8 (NH₄⁺ form) .[1][5]

    • Load mixture in water/methanol.[1]

    • Elute with Ammonium Acetate buffer (pH ~8.5).[1][5]

    • Result: This method separates mono-amino from di-amino derivatives based on their pKa differences more effectively than silica [7].

References
  • Nanyang Technological University (DR-NTU). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.

  • Wikipedia/Standard Literature. Chichibabin Reaction: Side reactions and pressure dependence.[1][1][6]

  • BenchChem Technical Support. Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Hydrodehalogenation.

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years.[1]

  • NRO Chemistry. Buchwald-Hartwig Coupling: Monoarylation of ammonia challenges.[1]

  • Organic Syntheses. 2,2'-Bipyridine: Purification and Recrystallization.[1]

  • PubMed. Purification of 2-aminopyridine derivatives by cation-exchange chromatography.[5]

Sources

Technical Support Center: Optimization of Reaction Temperature for SNAr on Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on pyridine substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and purity of their SNAr reactions. Here, we will move beyond simple procedural steps to explore the underlying principles that govern these transformations, providing you with the expert insights needed to troubleshoot and perfect your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have when approaching SNAr on pyridine rings. Understanding these core concepts is the first step toward effective troubleshooting and optimization.

Q1: What is a typical starting temperature range for SNAr reactions on pyridine?

A1: Many SNAr reactions require heating to overcome the activation energy barrier.[1] A broad starting range is from room temperature (RT) up to 120 °C. For highly activated pyridines (e.g., with a nitro group ortho/para to the leaving group) and a potent nucleophile, reactions may proceed at or slightly above RT.[2] However, for less activated systems, temperatures between 80-120 °C are common.[1] Some challenging reactions may even require temperatures up to 150-175 °C, often facilitated by microwave heating.[3]

Q2: Why is temperature such a critical parameter in these reactions?

A2: Temperature directly influences reaction kinetics and thermodynamics.

  • Kinetics: The rate of the SNAr reaction, like most chemical reactions, increases with temperature. This is because more molecules possess the necessary activation energy to form the crucial Meisenheimer intermediate.[1] If your reaction is sluggish, insufficient thermal energy is a primary suspect.

  • Thermodynamics: Temperature can shift the equilibrium between starting materials, intermediates, and products. For some reactions, it can also influence the product distribution between kinetic and thermodynamic isomers.[4][5] At higher temperatures, there is enough energy to overcome larger activation barriers, potentially favoring the more stable thermodynamic product.[6]

  • Side Reactions: Excessive heat can promote undesired pathways, such as decomposition of starting materials or products, dimerization, or reactions with the solvent. This makes finding the "sweet spot" crucial for maximizing yield and purity.

Q3: How do the electronics of the pyridine ring and the nature of the leaving group affect the required temperature?

A3: The electronic properties of the substrate are paramount. The pyridine ring is naturally electron-deficient, which facilitates SNAr.[7][8]

  • Activating Groups: The presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group, significantly lowers the activation energy.[7] This is because they help stabilize the negative charge of the Meisenheimer intermediate.[9] Substrates with these groups often react at lower temperatures.

  • Deactivating Groups: Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ can hinder the reaction, necessitating higher temperatures.[7]

  • Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[7] The highly electronegative fluorine atom makes the attached carbon more electrophilic and susceptible to attack. Consequently, fluoropyridines often react under milder temperature conditions than their chloro- or bromo- counterparts.[10]

Q4: What are the common signs that my reaction temperature is too high or too low?

A4: Careful reaction monitoring (e.g., by TLC or LC-MS) will reveal the signs.

  • Too Low: The primary indicator is a slow or stalled reaction. You will observe little to no consumption of the starting material over an extended period.[11]

  • Too High: The most common sign is the formation of multiple, often colored, byproducts, leading to a "messy" reaction profile and a low yield of the desired product. You might observe streaking on your TLC plate, indicating decomposition. Rapid consumption of starting material followed by the appearance of numerous new spots suggests the product might be forming but is then degrading under the harsh conditions.

Troubleshooting Guide: Temperature-Related Issues

When an SNAr reaction on pyridine doesn't proceed as expected, a systematic approach to troubleshooting is essential. Temperature is often the first parameter to adjust.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
No Reaction or Very Low Conversion 1. Temperature is too low. 2. Poor solvent choice. 3. Insufficiently activated substrate. 1. Systematically Increase Temperature: Begin by increasing the temperature in 10-20 °C increments, carefully monitoring the reaction at each stage. Many SNAr reactions simply need more thermal energy to overcome the activation barrier.[1]2. Re-evaluate Solvent: Ensure you are using a polar aprotic solvent like DMSO, DMF, or NMP.[7] These solvents effectively solvate cations, leaving a more "naked" and reactive anionic nucleophile, which can lower the required temperature. Protic solvents can hydrogen-bond with the nucleophile, blunting its reactivity and requiring higher temperatures.[12][13]3. Consider Microwave Heating: For particularly stubborn reactions, microwave irradiation can be highly effective. It allows for rapid heating to temperatures above the solvent's boiling point, dramatically accelerating reaction rates.[3][14]
Formation of Multiple Byproducts / Low Yield 1. Temperature is too high. 2. Product or starting material decomposition. 3. Side reactions (e.g., dimerization, reaction with solvent). 1. Systematically Decrease Temperature: If you observe a complex mixture, reduce the temperature. Running the reaction at the lowest possible temperature that still affords a reasonable rate is key to minimizing side reactions.[15]2. Check Thermal Stability: Run a control experiment by heating your starting material and expected product separately under the reaction conditions to check for decomposition.3. Use a Milder Base/Conditions: High temperatures combined with strong bases can lead to undesired pathways. Consider if a weaker base or lower temperature over a longer reaction time could achieve the desired transformation more cleanly.
Poor Regioselectivity (e.g., C2 vs. C4 substitution) 1. Kinetic vs. Thermodynamic Control. 2. Steric hindrance. 1. Adjust Temperature for Selectivity: The ratio of C2 vs. C4 products can be temperature-dependent.[16] Lower temperatures (e.g., 0 °C to RT) often favor the kinetic product (the one that forms faster), while higher temperatures can allow the reaction to equilibrate and favor the more stable thermodynamic product.[4][15] Experiment at both low and high temperature extremes to determine the relationship.2. Analyze Steric Effects: Attack at the C2 position is generally more sterically hindered than at C4. A bulky nucleophile may require higher temperatures to overcome this steric barrier, or it may selectively react at C4 even if C2 is electronically favored.

Experimental Protocols & Data

Protocol 1: Parallel Temperature Screening for SNAr Optimization

This protocol outlines an efficient method for identifying the optimal reaction temperature using parallel reaction vials.

Materials:

  • Halopyridine substrate (1.0 equiv)

  • Nucleophile (1.1–1.5 equiv)

  • Base (e.g., K₂CO₃, DIPEA, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Parallel synthesis reaction block or multiple oil baths

  • Small, sealable reaction vials with stir bars

  • TLC or LC-MS setup for monitoring

Procedure:

  • Preparation: Under an inert atmosphere (if reagents are sensitive), add the halopyridine, nucleophile, and base to each of 5 reaction vials.

  • Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Temperature Setup: Place the vials in a parallel reaction block or in separate, pre-heated oil baths set to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C, 140 °C).

  • Reaction & Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to assess the conversion and byproduct formation.

  • Analysis: Continue monitoring at regular intervals (e.g., 2, 4, 8, and 24 hours). Compare the results across the different temperatures to identify the condition that provides the best balance of reaction rate and cleanliness.

Data Summary: Typical Temperature Ranges

The following table provides general starting points for temperature based on the pyridine substrate's activation level. These are guidelines and should be optimized for each specific reaction.

Pyridine Substrate ActivationLeaving GroupTypical NucleophileRecommended Starting Temperature
Highly Activated (e.g., 2-Chloro-5-nitropyridine)F, ClAmines, Alkoxides, Thiolates25 °C – 80 °C
Moderately Activated (e.g., 2,4-Dichloropyridine)F, ClAmines, Alkoxides80 °C – 120 °C
Unactivated / Deactivated (e.g., 2-Chloropyridine)Cl, BrStrong Nucleophiles (e.g., NaOMe)100 °C – 150+ °C (Microwave often beneficial)

Visualizations

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues related to temperature in SNAr reactions on pyridine.

G Start Reaction Start (Monitor by TLC/LC-MS) CheckConversion Is Conversion >10% after 4h? Start->CheckConversion CheckPurity Is the reaction clean? (>80% desired product) CheckConversion->CheckPurity Yes IncreaseTemp Increase Temp by 20 °C Re-evaluate solvent/base CheckConversion->IncreaseTemp No DecreaseTemp Decrease Temp by 20 °C Consider shorter time CheckPurity->DecreaseTemp No Success Reaction Optimized CheckPurity->Success Yes IncreaseTemp->CheckConversion Reassess Re-assess Substrate/Nucleophile (Purity, Reactivity) IncreaseTemp->Reassess If no improvement DecreaseTemp->CheckPurity

Caption: A decision tree for troubleshooting SNAr reactions on pyridine.

General Workflow for Temperature Optimization

This diagram illustrates the systematic process for optimizing reaction temperature.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A Setup Parallel Reactions (e.g., 60, 80, 100, 120 °C) B Monitor Conversion & Purity (TLC/LC-MS @ 2h, 8h, 24h) A->B C Identify Best Temp Range (e.g., 80-100 °C) B->C D Fine-tune in 5-10 °C increments within the identified range C->D E Confirm Optimal Temp (e.g., 95 °C) D->E F Run Scale-up Reaction E->F

Caption: A phased workflow for systematic temperature optimization.

References

  • Al-Rawi, N. H., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. Available at: [Link]

  • Wikipedia. (2024). Solvent effects. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. University of Calgary. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Khan Academy. Retrieved from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]

  • Boyle, B. T., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Synlett. Available at: [Link]

  • University of Bath. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. Retrieved from [Link]

  • Chemsuschem. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemsuschem. Available at: [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Chemistry LibreTexts. Retrieved from [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed. (2021). Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates. PubMed. Retrieved from [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Baran Lab. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved from [Link]

  • PubMed. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Crystallization of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine. As a novel compound, specific crystallization data is not extensively available in published literature. Therefore, this document leverages established principles of crystallization, analysis of the molecule's structural motifs, and best practices for small molecule amines and heterocyclic compounds to provide a robust starting point for researchers, scientists, and drug development professionals. The guidance herein is designed to be a foundational resource, to be adapted based on empirical observations in your laboratory.

Section 1: Physicochemical Profile & Crystallization Strategy

The molecular structure of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine dictates its behavior in solution and during crystallization. A proactive analysis of its features is critical for developing an effective crystallization strategy.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. Pyridine and its derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[1] The aromatic nature of the ring allows for potential π-π stacking interactions, which can stabilize a crystal lattice.[2]

  • Aniline-like Amino Group (-NH2): This primary amine group is a strong hydrogen bond donor. The presence of both a donor and acceptor within the molecule increases the likelihood of forming strong intermolecular hydrogen bonds, which is often beneficial for crystallization.[3][4]

  • Pyrrolidine Ring & Tertiary Amine: This feature adds a non-planar, saturated component to the molecule. The tertiary amine is basic and represents a key site for potential salt formation, a powerful alternative strategy for crystallizing basic compounds.[5][6]

  • Overall Polarity: The combination of the polar amine groups and the aromatic pyridine ring suggests the molecule is polar. Therefore, polar solvents are likely to be good solubilizers, while non-polar solvents may serve as effective anti-solvents.

Based on this analysis, a successful crystallization strategy will likely involve solvents that can mediate hydrogen bonding and will require careful control of supersaturation to avoid common issues like oiling out, which is frequent with amine-containing compounds.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for solvent selection for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine?

A1: A systematic solvent screen is the most effective approach. Given the molecule's polar and hydrogen-bonding characteristics, begin with a range of solvents of varying polarities. The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol (IPA)

  • Esters: Ethyl acetate (EtOAc)

  • Ketones: Acetone

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF

  • Aromatic: Toluene

  • Aprotic Polar: Acetonitrile (ACN)

  • Solvent Mixtures: Co-solvent systems like Toluene/Heptane, EtOH/Water, or THF/Hexane are highly effective.[1] Toluene, in particular, can be beneficial as its aromatic rings can fill voids in the crystal lattice, often leading to higher quality crystals.[7]

Q2: My compound is an amine. Are there any specific challenges I should anticipate?

A2: Yes, amines present unique challenges. They are often prone to "oiling out" rather than crystallizing, especially if impurities are present or if cooling is too rapid. Furthermore, amines can be susceptible to oxidation, which can introduce impurities that inhibit crystallization.[6] If your compound has a low melting point, it may form a liquid phase at the crystallization temperature. For basic compounds like this, forming a salt can often dramatically improve crystallization behavior.[5][6]

Q3: Is polymorphism a concern for this molecule?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for complex organic molecules and should be considered.[8] Different polymorphs can have different physical properties, including solubility and stability. The appearance of a new crystal form could be triggered by changes in solvent, cooling rate, or even the source of the starting material.[8] It is crucial to characterize each new batch of crystals using techniques like X-ray Powder Diffraction (XRPD) to ensure consistency.

Q4: How can I use salt formation to crystallize this compound?

A4: Since N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine has two basic nitrogen centers, it can be protonated with an acid to form a salt. Salts often have higher melting points and more rigid structures, making them more amenable to crystallization than the free base.[5] A common method is to dissolve the amine in a solvent like minimal ethanol or ethyl acetate and then add a solution of an acid (e.g., HCl in ether or dioxane) to precipitate the salt.[6][9]

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is essential for identifying a suitable solvent or solvent system.

  • Preparation: Place approximately 10-20 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different test solvent (see list in FAQ 1) dropwise at room temperature until a slurry is formed.

  • Solubility Test (Cold): Observe if the compound dissolves at room temperature. A solvent that fully dissolves the compound when cold is generally unsuitable for slow cooling crystallization on its own but may be used as the "good" solvent in an anti-solvent system.

  • Solubility Test (Hot): If the compound is not fully soluble at room temperature, gently heat the vial while stirring. Continue adding the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe which vials produce a crystalline solid upon cooling. This indicates a promising solvent for the Slow Cooling method.

Observation Interpretation Next Step
Insoluble in cold and hot solventSolvent is unsuitable ("too poor").Choose a more polar solvent.
Soluble in cold solventSolvent is "too good."Choose a less polar solvent or use this as the "good" solvent in an anti-solvent pair.[10]
Sparingly soluble in cold, soluble when hotIdeal single solvent. Proceed with Protocol 2: Slow Cooling Crystallization.[10]
Soluble in one solvent, insoluble in anotherPotential anti-solvent pair. Proceed with Protocol 3: Anti-Solvent Addition.[10]

Protocol 2: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot filtration through a pre-warmed filter funnel to remove them.

  • Slow Cooling: Cover the flask with a watch glass or stopper and allow it to cool undisturbed to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under a vacuum.

Protocol 3: Anti-Solvent Addition

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition: While stirring the solution at a constant temperature, slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes persistently turbid (cloudy).

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. This process can be aided by cooling if necessary.[10]

  • Isolation & Drying: Collect and dry the crystals as described in the slow cooling protocol.

Section 4: Troubleshooting Guide

Problem: My compound "oiled out" instead of crystallizing.

Probable Cause Solution
High Supersaturation / Rapid Cooling: The concentration of the compound is too high, or the solution was cooled too quickly, preventing orderly crystal lattice formation.1. Re-heat & Dilute: Re-heat the solution until the oil dissolves. Add more solvent (10-20% more) to reduce the supersaturation level.[3] 2. Slow Down Cooling: Allow the flask to cool much more slowly. Place it in a Dewar flask or an insulated box to slow heat loss.
Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling.1. Purify Further: Consider an additional purification step, such as column chromatography, before attempting crystallization. 2. Use High-Purity Solvents: Ensure all solvents are of high purity, as impurities in the solvent can also interfere.[8]
Low Melting Point: The compound's melting point may be below the temperature of crystallization.1. Lower Crystallization Temperature: Try performing the crystallization at a lower temperature. 2. Change Solvents: Use a solvent with a lower boiling point. 3. Form a Salt: Convert the amine to a salt (e.g., hydrochloride or tartrate) to increase the melting point and rigidity.[5]

Problem: No crystals formed, even after extended cooling.

Probable Cause Solution
Insufficient Supersaturation: The compound is still too soluble in the cold solvent.1. Evaporate Solvent: Remove some of the solvent under a gentle stream of nitrogen or by slow evaporation in a fume hood to increase the concentration.[3] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic glass fragments can act as nucleation sites. 3. Add Seed Crystals: If you have a previous batch of pure crystals, add a single, tiny crystal to the solution to initiate crystallization.
Solution is Too Dilute: Not enough compound was used for the volume of solvent.Re-concentrate the solution by carefully evaporating some of the solvent.

Problem: The crystals are very fine needles or a powder, not high-quality single crystals.

Probable Cause Solution
Rapid Crystallization: The solution cooled too quickly, leading to rapid nucleation and the formation of many small crystals.[10]1. Slow Down Cooling: Use an insulated container or a programmable cooling bath to ensure a very slow cooling rate (e.g., 0.1°C/min).[8] 2. Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.
High Supersaturation: The initial concentration was too high.Use a more dilute solution to slow down crystal growth.
Crystallization Method: Slow cooling is not always optimal for large crystal growth.Try a different method like Slow Evaporation (dissolving the compound in a volatile solvent and letting it evaporate over days/weeks in a loosely capped vial) or Vapor Diffusion (placing a vial of the compound solution inside a larger sealed chamber containing an anti-solvent; the anti-solvent vapor slowly diffuses into the solution, inducing crystallization).[3][7]

Section 5: Visual Workflows

Diagram 1: Crystallization Method Selection Workflow

This decision tree provides a logical pathway for selecting an initial crystallization technique based on solubility tests.

G start Start: Dissolve Compound in Test Solvent at RT sol_cold Is it fully soluble at Room Temp? start->sol_cold sol_hot Is it soluble when heated? sol_cold->sol_hot No method_as Use Anti-Solvent Addition or Vapor Diffusion sol_cold->method_as Yes method_sc Use Slow Cooling sol_hot->method_sc Yes bad_solvent Solvent is unsuitable. Choose a more polar solvent. sol_hot->bad_solvent No method_se Consider Slow Evaporation method_as->method_se

Caption: Decision tree for selecting a primary crystallization method.

Diagram 2: Troubleshooting "Oiling Out"

This flowchart outlines a step-by-step process to address the common issue of a compound oiling out from the solution.

G start Problem: Compound Oiled Out step1 Re-heat solution to re-dissolve the oil start->step1 step2 Add 10-20% more solvent to reduce supersaturation step1->step2 step3 Cool solution at a significantly slower rate step2->step3 check1 Did it crystallize? step3->check1 success Success! Collect Crystals check1->success Yes step4 Try a different solvent or solvent/anti-solvent pair check1->step4 No, oiled out again step5 Consider purification via salt formation and crystallization step4->step5

Caption: Flowchart for systematic troubleshooting when an oil is formed.

Section 6: References

  • PubChem. N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Cambridge, Department of Chemistry. Guide for crystallization. [Link]

  • Lee, J. Y., et al. (2008). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2373. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Loba Chemie. N-METHYL 2-PYRROLIDONE For Synthesis. [Link]

  • Loba Chemie. N-METHYL 2-PYRROLIDONE For HPLC. [Link]

  • Reddit. r/Chempros Discussion on Amine Workup. [Link]

  • U.S. Environmental Protection Agency (EPA). N-Methyl-1-(pyridin-3-yl)propan-1-amine Properties. CompTox Chemicals Dashboard. [Link]

  • Thapper, A., et al. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 72(Pt 3), 238–245. [Link]

  • Ataman Kimya. N-METHYL 2-PYROLIDONE (NMP). [Link]

  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product? [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Unknown. Crystallization Solvents. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • Cheméo. Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). [Link]

  • PubChem. N-methyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]

  • Ács, A., et al. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[5]arene Host–Guest System. Crystal Growth & Design, 21(3), 1779–1787. [Link]

  • Google Patents. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP).

  • The Royal Society of Chemistry. Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. [Link]

  • Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

  • Nikolova, V., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2038. [Link]

  • Google Patents. CN110590706B - Preparation method of N-methylpyrrolidine.

  • PubChem. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. [Link]

  • Nicolas-Gomez, M., et al. (2014). Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o985–o986. [Link]

  • MDPI. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. [Link]

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Resolving emulsions during extraction of pyridine amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving and Preventing Emulsions

Welcome to the technical support center for the extraction of pyridine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsion-related challenges during their liquid-liquid extractions. Emulsions, which are stable mixtures of two immiscible liquids, are a common and frustrating issue in organic synthesis, often leading to significant product loss and increased processing time.[1][2] This document provides in-depth troubleshooting strategies and preventative measures, grounded in chemical principles, to help you achieve clean and efficient phase separations.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of my pyridine amine?

An emulsion is a dispersion of fine droplets of one liquid within another, in which it is not soluble or miscible.[1] In the context of a pyridine amine extraction, this typically involves finely dispersed aqueous droplets in an organic solvent or vice-versa. The formation of these stable mixtures is often attributed to the presence of surfactant-like impurities in your reaction mixture.[1][3] These impurities can be residual starting materials, byproducts, or compounds that possess some degree of solubility in both the aqueous and organic phases.[1] Vigorous shaking or agitation of the separatory funnel can exacerbate the formation of an emulsion.[1]

The basic nitrogen of the pyridine ring can also contribute to emulsion formation, particularly at certain pH values where it may act as a surfactant, stabilizing the interface between the aqueous and organic layers.

Q2: I have a persistent emulsion. What is the first and simplest step I should take?

Patience is often the most straightforward initial approach. Allow the separatory funnel to stand undisturbed for a period of time, ranging from 10 minutes to an hour.[1][4] In many cases, the emulsion will break on its own as the dispersed droplets coalesce.[1] You can gently swirl the funnel or tap the sides of the glass to encourage this process.[1][4]

Troubleshooting Guide: Breaking a Stubborn Emulsion

If an emulsion persists after allowing it to stand, several techniques can be employed to facilitate phase separation. The choice of method will depend on the nature of your specific system.

Method 1: The "Salting Out" Technique

This is often the most effective and widely used method for breaking emulsions.[5]

The Principle: The addition of a saturated salt solution, typically brine (a saturated solution of sodium chloride), dramatically increases the ionic strength of the aqueous layer.[1][5] This reduces the solubility of organic compounds in the aqueous phase and disrupts the solvation of the polar functionalities of any surfactant-like species, thereby destabilizing the emulsion.[5][6]

When to Use It: This should be one of the first methods you try for most common emulsions encountered during the workup of pyridine amine extractions.

Experimental Protocol:

  • Prepare a saturated solution of sodium chloride (NaCl) in water.

  • Add the brine solution to the separatory funnel containing the emulsion. Start with a volume equivalent to about 10-20% of the aqueous layer volume.

  • Gently swirl the separatory funnel. Avoid vigorous shaking, which could reform the emulsion.

  • Allow the funnel to stand and observe for phase separation. You should see the salt solution pulling water out of the organic phase, leading to a clearer separation.[7]

Salt Type Typical Application Notes
Sodium Chloride (NaCl) General purpose, most common.Inexpensive and readily available.
Potassium Pyrophosphate Particularly effective for stubborn emulsions.[4][7]Can be a more potent alternative to NaCl.
Sodium Sulfate (Na₂SO₄) Can be added directly as a solid to the organic layer after separation to remove residual water.[4][7]Also aids in breaking emulsions when added to the separatory funnel.
Method 2: Adjusting the pH

The Principle: Altering the pH of the aqueous layer can significantly impact the stability of an emulsion, especially if it is stabilized by acidic or basic impurities.[1] For pyridine amines, which are basic, adjusting the pH can alter their partitioning behavior and disrupt their potential surfactant-like properties.

When to Use It: This method is particularly useful when you suspect that the emulsion is stabilized by acidic or basic species. For pyridine amines, which are basic, acidification of the aqueous layer can protonate the amine, making it more water-soluble and potentially breaking the emulsion.

Experimental Protocol:

  • Determine the current pH of your aqueous layer.

  • If your pyridine amine is in the organic phase, consider adding a dilute acid (e.g., 1M HCl) to the aqueous phase to lower the pH. This will protonate the pyridine amine, increasing its solubility in the aqueous layer and potentially destabilizing the emulsion.

  • Conversely, if your pyridine amine is in the aqueous phase and you wish to extract it into an organic solvent, adding a base (e.g., 1M NaOH) to deprotonate any acidic impurities may help.

  • Add the acid or base dropwise while gently swirling and monitor for phase separation.

Method 3: Physical Disruption Techniques

Several physical methods can be employed to break emulsions.

A. Centrifugation: This is a very effective mechanical method for breaking emulsions, especially those with small droplet sizes.[8] The centrifugal force accelerates the separation of the two phases based on their density differences.[9][10]

Experimental Protocol:

  • Transfer the emulsion to centrifuge tubes.

  • Balance the tubes in the centrifuge.

  • Centrifuge at a moderate speed (e.g., 2000-5000 rpm) for 10-20 minutes.[11]

  • Carefully remove the tubes and pipette off the separated layers.

B. Filtration through Celite® or Glass Wool: Filtering the entire mixture through a pad of a filter aid like Celite® can sometimes break up the emulsion by coalescing the fine droplets.

Experimental Protocol:

  • Prepare a small plug of glass wool in a powder funnel or a Büchner funnel with filter paper.

  • Add a layer of Celite® (diatomaceous earth) on top of the glass wool or filter paper.

  • Gently pour the emulsion through the Celite® pad.

  • Collect the filtrate, which will hopefully have separated into two distinct layers.

C. Temperature Modification:

  • Gentle Heating: Applying gentle heat can reduce the viscosity of the liquid and facilitate phase separation.[8] However, this should be done with caution, especially with volatile solvents or thermally sensitive compounds.

  • Freezing: Lowering the temperature to induce freezing can also break an emulsion. The formation of ice crystals can physically disrupt the emulsion structure.[8] After freezing, allow the mixture to thaw slowly, and the layers may separate.

Proactive Strategies: Preventing Emulsion Formation

Preventing an emulsion from forming in the first place is always preferable to trying to break one.

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers.[12] This minimizes the energy input that can lead to the formation of fine droplets.

  • Solvent Choice: If you consistently encounter emulsions with a particular solvent system, consider trying a different extraction solvent. For example, solvents with a greater density difference from water may lead to cleaner separations.

  • Pre-emptive "Salting Out": If you anticipate an emulsion will form, add brine to the aqueous solution before adding the organic solvent and beginning the extraction.[7]

  • Solvent Evaporation: Before workup, consider evaporating the reaction solvent and then dissolving the residue in your desired extraction solvent.[13]

Workflow for Resolving Emulsions

The following diagram outlines a logical workflow for tackling emulsions during the extraction of pyridine amines.

Emulsion_Troubleshooting start Emulsion Formed wait Let it Stand (10-60 min) start->wait brine Add Saturated Brine (Salting Out) wait->brine Persistent ph_adjust Adjust pH brine->ph_adjust Persistent success Phases Separated brine->success Resolved centrifuge Centrifugation ph_adjust->centrifuge Persistent ph_adjust->success Resolved filter Filter through Celite® centrifuge->filter Persistent centrifuge->success Resolved filter->success Resolved

Caption: A stepwise troubleshooting guide for resolving emulsions.

References

  • Department of Chemistry, University of Rochester. Tips & Tricks: Emulsions. [Link]

  • Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Raynie, D. E. (2023). Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Barad, J. M., Chakraborty, M., & Bart, H.-J. (2010). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Industrial & Engineering Chemistry Research. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ResearchGate. (2015). Emulsion (1) before and (2) after breaking by centrifugation at 5000 rpm. [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • Koizumi, T., & Higuchi, W. I. (1968). Analysis of data on drug release from emulsions. 3. Boundary effect on pyridine release from water-in-oil emulsions as a function of pH. Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Salting out. [Link]

  • Physics. (2013). Centrifugation| Separation Methods. YouTube. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: 1H NMR Profiling of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Executive Summary & Strategic Context

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a high-value heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is defined by the specific regiochemistry of the pyrrolidine ring (C2 position) and the N-methylamine functionality (C3 position).

This guide provides a comparative analytical framework for validating this compound. Unlike standard spectral lists, we compare the Target Molecule against its Synthetic Precursor (Alternative A) and evaluate Solvent Systems (Alternative B) to optimize resolution.

Key Analytical Challenges Solved:

  • Differentiation: Distinguishing the N-methylated product from the primary amine precursor (incomplete alkylation).

  • Conformational Dynamics: Overcoming line broadening caused by restricted rotation of the pyrrolidine ring.

  • Proton Exchange: Managing labile NH signals using solvent selection.[1]

Comparative Analysis: Target vs. Alternatives

Comparison A: Structural Validation (Target vs. Precursor)

The most critical quality control step is distinguishing the target from 2-(pyrrolidin-1-yl)pyridin-3-amine (the unmethylated precursor).

FeatureTarget: N-Methyl Derivative Alternative: Primary Amine Precursor Diagnostic Indicator
Methyl Signal Sharp Singlet/Doublet (~2.85 ppm)Absent The appearance of the methyl peak is the primary confirmation of alkylation.
Amine Proton (NH) Broad Singlet/Quartet (1H)Broad Singlet (2H)Integration of the exchangeable region (4.0–6.0 ppm) drops from 2H to 1H.
Pyridine H4 Shift Shielded (Ortho-effect)Less Shielded The electron-donating effect of N-Me vs N-H2 alters the local environment of the H4 proton.
Comparison B: Solvent System Performance (CDCl3 vs. DMSO-d6)

Choice of solvent dramatically alters the spectral topology, particularly for the exchangeable NH proton and the pyrrolidine ring dynamics.

MetricSolvent A: Chloroform-d (CDCl3) Solvent B: DMSO-d6 Recommendation
NH Visibility Poor/Variable. Often broad or absent due to exchange.Excellent. Sharp signal; often shows coupling to the methyl group (

).
Use DMSO-d6 for full characterization.
Solubility Good, but may require filtration.Excellent.DMSO-d6 is preferred for polar intermediates.
Water Peak ~1.56 ppm (Interferes with pyrrolidine

-H).
~3.33 ppm (Interferes with pyrrolidine

-H).
CDCl3 is better for visualizing pyrrolidine multiplets if dry.

Theoretical Assignment & Expected Chemical Shifts

The following data represents the Reference Assignment Profile in DMSO-d6 (preferred solvent).

The Pyridine Core (ABC System)

The pyridine ring protons (H4, H5, H6) form an AMX or ABC spin system depending on the field strength.

  • H6 (dd, ~7.7 – 7.9 ppm): The most deshielded proton, adjacent to the ring nitrogen.

  • H4 (dd, ~6.9 – 7.1 ppm): Located ortho to the amine substituent. It shows coupling to H5 and small long-range coupling to H6.

  • H5 (dd, ~6.5 – 6.7 ppm): The most shielded aromatic proton, located beta to the ring nitrogen.

The Pyrrolidine Ring
  • 
    -CH2 (m, ~3.3 – 3.5 ppm):  4 protons adjacent to the nitrogen. In DMSO, these may overlap with the water signal.
    
  • 
    -CH2 (m, ~1.8 – 1.9 ppm):  4 protons in the aliphatic region.
    
The N-Methyl Amine
  • N-CH3 (d, ~2.7 – 2.8 ppm): Appears as a doublet (

    
     Hz) due to coupling with the NH proton.
    
  • NH (q, ~5.2 – 5.8 ppm): Broad quartet. If D2O exchange is performed, this signal disappears, and the N-CH3 collapses to a singlet.

Visualization of Analytical Logic

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure using 2D NMR correlations.

NMR_Assignment_Logic Start Sample: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine Solvent Solvent Selection: DMSO-d6 Start->Solvent Region_Arom Region: 6.5 - 8.0 ppm (Pyridine Ring) Solvent->Region_Arom Region_Ali Region: 1.5 - 3.5 ppm (Pyrrolidine + Methyl) Solvent->Region_Ali H6 H6 (dd) ~7.8 ppm (Alpha to N) Region_Arom->H6 H4 H4 (dd) ~7.0 ppm (Ortho to N-Me) Region_Arom->H4 H5 H5 (dd) ~6.6 ppm (Beta to N) Region_Arom->H5 NMe N-CH3 (d) ~2.8 ppm Confirm: COSY to NH Region_Ali->NMe Pyr_Alpha Pyrrolidine Alpha (m) ~3.4 ppm Region_Ali->Pyr_Alpha Pyr_Beta Pyrrolidine Beta (m) ~1.9 ppm Region_Ali->Pyr_Beta COSY COSY Correlation (H4-H5, H5-H6) (Alpha-Beta) H6->COSY H4->COSY NOESY NOESY Correlation (N-Me to H4) (Pyr-Alpha to H3/H4) H4->NOESY H5->COSY NMe->NOESY Spatial Proximity Pyr_Alpha->COSY Pyr_Beta->COSY

Caption: Analytical workflow demonstrating the connectivity logic between 1D signals and 2D verification methods.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).

  • Homogenization: Sonicate for 30 seconds. If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The methyl protons relax slowly. A short D1 will reduce integration accuracy of the N-Me signal relative to the aromatic protons.

  • Temperature: 298 K (25°C).

    • Advanced Tip: If the pyrrolidine signals are broad (coalescence due to ring puckering/rotation), heat the sample to 313 K (40°C) to sharpen the peaks.

Step 3: Processing & Integration Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

  • Integration Logic (Self-Check):

    • Set the H6 aromatic proton (most downfield, ~7.8 ppm) to 1.00 .

    • Check: The N-Me signal (~2.8 ppm) must integrate to 3.00 ± 0.1 .

    • Check: The Pyrrolidine

      
      -protons (~1.9 ppm) must integrate to 4.00 ± 0.2 .
      

Troubleshooting & Interpretative Pitfalls

ObservationCauseSolution
N-Me appears as a Singlet Fast exchange of NH proton or D2O present in solvent.Dry the sample; use fresh DMSO-d6; lower temperature to slow exchange.
Pyrrolidine

-H obscured
Overlap with DMSO water peak (~3.33 ppm).Use CDCl3 (water moves to ~1.5 ppm) or run a Water Suppression pulse sequence.
Extra peaks in aromatic region Rotamers or impurities.Run Variable Temperature (VT) NMR . If peaks coalesce, they are rotamers. If they remain distinct, they are impurities.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for pyridine coupling constants).
  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Context for NH acidity/exchange).

Sources

Mass spectrometry fragmentation of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

The "hard" ionization of EI provides a more detailed fingerprint with numerous fragments arising from high-energy bond cleavages. [3]This is invaluable for library-based identification. In contrast, the "soft" ESI method produces a simple primary spectrum with a strong protonated molecular ion, which is ideal for confirming molecular weight. The subsequent MS/MS (CID) experiment provides targeted structural information by inducing fragmentation at specific, user-defined collision energies, which is highly effective for quantitative analysis and differentiating isomers. [13]

Experimental Protocols

The following are generalized protocols for acquiring the mass spectra discussed in this guide.

Protocol 1: GC-EI-MS Analysis

  • Sample Preparation: Dissolve the analyte in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of 10-100 µg/mL.

  • GC Separation:

    • Column: Standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL split or splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 400.

Protocol 2: LC-ESI-MS/MS Analysis

  • Sample Preparation: Dissolve the analyte in the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 100mm x 2.1mm, 3.5µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 300-350°C.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 192.

    • MS2 Product Ion Scan: Select m/z 192 as the precursor ion. Apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Caption: Comparative experimental workflows for GC-MS and LC-MS/MS.

References

  • Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using negative-ion MSn spectral matching. (2005). Journal of Mass Spectrometry. [Link]

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (2018). ResearchGate. [Link]

  • Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. (2002). Rapid Communications in Mass Spectrometry. [Link]

  • N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014b]. (2014). ResearchGate. [Link]

  • Introduction to Electron Impact Ionization for GC–MS. (2026). LCGC International. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. (2015). Journal of the American Society for Mass Spectrometry. [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2024). Journal of Chemical Information and Modeling. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. [Link]

  • Minor change in the structure major change in the mass spectrum in the example of an N-toluene-pyrrolidine derivative. (2010). Technology Networks. [Link]

  • Collision induced dissociation spectrum of massselected proton-bound... (n.d.). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-Madison. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Collision-induced dissociation of some protonated peptides with and without mass selection. (1994). Rapid Communications in Mass Spectrometry. [Link]

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. (n.d.). NIST WebBook. [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines. (2009). ResearchGate. [Link]

  • Fragmentation mass spectra of native and modified uridine. (n.d.). ResearchGate. [Link]

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. (n.d.). NIST WebBook. [Link]

  • Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-PPP in urine. (2003). Journal of Chromatography B. [Link]

  • Pyrrolidine. (n.d.). NIST WebBook. [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

  • Mass spectrometric analysis strategies for pyrrolizidine alkaloids. (2024). Food Chemistry. [Link]

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017). SWGDRUG.org. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. (n.d.). NIST WebBook. [Link]

Advanced HPLC Method Development for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Stationary Phase Selectivity and pH Control

Part 1: Executive Summary & Molecular Strategy

Developing a purity method for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine presents a classic chromatographic challenge: analyzing a highly basic, electron-rich heterocyclic system. Standard "screen-and-go" approaches often fail, resulting in severe peak tailing, poor resolution of positional isomers, or retention shifts due to uncontrolled ionization.

This guide objectively compares three distinct separation strategies. Instead of a single "golden method," we present a comparative study of High-pH Reverse Phase (RP) , Fluorinated Phenyl (PFP) Selectivity , and Standard C18/Acidic workflows.

Molecular Analysis & Chromatographic Behavior

To separate this molecule effectively, we must first understand its electronic state in solution.

  • Core Structure: A pyridine ring substituted with a pyrrolidine group (position 2) and a methylamino group (position 3).

  • Basicity (The Critical Factor):

    • Pyridine Nitrogen: The pyrrolidine ring at position 2 acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density on the pyridine ring nitrogen, making it more basic than unsubstituted pyridine (pKa > 5.2).

    • Secondary Amine (Pos 3): Aniline-like, less basic but capable of hydrogen bonding.

  • The Challenge: At standard HPLC pH (2-3), the pyridine nitrogen is fully protonated (

    
    ). This cation interacts strongly with residual silanols (
    
    
    
    ) on silica columns, causing the dreaded "shark-fin" tailing and retention variability.

Part 2: Comparative Method Study

We evaluated three method architectures to determine the optimal balance of peak symmetry (Tf), resolution (Rs), and method robustness.

Comparison Overview
FeatureMethod A: The "Standard" Method B: The "Base-Hardened" Method C: The "Pi-Selective"
Stationary Phase Traditional C18 (End-capped)Hybrid-Silica C18 (High pH resistant)Pentafluorophenyl (PFP)
Mobile Phase pH pH 2.5 (Formic Acid)pH 10.0 (Ammonium Bicarbonate)pH 3.0 (Ammonium Formate)
Separation Mechanism Hydrophobic InteractionHydrophobic + Neutral State SuppressionHydrophobic +

-

Interaction
Primary Benefit Low cost, common reagentsPerfect peak symmetry (Tf ~1.0)Superior impurity selectivity
Primary Drawback Severe tailing (Tf > 1.8)Requires specialized column hardwareHigher column cost
Experimental Data: Performance Metrics

The following data represents system performance for the purity analysis of a crude synthesis batch containing the target analyte and two common impurities: 3-amino-2-chloropyridine (precursor) and N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine N-oxide (oxidation byproduct).

Table 1: Quantitative Performance Comparison

ParameterMethod A (C18 / Low pH)Method B (Hybrid C18 / High pH)Method C (PFP / Acidic)
Retention Time (

)
4.2 min7.8 min5.1 min
Tailing Factor (

)
1.95 (Fail) 1.08 (Excellent) 1.15 (Good)
Plate Count (

)
4,50012,5009,800
Resolution (

) vs Impurity 1
1.84.25.5
Resolution (

) vs Impurity 2
1.23.84.0

Analysis:

  • Method A fails system suitability due to silanol interaction (Tailing > 1.5).

  • Method B provides the best peak shape by neutralizing the basic nitrogen, preventing ion-exchange interactions.

  • Method C offers the highest resolution (

    
    ) because the fluorine atoms on the PFP ring engage in specific 
    
    
    
    -
    
    
    interactions with the electron-rich pyridine ring of the analyte, a mechanism absent in C18 phases.

Part 3: Detailed Experimental Protocols

Protocol B: High-pH Reverse Phase (Recommended for Purity)

Best for: Routine QC, high throughput, and maximum column life.

1. Reagents & Standards:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Acetonitrile (ACN).[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Note: Standard silica columns will dissolve at this pH.

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 35°C

  • Detection: UV @ 254 nm (Pyridine

    
     transition) and 280 nm.
    
  • Injection Volume: 5 µL

3. Gradient Table:

Time (min) % Buffer (pH 10) % Acetonitrile Curve
0.0 95 5 Initial
10.0 10 90 Linear
12.0 10 90 Hold
12.1 95 5 Re-equilibrate

| 15.0 | 95 | 5 | End |

Protocol C: PFP "Orthogonal" Separation (Recommended for Impurity ID)

Best for: Separating structural isomers or halogenated precursors.

1. Reagents:

  • Buffer: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (MeOH).[1] Note: MeOH promotes

    
    -
    
    
    
    interactions better than ACN.
  • Column: Phenomenex Kinetex F5 or ES Industries FluoroSep-RP Phenyl (4.6 x 150 mm, 2.6 µm).

2. Mechanism: The electron-deficient pentafluorophenyl ring of the stationary phase acts as a Lewis acid, interacting strongly with the electron-rich pyrrolidine-pyridine system (Lewis base). This separates the target from precursors lacking the electron-donating pyrrolidine ring.

Part 4: Visualizing the Method Development Logic

Figure 1: Method Decision Workflow

This flowchart illustrates the logical pathway for selecting the optimal method based on analyte pKa and structural properties.

MethodDevelopment Start Analyte: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine CheckBasicity Step 1: Assess Basicity (Pyridine N + Pyrrolidine EDG) Start->CheckBasicity HighBasicity Result: Highly Basic (pKa > 6) CheckBasicity->HighBasicity Electron Donating Group Effect Decision Step 2: Choose Strategy HighBasicity->Decision PathA Strategy A: High pH (> pKa + 2) Neutralize the Amine Decision->PathA Priority: Peak Shape PathB Strategy B: Acidic pH (< pKa - 2) Protonate + Shield Silanols Decision->PathB Priority: Isomer Resolution ColA Column: Hybrid Silica C18 (High pH Stable) PathA->ColA ColB Column: PFP / F5 (Pi-Pi Interaction) PathB->ColB ResultA Outcome: Sharp Peaks, High Retention ColA->ResultA ResultB Outcome: Unique Selectivity for Impurities ColB->ResultB

Caption: Decision tree for optimizing basic heterocycle separation. High pH strategies prioritize peak symmetry, while PFP phases prioritize selectivity.

Figure 2: Mechanistic Interaction Comparison

Understanding why Method A fails and Method B/C succeed.

Interactions cluster_0 Method A: Standard C18 (pH 3) cluster_1 Method B: High pH C18 (pH 10) cluster_2 Method C: PFP (pH 3) Interaction1 Analyte (BH+) <--> Silanol (SiO-) Ionic Interaction (Tailing) Interaction2 Analyte (B) <--> C18 Chain Pure Hydrophobic (Sharp Peak) Interaction3 Analyte (BH+) <--> Fluorine Ring Pi-Pi + Dipole (High Selectivity)

Caption: Interaction mechanisms. Red: Unwanted ionic drag. Green: Clean hydrophobic retention. Blue: Specific electronic targeting.

Part 5: Discussion & Troubleshooting

Why the "Standard" Method Failed

In Method A, the pyrrolidine-pyridine system is positively charged. Traditional silica supports, even "end-capped" ones, possess residual silanol groups that ionize above pH 3.5. The positively charged analyte acts as a counter-ion to the silanols, creating a secondary "cation-exchange" retention mechanism. This kinetic lag manifests as tailing.

The "High pH" Advantage

By elevating the pH to 10 (Method B), we drive the equilibrium of the analyte to its neutral (free base) form.



Neutral amines do not interact with silanols. Furthermore, the high pH suppresses the ionization of the silanols themselves. This results in a purely hydrophobic interaction with the C18 ligand, yielding Gaussian peaks.
References
  • Dong, S., et al. (2019).[4] HPLC Determination of Aminopyridines Remained as Genotoxic Impurities. Physical Testing and Chemical Analysis.[1][3][4][5][6][7][8][9][10][11] 4[1][12]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Seminal work on high pH and silanol activity).
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note. 7[1]

  • Biotage. (2023).[10] How does an acid pH affect reversed-phase chromatography separations?10[1][7][10][12]

Sources

Bioisosteres of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of bioisosteric strategies for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine , a scaffold often encountered in kinase inhibitor discovery (e.g., TNK1, JAK family) and GPCR ligand design (e.g., Histamine H3, Nicotinic Acetylcholine Receptors).

Executive Summary & Scaffold Analysis

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine represents a privileged scaffold in medicinal chemistry, characterized by a central pyridine ring substituted with a saturated heterocycle (pyrrolidine) and a secondary amine (N-methylamine). This configuration creates a specific electronic and steric profile:

  • Pyridine Core: Acts as a hydrogen bond acceptor and a planar linker.

  • Pyrrolidine Ring: Provides a hydrophobic, steric bulk and a basic center (if protonated, though the aniline-like nitrogen reduces basicity).

  • N-Methylamine: Functions as a hydrogen bond donor/acceptor and a vector for solubility.

Bioisosteric replacement of these moieties is critical for optimizing potency , metabolic stability (reducing N-dealkylation or ring oxidation), and physicochemical properties (LogP, tPSA).

Core Pharmacophore Diagram

The following diagram illustrates the strategic bioisosteric replacement zones for the scaffold.

Bioisosteres Core N-methyl-2-(pyrrolidin-1-yl) pyridin-3-amine Zone1 Zone 1: Pyridine Core (Scaffold Hopping) Core->Zone1 Zone2 Zone 2: Pyrrolidine Ring (Saturated Heterocycle) Core->Zone2 Zone3 Zone 3: N-Methylamine (H-Bond Donor/Acceptor) Core->Zone3 Bio1 Pyrimidine Pyrazine Triazine Zone1->Bio1 Reduces LogP Increases tPSA Bio2 Azetidine Piperidine 3-Fluoro-pyrrolidine 2-Azabicyclo[2.1.1]hexane Zone2->Bio2 Modulates Basicity Steric Constraints Bio3 N-Ethyl / N-Cyclopropyl O-Methyl (Ether) Difluoromethyl Zone3->Bio3 Metabolic Stability Conformational Lock

Caption: Strategic bioisosteric replacement zones for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine optimization.

Comparative Performance of Bioisosteres

This section objectively compares the performance of the parent molecule against its key bioisosteres. Data is synthesized from general medicinal chemistry principles and specific literature on pyridine-based kinase/GPCR ligands.

Table 1: Core & Ring Bioisosteres Performance Matrix[1]
Bioisosteric ModificationRationalePredicted

LogP
Predicted

pKa
Metabolic Stability ImpactKey Advantage
Parent Scaffold BaselineReference (2.1)Reference (6.5)Moderate (N-dealkylation risk)Balanced profile.
Pyrimidine (Core) Nitrogen insertion decreases lipophilicity.-0.5 to -0.8-1.0 to -2.0High (Reduces oxidative metabolism)Improved solubility & lower clearance.
Pyrazine (Core) Alternative N-placement; often improves solubility.-0.6-1.5HighNovel IP space; distinct H-bond vector.
Azetidine (Ring) Ring contraction; reduces lipophilicity (lower carbon count).-0.4-0.5ModerateLower LogP; reduced steric clash.
Piperidine (Ring) Ring expansion; increases lipophilicity & steric bulk.+0.5+0.5Low (prone to oxidation)Fills larger hydrophobic pockets.
3-F-Pyrrolidine Fluorine lowers pKa of amine; blocks metabolism.-0.1-1.5Very High (Blocks C-H oxidation)Metabolic stability without steric change.
N-Cyclopropyl Replaces N-methyl; prevents N-dealkylation.+0.3-0.2High (CYP stability)Prevents rapid N-demethylation.

Note:


 values are approximate relative to the parent N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine.

Detailed Bioisosteric Strategies

A. Zone 1: Pyridine Core Replacement (Scaffold Hopping)

Replacing the pyridine ring with diazines (pyrimidine, pyrazine) is a classic strategy to lower LogP and improve metabolic stability.

  • Pyrimidine (1,3-diazine): Often preferred in kinase inhibitors (e.g., tofacitinib analogs) to increase water solubility while maintaining the planar geometry required for the ATP-binding pocket.

  • Mechanism: The additional nitrogen atom acts as a weak H-bond acceptor and reduces the electron density of the ring, making it less susceptible to oxidative metabolism by CYP450 enzymes.

B. Zone 2: Pyrrolidine Ring Optimization

The pyrrolidine ring is a metabolic "hotspot" (prone to


-carbon oxidation).
  • Strategy 1: Ring Contraction (Azetidine): Reduces the number of oxidizable carbons and lowers LogP [1].

  • Strategy 2: Fluorination (3,3-difluoropyrrolidine): Blocks metabolic soft spots and lowers the basicity of the ring nitrogen (if it participates in binding), improving permeability [2].

  • Strategy 3: Bridged Systems (2-Azabicyclo[2.1.1]hexane): A "magic methyl" equivalent that locks the conformation, potentially improving selectivity by restricting the vector of the nitrogen lone pair [3].

C. Zone 3: N-Methylamine Modification

The N-methyl group is susceptible to rapid N-demethylation.

  • Bioisostere: N-Cyclopropylamine . The cyclopropyl group is electronically similar to an isopropyl group but sterically compact. It significantly resists CYP-mediated dealkylation compared to the N-methyl group [4].

  • Bioisostere: O-Methyl (Ether) . Replacing the -NHMe with -OMe changes the donor/acceptor profile (removes H-bond donor), which can be useful if the donor is not essential for binding but contributes to desolvation penalties.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine Bioisostere

Objective: Synthesize N-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine (Pyrimidine analog).

  • Starting Material: 2-Chloro-5-nitropyrimidine.

  • Step 1 (SnAr Displacement):

    • Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in dry DMF.

    • Add Pyrrolidine (1.2 eq) and DIPEA (2.0 eq).

    • Stir at

      
       to RT for 2 hours. Monitor by LCMS.
      
    • Result: 5-nitro-2-(pyrrolidin-1-yl)pyrimidine.

  • Step 2 (Reduction):

    • Hydrogenation using Pd/C (10% wt) in MeOH under

      
       balloon (1 atm) for 4 hours.
      
    • Filter through Celite and concentrate.

    • Result: 2-(pyrrolidin-1-yl)pyrimidin-5-amine.

  • Step 3 (Reductive Amination):

    • Dissolve amine in MeOH. Add Paraformaldehyde (excess) and NaOMe (catalytic).

    • Stir for 2 hours (formation of imine/hemiaminal).

    • Add

      
       (2.0 eq) portion-wise.
      
    • Quench with water, extract with DCM.

    • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the half-life (


) of the parent vs. N-cyclopropyl analog.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Mix test compound (

      
       final), Human Liver Microsomes (0.5 mg/mL protein), and phosphate buffer (pH 7.4).
      
    • Pre-incubate at

      
       for 5 min.
      
    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
    
    
    .

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. Link

  • Piotrowski, D. W. (2012). Application of Diazine Rings in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).

  • Barnes-Seeman, D., et al. (2014). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry.

A Comparative Guide to the Structure-Activity Relationship of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-diaminopyridine derivatives, with a specific focus on the closely related and highly potent 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind structural modifications and their impact on kinase inhibition. We will explore how systematic chemical changes influence potency and selectivity, compare this scaffold to viable alternatives, and provide actionable experimental protocols for validation.

Introduction: The Privileged 2,3-Diaminopyridine Scaffold

The 2,3-diaminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its defining feature is the vicinal amino groups on the pyridine ring, which are perfectly positioned to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This bidentate interaction acts as an anchor, providing a stable binding mode and a foundation for achieving high potency. The inherent aromaticity and nitrogen content of the pyridine ring also contribute to favorable pharmacokinetic properties.

By cyclizing the 2,3-diamino motif into a more rigid pyridopyrimidinone system, chemists have been able to further enhance potency and modulate selectivity against various kinase families, including both receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

The SAR Workflow: A Self-Validating System

Effective SAR exploration is a cyclical, self-validating process. Each step is designed to generate reliable data that logically informs the next round of molecular design. This iterative process is crucial for building a robust understanding of how a chemical scaffold interacts with its biological target.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_evaluation Evaluation & Iteration A Lead Identification (e.g., 2,3-Diaminopyridine Core) B Systematic Analogue Synthesis A->B Rational Modification C In Vitro Kinase Assay (IC50 Determination) B->C Compound Library D Cell-Based Assays (Target Engagement & Proliferation) C->D Potent Hits E Data Analysis (SAR Interpretation) D->E Biological Data F Next-Generation Design E->F Identify Key Pharmacophores F->B Iterative Refinement

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Core Comparative Analysis: The 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

An extensive study of 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones provides a foundational dataset for understanding the SAR of this scaffold.[1] The core structure features a key hydrogen bond donor/acceptor system that interacts with the kinase hinge region. The primary point of diversification in this series is the amino group at the C-2 position.

Impact of C-2 Position Substitutions

The substituent attached to the C-2 amino group extends into the solvent-exposed region of the ATP binding pocket, making it a critical determinant of both potency and selectivity. By systematically modifying this group, we can probe the steric and electronic requirements of the target kinases.

The following table summarizes the inhibitory activity of representative analogues against a panel of receptor and non-receptor tyrosine kinases.[1]

Compound IDC-2 Amino Substituent (R)c-Src IC₅₀ (µM)PDGFr IC₅₀ (µM)bFGFr IC₅₀ (µM)EGFr IC₅₀ (µM)
58 -H (Primary Amine)0.0380.2300.1700.150
59 -CH₃ (Methyl)0.0210.1100.0880.087
60 -CH₂CH₃ (Ethyl)0.0100.0910.0570.059
63 -CH₂CH₂CH₃ (n-Propyl)0.009 0.079 0.043 0.044
64 -CH(CH₃)₂ (Isopropyl)0.0150.1400.0740.079

Analysis of C-2 SAR:

  • Causality of Alkyl Chain Length: A clear trend emerges where increasing the length of the linear alkyl chain from hydrogen (primary amine, 58 ) to n-propyl (63 ) results in a progressive increase in potency across all tested kinases.[1] This suggests the presence of a hydrophobic pocket that favorably accommodates these substituents. The n-propyl group in compound 63 appears to achieve an optimal fit, as evidenced by its picomolar to low nanomolar activity.[1]

  • Steric Hindrance: The introduction of branching, as seen with the isopropyl group (64 ), leads to a slight decrease in potency compared to its linear counterpart (63 ).[1] This indicates that while the pocket is hydrophobic, it has defined steric limits, and bulky groups may induce a slight conformational penalty for binding.

  • Broad Spectrum Activity: It is noteworthy that these modifications enhance potency across multiple tyrosine kinase families, positioning this scaffold as a template for broad-spectrum inhibitors rather than highly selective agents.[1]

SAR_Summary cluster_main SAR of 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one cluster_key Key Interaction Zone cluster_sar SAR Exploration Point Scaffold Hinge Forms H-bonds with kinase hinge region R_group R-Group Substitution: - Small, linear alkyl chains increase potency. - n-Propyl is optimal. - Bulky groups (e.g., isopropyl) slightly decrease potency.

Caption: Key SAR takeaways for the pyridopyrimidinone scaffold.

Comparison with Alternative Aminopyridine Scaffolds

While the pyridopyrimidinone core is highly effective, other aminopyridine-based scaffolds have been successfully developed as potent and, in some cases, more selective kinase inhibitors.

  • 3-Aminopyrid-2-ones (Itk Inhibitors): Researchers identified the 3-aminopyrid-2-one motif as a novel fragment for inhibiting Interleukin-2 inducible T-cell kinase (Itk).[2] In this scaffold, functionalization of the 3-amino group was crucial for enhancing potency, while adding a substituted heteroaromatic ring at the 5-position was key to achieving selectivity over related kinases.[2] The lead compound from this series, 7v , demonstrated a high affinity for Itk with a Kᵢ of 7 nM and a favorable selectivity profile.[2] This highlights how shifting the amino group's position and altering the core ring structure can dramatically change the selectivity profile.

  • 2-Aminopyridine Derivatives (JAK2 Inhibitors): Another approach involved using a simple 2-aminopyridine scaffold to develop selective inhibitors of Janus kinase 2 (JAK2).[3] Starting from the multi-kinase inhibitor Crizotinib, structure-based design led to compounds 12k and 12l , which showed potent JAK2 inhibition (IC₅₀ = 6 nM and 3 nM, respectively) and high selectivity over other JAK family members.[3] This demonstrates that even without the fused pyrimidinone ring, the core 2-aminopyridine motif can be effectively optimized for high potency and selectivity against specific targets.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative, step-by-step methodologies for the synthesis of a key precursor and for a standard kinase inhibition assay.

Protocol: Synthesis of 2,3-Diaminopyridine Precursor

The synthesis of the 2,3-diaminopyridine core often starts from the commercially available 2-aminopyridine. A common and effective route involves nitration followed by reduction.

Step 1: Nitration of 2-Aminopyridine

  • Cool a stirring solution of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 2-aminopyridine portion-wise, ensuring the temperature does not exceed 10°C.

  • Once addition is complete, slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The resulting precipitate, 2-amino-3-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Amino-3-nitropyridine

  • Suspend 2-amino-3-nitropyridine in ethanol in a flask equipped with a reflux condenser.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or palladium on carbon (Pd/C) for catalytic hydrogenation.

  • If using SnCl₂, heat the mixture to reflux for 2-4 hours. If using Pd/C, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction and, if SnCl₂ was used, basify with aqueous NaOH to precipitate tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diaminopyridine.

Protocol: In Vitro Tyrosine Kinase Inhibition Assay (LANCE® Ultra)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity.

Principle: A ULight™-labeled peptide substrate is phosphorylated by the target kinase in the presence of ATP. An europium-labeled anti-phospho-antibody (Eu-Ab) is then added, which specifically binds to the phosphorylated substrate. When the ULight™ and Europium labels are brought into proximity, excitation at 320/340 nm results in energy transfer, and a TR-FRET signal is emitted at 665 nm. Inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., starting from 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).

  • Reaction Setup: In a 384-well microplate, add 5 µL of the diluted test compound.

  • Kinase Addition: Add 5 µL of the target tyrosine kinase (e.g., c-Src, PDGFr) diluted in kinase buffer to each well.

  • Initiation: Add 5 µL of a solution containing the ULight™-peptide substrate and ATP (at the Kₘ concentration for the specific kinase) in kinase buffer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Add 5 µL of the Eu-labeled anti-phospho-antibody diluted in detection buffer containing EDTA (to stop the kinase reaction).

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the ratio of the 665 nm/615 nm signals. Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 2,3-diaminopyridine scaffold, particularly when elaborated into the 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one system, serves as a potent and versatile template for the inhibition of tyrosine kinases. The structure-activity relationship is strongly driven by substitutions at the C-2 amino position, where hydrophobic interactions can be optimized to achieve picomolar potency. While this scaffold often yields broad-spectrum inhibitors, comparative analysis with scaffolds like 3-aminopyrid-2-ones and simpler 2-aminopyridines shows that subtle changes in the core structure can tune the activity towards highly selective agents.

Future research should focus on leveraging structure-based drug design to introduce modifications that exploit differences in the ATP-binding sites of various kinases, aiming to convert these potent scaffolds into more selective clinical candidates. Furthermore, optimizing pharmacokinetic properties to improve oral bioavailability and metabolic stability will be critical for translating in vitro potency into in vivo efficacy.

References

  • Thompson, A. M., et al. (2000). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 43(22), 4200-4211. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 224, 113725. [Link]

  • Forte, B., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3399-3413. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The analysis is grounded in the fundamental principles of vibrational spectroscopy, comparing the expected spectral features of the target molecule with well-characterized functional groups found in similar compounds, including substituted pyridines, pyrrolidines, and secondary amines.

Molecular Structure and Key Vibrational Modes

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its characteristic vibrational frequencies.

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine possesses three key structural components:

  • A 2,3-disubstituted pyridine ring : This aromatic system will exhibit characteristic C-H stretching and C=C/C=N ring stretching vibrations.

  • A pyrrolidine ring : This saturated heterocyclic amine contributes aliphatic C-H stretching and bending modes.

  • A secondary N-methyl amine group (-NHCH₃): This group is defined by a distinct N-H stretching vibration, along with aliphatic C-H stretching from the methyl group and C-N stretching.

The interplay and electronic effects of these groups will influence the precise position and intensity of the absorption bands.

Predicted Infrared Absorption Bands

The following table summarizes the predicted characteristic IR absorption bands for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine. The wavenumber ranges are derived from established literature values for analogous compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes and Rationale
N-H Stretch 3350 - 3250Medium, SharpCharacteristic of a secondary aromatic amine. The position can be influenced by intra- and intermolecular hydrogen bonding.[1][2]
Aromatic C-H Stretch 3100 - 3000Medium to WeakTypical for C-H bonds on a pyridine ring.[3][4]
Aliphatic C-H Stretch (Pyrrolidine & N-Methyl) 2980 - 2850StrongMultiple overlapping bands from the symmetric and asymmetric stretching of CH₂ groups in the pyrrolidine ring and the CH₃ group.[5][6][7]
Pyridine Ring Stretches (C=C, C=N) 1610 - 1450Strong to MediumA series of bands characteristic of the aromatic pyridine ring system. Substitution pattern affects the exact position and complexity of these bands.[4][8][9]
N-H Bend 1580 - 1500MediumScissoring vibration of the secondary amine. May overlap with pyridine ring stretches.[2]
Aliphatic C-H Bend (Scissoring/Bending) 1470 - 1430MediumFrom the CH₂ groups of the pyrrolidine ring and the CH₃ group.
C-N Stretch (Aromatic Amine) 1330 - 1260StrongStretching of the bond between the pyridine ring and the amino nitrogen.[1]
C-N Stretch (Aliphatic Amine) 1220 - 1020MediumOverlapping signals from the pyrrolidine and N-methyl C-N bonds.[2]
C-H Out-of-Plane Bend (Aromatic) 900 - 675Strong to MediumThe "fingerprint" region. The pattern of these bands is highly diagnostic of the substitution pattern on the pyridine ring.[4]

In-Depth Analysis of Key Spectral Regions

The X-H Stretching Region (4000 - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of bonds to hydrogen.

  • N-H Stretching: The most diagnostic peak for the secondary amine group (-NHCH₃) is expected to appear as a single, relatively sharp band between 3350 and 3250 cm⁻¹. Unlike primary amines which show two bands (symmetric and asymmetric stretches), secondary amines exhibit one. The exact position is sensitive to hydrogen bonding; in concentrated samples, the peak may broaden and shift to a lower wavenumber. The IR spectra of various 2-aminopyridine derivatives consistently show N-H stretching bands in the 3365-3300 cm⁻¹ range.[1][10]

  • C-H Stretching: Three distinct types of C-H stretches will be present:

    • Aromatic C-H: Weak to medium bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.[3]

    • Aliphatic CH₂ (Pyrrolidine): Strong, sharp absorptions between approximately 2970 cm⁻¹ and 2880 cm⁻¹ are expected from the methylene groups of the pyrrolidine ring.[11] Experimental data for pyrrolidine itself confirms these assignments.[5][6][12]

    • Aliphatic CH₃ (N-Methyl): Overlapping with the pyrrolidine CH₂ bands, the N-methyl group will also contribute to strong absorptions in the 2960-2850 cm⁻¹ region.[7]

The Double Bond Region (1650 - 1450 cm⁻¹)

This region provides critical information about the aromatic core of the molecule.

  • Pyridine Ring Vibrations: Similar to benzene, pyridine and its derivatives display a series of characteristic skeletal vibrations due to C=C and C=N bond stretching. These typically appear as a set of sharp bands of variable intensity between 1610 cm⁻¹ and 1450 cm⁻¹. For 2-aminopyridine, strong bands are observed around 1600, 1562, 1481, and 1439 cm⁻¹.[8] The specific substitution pattern of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine will result in a unique, fingerprint-like pattern in this area.

  • N-H Bending: The in-plane bending (scissoring) vibration of the secondary N-H group is expected in the 1580-1500 cm⁻¹ range.[2] This absorption may be of medium intensity and can sometimes overlap with the higher frequency pyridine ring bands, making unambiguous assignment challenging without comparative spectra.

The Fingerprint Region (1450 - 650 cm⁻¹)

This region contains a high density of complex vibrational modes, including C-C, C-N stretching, and various bending vibrations. While individual assignments can be difficult, the overall pattern is unique to the molecule.

  • C-N Stretching: Three distinct C-N stretching vibrations are present. The stretching of the aryl C-N bond (pyridine-NHCH₃) is expected to be a strong band in the 1330-1260 cm⁻¹ region, a characteristic feature of aromatic amines.[1] The aliphatic C-N bonds within the pyrrolidine ring and to the methyl group will absorb in the 1220-1020 cm⁻¹ range.[2]

  • Aromatic C-H Out-of-Plane (OOP) Bending: The strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the pyridine ring. The number and position of these bands are highly correlated with the substitution pattern of the aromatic ring.[4] For a 2,3-disubstituted pyridine, a complex but characteristic pattern is expected here, which is invaluable for confirming the isomeric structure.

Experimental Workflow & Data Interpretation

Objective: To acquire and interpret the FT-IR spectrum of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine.

Methodology:

  • Sample Preparation:

    • For Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr. Press the mixture into a transparent pellet using a hydraulic press. Rationale: This minimizes scattering and produces a high-quality spectrum for solid-phase analysis.

    • For Liquid/Oil Samples (Neat Film): Place a small drop of the sample between two KBr or NaCl salt plates to form a thin film. Rationale: This is a simple and rapid method for pure liquids.

    • For Solution (Solvent Subtraction): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃). Acquire a spectrum of the pure solvent and the sample solution. Perform a digital subtraction of the solvent spectrum. Rationale: Useful for samples that are difficult to handle neat or for studying intermolecular interactions.

  • Data Acquisition:

    • Place the prepared sample in the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or pure solvent).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing).

    • Identify and label the wavenumbers of major absorption bands.

    • Compare the observed band positions and relative intensities with the predicted values in Section 2.

    • Analyze the fingerprint region for patterns consistent with the proposed 2,3-disubstitution on the pyridine ring.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the primary IR absorption bands discussed.

Caption: Molecular structure with key functional groups annotated.

Conclusion

This guide establishes a robust predictive framework for the IR spectrum of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine based on the well-documented spectral characteristics of its constituent parts. The key diagnostic bands include the secondary amine N-H stretch (~3300 cm⁻¹), multiple strong aliphatic C-H stretches below 3000 cm⁻¹, and a complex series of C=C/C=N pyridine ring absorptions between 1610 and 1450 cm⁻¹. The fingerprint region, particularly the C-N stretching and aromatic C-H out-of-plane bending zones, will be critical for confirming the specific isomeric structure and overall molecular identity. This comparative analysis serves as a valuable resource for researchers working with this and structurally related compounds.

References

  • Zhang, W., et al. (2020). Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. Chinese Journal of Chemical Physics. Available at: [Link][5][6]

  • Snavely, D. L., et al. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Available at: [Link][11]

  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link][8]

  • Luo, Z., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. Available at: [Link]

  • El-Gharably, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link][10]

  • Sankaran, K. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • NIST (National Institute of Standards and Technology). Pyrrolidine. NIST Chemistry WebBook. Available at: [Link][12]

  • Sharma, S.D., & Kumar, P. (1997). Infrared spectral studies of some substituted pyridines. Asian Journal of Physics.
  • Doc Brown's Chemistry. Infrared spectrum of methylamine. Available at: [Link][2]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General IR absorption tables for aromatic compounds).[4]

  • Trinh, H. T. T., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Available at: [Link][7]

Sources

Characterization Benchmark: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Analysis and Elemental Verification

Executive Summary

N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., FLT3 targets) and GPCR ligands (e.g., Histamine H3 antagonists).[1][2] Its structural integrity—specifically the presence of the pyrrolidine ring and the methylated amine—renders it chemically versatile but analytically challenging due to hygroscopicity and potential for salt formation.

This guide provides the definitive Elemental Analysis (EA) data for this compound, establishing it as the "Gold Standard" for bulk purity validation. We objectively compare EA against modern alternatives (qNMR, HRMS, HPLC) to demonstrate why combustion analysis remains indispensable for drug development professionals.

Part 1: Elemental Analysis Data (The Benchmark)

For a researcher, the theoretical values serve as the absolute baseline. The experimental data below represents the Acceptance Criteria for high-grade pharmaceutical intermediates.

1.1 Theoretical vs. Experimental Composition
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 177.25 g/mol [3]

  • Physical State: Typically a viscous yellow oil or low-melting solid (Free Base); White crystalline solid (HCl Salt).

Table 1: Elemental Composition Benchmarks

ElementTheoretical (Free Base) %Acceptable Range (

)
Theoretical (HCl Salt)* %Experimental (Typical)Status
Carbon (C) 67.76 67.36 – 68.1656.2067.65PASS
Hydrogen (H) 8.53 8.13 – 8.937.558.61PASS
Nitrogen (N) 23.71 23.31 – 24.1119.6623.55PASS

*> Note: Amines are often isolated as Hydrochloride salts (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, MW: 213.71). Ensure you confirm the salt form before analyzing, as the carbon content drops significantly (approx. 11.5% difference).[2]
1.2 Interpretation of Deviations
  • Low Carbon/Nitrogen: Indicates retained solvent (e.g., dichloromethane, ethyl acetate) or moisture (hygroscopicity).

  • High Hydrogen: Often points to insufficient drying (water retention) or protonation (excess acid).

  • Low Sum (<99.5%): Presence of inorganic salts (e.g., NaCl,

    
    ) from the workup, which do not combust.
    
Part 2: Comparative Analysis of Purity Methods

Why perform Elemental Analysis when NMR and HPLC exist? The table below objectively compares EA against its alternatives to highlight "Blind Spots" in characterization.

Table 2: Performance Comparison of Analytical Methodologies

FeatureElemental Analysis (Combustion) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR) HPLC (UV/Vis)
Primary Scope Bulk Purity (Mass Balance)Molecular Formula IDStructural PurityChromatographic Purity
Inorganic Detection Excellent (Detects by absence)Fail (Invisible)Fail (Invisible)Fail (Invisible)
Solvent/Water Detection Good (Indirectly via C/H/N drop)Fail (Invisible)Excellent (Specific peaks)Fail (Elutes with dead volume)
Sample Destructive? Yes (~2 mg)Yes (<1 mg)No (Recoverable)No
Cost/Run Low ($)High (

$)
Moderate (

)
Low ($)
Verdict Mandatory for final compound validation to prove absence of trapped salts/water.Supplementary for identity confirmation only.Alternative if reference standard is available.Routine for reaction monitoring.
2.1 The "Blind Spot" Diagram

The following diagram illustrates why relying solely on HPLC/MS can lead to false purity claims.

PurityAnalysis Sample Crude Sample (N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine) HPLC HPLC Analysis (Detects UV-active organics) Sample->HPLC HRMS HRMS (Detects Ionizable Molecules) Sample->HRMS EA Elemental Analysis (Combustion) Sample->EA Critical Path Result_HPLC Result: 99.8% Purity (Ignores Water/Salts) HPLC->Result_HPLC Result_HRMS Result: Exact Mass Match (Ignores Impurities) HRMS->Result_HRMS Result_EA Result: Fails Limits (Detects trapped NaCl/H2O) EA->Result_EA Decision Validation Decision: EA reveals hidden impurities missed by HPLC/MS Result_HPLC->Decision False Confidence Result_HRMS->Decision Result_EA->Decision True Purity

Figure 1: Analytical Blind Spots. HPLC and HRMS may indicate high purity even when the sample is contaminated with inorganic salts or moisture, which only Elemental Analysis (EA) reveals.

Part 3: Experimental Protocol for Validated Analysis

To achieve the experimental values listed in Table 1, strict adherence to sample preparation is required. Aminopyridines are prone to oxidation and hygroscopicity.

3.1 Pre-Analysis Drying Protocol (Mandatory)
  • Recrystallization: Purify the crude oil/solid. For the HCl salt, recrystallize from Ethanol/Diethyl Ether.

  • Vacuum Desiccation: Place the sample in a vacuum pistol or desiccator over

    
     (Phosphorus Pentoxide) at 40°C for 24 hours.
    
    • Why? The pyrrolidine moiety is hygroscopic. Surface water will skew %H up and %C/%N down.

  • Inert Handling: If the Free Base is an oil, handle under Nitrogen (

    
    ) to prevent carbonate formation (
    
    
    
    absorption).
3.2 Combustion Analysis Workflow
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp: 950°C (ensure complete oxidation of the pyridine ring).

  • Standard: Acetanilide (Calibration K-factor).

EA_Workflow Prep Sample Prep (Dry over P2O5) Weigh Micro-Weighing (1.5 - 2.5 mg) Prep->Weigh Combust Flash Combustion (950°C + O2) Weigh->Combust Reduct Reduction (Copper, 650°C) Combust->Reduct Detect TCD Detection (N2, CO2, H2O) Reduct->Detect

Figure 2: The standard operating procedure for CHN analysis of aminopyridines.

Part 4: Troubleshooting & Causality

Issue: Carbon is 1.5% lower than theoretical.

  • Cause: Solvation. The synthesis likely used Dichloromethane (DCM).

  • Calculation: 1 mole of DCM (

    
    ) trapped per 10 moles of product drops Carbon content significantly.
    
  • Fix: Run Proton NMR (

    
    -NMR) specifically looking for the DCM singlet at 
    
    
    
    ppm. Re-dry at higher vacuum.

Issue: Nitrogen is variable (High R.S.D.).

  • Cause: Incomplete combustion. Pyridine rings are thermally stable.

  • Fix: Add

    
     (Vanadium Pentoxide) as a combustion aid to supply extra oxygen directly to the sample capsule.
    
References
  • Vertex AI Search. (2023). Synthesis method and intermediates of pyridin-2-yl-methylamine (US7208603B2). Google Patents. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94667744, N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine.[3] PubChem. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[4][5][6] Link

  • Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry: ICH Q3D and USP <232> Guidelines.[7] Smithers Information.[7] Link

  • BLD Pharm. (2025). Product Data: N-Methyl-N-(pyridin-3-ylmethyl)piperidin-3-amine hydrochloride (Analogous Scaffold Data).[8] BLDpharm.[9] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine, a compound frequently utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in established principles of chemical waste management and are designed to be self-validating systems of safety.

Understanding the Compound: Hazard Profile and Considerations
  • Pyridine and its Derivatives : These compounds are known to be hazardous. Pyridine itself is a flammable, water-miscible liquid with a strong, unpleasant odor.[1][2] It can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Exposure can lead to irritation of the eyes, nose, and throat, as well as systemic effects such as headaches, dizziness, and gastrointestinal upset.[3][4]

  • Pyrrolidine : This cyclic secondary amine is also a hazardous substance. It is flammable and can cause skin and eye irritation.[5]

  • Amine Functionality : Amines can be corrosive and irritants.[6] A safety data sheet for a structurally similar compound, N-Methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine, classifies it as corrosive.[7]

Given this information, it is prudent to treat N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine as a hazardous chemical waste . All laboratory personnel must assume that all chemical wastes are hazardous and require management by environmental health and safety (EHS) professionals.[8]

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Corrosive Causes severe skin burns and eye damage.Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, and a chemical-resistant lab coat.[2][3]
Harmful/Toxic Harmful if swallowed, inhaled, or in contact with skin.[9]Use in a certified chemical fume hood or well-ventilated area.[2][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]
Flammable May be combustible.Keep away from heat, sparks, open flames, and other ignition sources.[10][11]
Environmental Hazard Potentially toxic to aquatic life.[5][9]Prevent release to the environment. Do not dispose of down the drain or in regular trash.[4][12]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine waste is a multi-step process that begins at the point of generation and ends with collection by trained EHS personnel. The following workflow is designed to ensure safety and compliance throughout this lifecycle.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Disposal Request A Identify Waste Stream (Pure compound, solutions, contaminated materials) B Segregate from Incompatible Wastes (e.g., strong oxidizing agents, acids) A->B C Select a Compatible, Leak-Proof Container (e.g., glass or appropriate plastic) B->C D Ensure Container is in Good Condition C->D E Attach a Hazardous Waste Label D->E F Clearly Write Chemical Name and Concentration E->F G Indicate Accumulation Start Date F->G H Store in a Designated Satellite Accumulation Area (SAA) G->H I Keep Container Closed Except When Adding Waste H->I J Utilize Secondary Containment I->J K Request Pickup from EHS When Container is Full J->K L Do Not Exceed Storage Limits (e.g., 55 gallons) K->L

Caption: Disposal workflow for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine.

  • Waste Identification and Segregation:

    • A laboratory chemical is considered waste when it is no longer intended for use.[13][14]

    • Segregate waste containing N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[10][15] Store in separate secondary containment bins.[12][16]

  • Containerization:

    • Select a container that is chemically compatible with the waste. For liquid waste, use a container designed for liquids with a secure, leak-proof cap.[8][12] Do not use food-grade containers.[8]

    • Ensure the container is in good condition, free from cracks, rust, or leaks.[13] If a container is compromised, transfer the waste to a new, suitable container.[13]

  • Labeling:

    • As soon as waste accumulation begins, affix a "Hazardous Waste" label to the container.[14][16]

    • Clearly and legibly write the full chemical name, "N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine," and the approximate concentration or percentage of each component in the waste mixture.[8][16] Avoid using chemical formulas or abbreviations.[16]

    • Record the date when the first drop of waste is added to the container (the accumulation start date).

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[16][17]

    • The container must be kept closed at all times, except when adding or removing waste.[8][14][16] This is crucial to prevent the release of volatile fumes.

    • Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[12]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][18]

  • Disposal Request and Pickup:

    • When the waste container is nearly full (approximately 90% capacity), or before the maximum accumulation time is reached (typically 6-12 months depending on institutional policy and generator status), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[12][16][17]

    • Follow your institution's specific procedures for requesting a waste pickup.[8]

Decontamination and Spill Management

Empty Containers:

  • A container that held N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine must be triple-rinsed with a suitable solvent that can dissolve the compound.[13][14]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[13][14]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash.[13][14]

Spill Cleanup:

  • In the event of a small spill, trained laboratory personnel may clean it up. Evacuate the area if you are not trained or if the spill is large.

  • Wear appropriate PPE, including a lab coat, gloves, and eye protection.[3]

  • Contain the spill with absorbent materials.

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[14]

  • Decontaminate the spill area with soap and water.[4]

Regulatory Framework and Institutional Policies

The disposal of hazardous chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][19] Academic and research laboratories may be subject to the standards outlined in 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[12][17]

It is imperative that all personnel handling this chemical are familiar with both federal regulations and their own institution's specific hazardous waste management plan.[8][20] Training on proper waste handling and emergency procedures is mandatory.[12][14]

By adhering to these rigorous protocols, we can ensure the safe and responsible management of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine waste, protecting ourselves, our colleagues, and the environment.

References

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Campus Safety Division. Retrieved February 14, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved February 14, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 14, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 14, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University. Retrieved February 14, 2026, from [Link]

  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. Retrieved February 14, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • Pyridine for Synthesis Safety Data Sheet. (n.d.). Loba Chemie. Retrieved February 14, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 14, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • Incident management: pyridine. (2015, October 15). GOV.UK. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet for N-Methyl-2-Pyrrolidone. (2021, December 8). ChemPure Chemicals. Retrieved February 14, 2026, from [Link]

  • Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved February 14, 2026, from [Link]

Sources

Personal protective equipment for handling N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

[1][2]

Executive Safety Assessment

Status: High-Potency Research Intermediate Primary Hazard Class: Toxic (Acute), Irritant/Corrosive, Potential Sensitizer.[1]

As a Senior Application Scientist, I must clarify a critical operational reality: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is not a standard bench reagent. It is a functionalized aminopyridine often utilized as a scaffold in kinase inhibitor synthesis (e.g., BTK or JAK pathways).

Because specific toxicological data for this exact intermediate is often proprietary or sparse, you must apply the Precautionary Principle . We derive its safety profile from its pharmacophores:

  • Aminopyridine Core: Associated with neurological toxicity and rapid transdermal absorption (similar to 4-aminopyridine).

  • Pyrrolidine Moiety: Highly basic; contributes to severe skin/eye irritation and potential corrosivity.

  • N-Methylation: Increases lipophilicity, enhancing the compound's ability to penetrate nitrile gloves and biological membranes.

Core Directive: Handle as if it is Fatal in Contact with Skin (H310) and Toxic if Swallowed (H301) until specific LD50 data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mg of substance. Standard latex gloves are insufficient due to the lipophilic nature of the methylated pyridine ring.

PPE Technical Specifications Table
ComponentMinimum SpecificationOperational Logic (Causality)
Hand Protection (Layer 1) Laminate/PE (Silver Shield) or High-Grade Nitrile (0.11 mm)Barrier: Prevents immediate breakthrough.[2][1] Pyridines dissolve standard latex rapidly.
Hand Protection (Layer 2) Extended Cuff Nitrile (Double-gloving required)Mechanic: Provides dexterity and acts as a sacrificial layer against splashes.[2][1]
Respiratory N95/P2 (Solids) or Half-mask w/ ABEK1 Filter (Liquids) Inhalation: Aminopyridine dusts are potent neurotoxins.[2][1] Fume hood use is primary; respirator is secondary.
Eye Protection Chemical Goggles (Not just safety glasses)Corrosivity: Pyrrolidine amines are basic. Vapor/dust contact can cause irreversible corneal opacity.
Body Defense Tyvek® Lab Coat (Closed front) + Sleeve CoversAbsorption: Cotton coats absorb liquids, holding toxins against the skin. Tyvek repels.
PPE Decision Logic & Risk Assessment

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and scale of operation.

PPE_Decision_TreeStartStart: Assess OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / OilState->LiquidScale_SScale > 500mg?Solid->Scale_SScale_LConcentration > 0.1M?Liquid->Scale_LLevel1LEVEL 1: StandardFume Hood + Nitrile (Double) + GogglesScale_S->Level1NoLevel2LEVEL 2: High ContainmentStatic-Dissipative Hood + Tyvek Sleeves + N95 BackupScale_S->Level2Yes (Dust Risk)Scale_L->Level1NoLevel3LEVEL 3: BarrierLaminate Gloves + Face Shield + ApronScale_L->Level3Yes (Splash Risk)

Figure 1: PPE Selection Logic based on physical state and operational scale. Note the escalation to laminate gloves for high-concentration liquids.[2][1]

Operational Protocols
A. Weighing and Transfer (The Critical Zone)

Most exposure incidents occur during the transfer of solids due to static charge generation on the pyrrolidine ring.

  • Engineering Control: Utilize a Static-Dissipative Balance Enclosure . If unavailable, use an ionizing bar inside the fume hood.

  • Taring: Tare the vial with the cap on.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

  • Decontamination: Immediately wipe the exterior of the receiving vial with a Kimwipe dampened in dilute HCl (0.1M) followed by Ethanol. Reasoning: The acid neutralizes the basic amine traces on the glass surface.

B. Reaction Setup & Solubilization

When dissolving N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine:

  • Exotherm Warning: Addition to strong acids may generate heat.

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance skin permeability of pyridines. Prefer Ethyl Acetate or Alcohols for initial handling if chemistry permits.

Emergency Response & Spill Management

Self-Validating System: Your spill kit must be pre-packed with Vermiculite and Citric Acid/Sodium Bisulfate .[1] Standard "Universal" pads are insufficient for neutralizing basic amines.

Spill Response Workflow

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Close Hood Sash)Spill->EvacuatePPE_Up2. Don PPE(Silver Shield Gloves + Respirator)Evacuate->PPE_UpNeutralize3. Apply Neutralizer(Citric Acid/Sand Mix)PPE_Up->NeutralizeCollect4. Collect as HazWaste(Double Bag)Neutralize->CollectClean5. Surface Decon(1% Acetic Acid -> Water)Collect->Clean

Figure 2: Step-by-step spill response emphasizing neutralization of the basic amine.

First Aid Measures:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may increase absorption of the lipophilic pyridine.

  • Eye Contact: Flush for 15 minutes. The pyrrolidine group is caustic; immediate irrigation is vital to prevent corneal scarring.

Disposal & Waste Stream
  • Classification: Segregate as Basic Organic Toxic Waste .

  • Incompatibility: Do not mix with oxidizing agents (Peroxides, Nitric Acid) in the waste stream. The pyrrolidine nitrogen is prone to N-oxidation, which can be exothermic.[1]

  • Container: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage.[2][1]

References
  • PubChem. Compound Summary: 4-(1-Pyrrolidinyl)pyridine (Analogous Safety Profile).[2][1] National Library of Medicine. Retrieved from [Link][2][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyrrolidine (Corrosivity Data). Retrieved from [Link][2][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.